molecular formula C16H18N2 B010245 2-Biphenyl-4-yl-piperazine CAS No. 105242-10-2

2-Biphenyl-4-yl-piperazine

Cat. No.: B010245
CAS No.: 105242-10-2
M. Wt: 238.33 g/mol
InChI Key: QUINYTMXFWCKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Biphenyl-4-yl-piperazine (C 16 H 18 N 2 ) is a privileged chemical scaffold in medicinal chemistry, particularly valued for its role as a versatile building block in the design and synthesis of novel compounds targeting the central nervous system (CNS). Its structure, featuring a biphenyl moiety linked to a piperazine ring, is a recognized pharmacophore in the development of ligands for key neuroreceptors. Key Research Applications and Value: Platform for CNS Drug Discovery: The biphenyl-piperazine structure is a fundamental template in the design of potential therapeutic agents. Research has utilized this core to develop compounds evaluated as potential antipsychotics, with demonstrated anti-dopaminergic and anti-serotonergic activity in preclinical models . The scaffold's versatility allows for structural modifications to fine-tune affinity and selectivity for various receptor targets. Targeting Serotonin and Dopamine Receptors: This compound serves as a critical intermediate for synthesizing ligands that interact with serotonin receptors (e.g., 5-HT 1A , 5-HT 2A , 5-HT 7 ) and dopamine receptors (e.g., D2) . These receptors are primary targets for investigating treatments for a range of neurological and psychiatric conditions, including schizophrenia, Parkinson's disease, and autism spectrum disorder (ASD) . The piperazine ring is a common feature in several FDA-approved CNS drugs, underscoring its therapeutic relevance. Mechanism of Action: As an intermediate, this compound itself is a precursor for bioactive molecules. The compounds derived from it typically exert their effects by acting as agonists or antagonists at G-protein coupled receptors (GPCRs) in the brain. For instance, they may modulate adenylate cyclase activity, leading to changes in intracellular cAMP levels, which is a classic pathway for dopamine and serotonin receptor signaling . Researchers employ this compound to create hybrid molecules with improved binding affinity and optimized properties for blood-brain barrier penetration. Its application is essential for advancing structure-activity relationship (SAR) studies and for generating novel chemical entities with potential multifunctional pharmacological profiles . Please Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUINYTMXFWCKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378058
Record name 2-Biphenyl-4-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105242-10-2
Record name 2-Biphenyl-4-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Biphenyl-4-yl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the piperazine moiety stands out as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it a cornerstone for designing molecules with desirable pharmacokinetic profiles. This guide focuses on a specific derivative, 2-Biphenyl-4-yl-piperazine, a compound that marries the hydrophilic, basic nature of the piperazine ring with the lipophilic, aromatic character of a biphenyl group.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a foundational understanding of the compound's core physicochemical properties, the causality behind experimental choices for their determination, and detailed, field-proven protocols for their measurement. By synthesizing theoretical knowledge with practical application, this guide aims to empower researchers to effectively utilize this compound in their discovery and development pipelines.

G cluster_piperazine Piperazine Core cluster_biphenyl Biphenyl Substituent p1 N1-H p2 C p1->p2 p3 C p2->p3 b1 Phenyl p2->b1 Attachment at C4 of Biphenyl p4 N2-H p3->p4 p5 C p4->p5 p6 C p5->p6 p6->p1 b2 Phenyl b1->b2 C-C bond caption Chemical Structure of this compound

Caption: Logical structure of this compound.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical nature of a compound dictate its handling, formulation, and interaction with biological systems. This compound is a white crystalline solid.[2] Its core properties are summarized below.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 2-(4-phenylphenyl)piperazine[3]
Molecular Formula C₁₆H₁₈N₂[2][3][4]
Molecular Weight 238.33 g/mol [2][3]
CAS Number 105242-10-2[3]
Melting Point 156-159 °C[2]
Boiling Point 407.5 °C at 760 mmHg[2]
Density 1.045 g/cm³[2]

Note: A conflicting melting point of 120-124°C has also been reported, which may indicate polymorphism or differences in purity of the measured samples.[2]

Expert Insight: The Significance of Melting Point

The melting point is a critical first indicator of a compound's purity.[5] A sharp, narrow melting range (e.g., 0.5-1.0°C) is characteristic of a pure crystalline substance, whereas impurities typically depress the melting point and broaden the range.[5][6] This parameter is foundational for quality control in synthesis and for subsequent formulation studies.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes the use of a modern digital melting point apparatus, a standard and reliable method for this determination.[7][8]

Rationale: The capillary method provides a precise and reproducible means of observing the phase transition from solid to liquid under controlled heating.[7] A slow heating ramp near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end gently on a hard surface or drop the tube through a long glass tube to compact the powder into a 1-2 mm column at the bottom.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7]

  • Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/min to find a rough range.[5][8]

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.

  • Slow Heating Ramp: Decrease the heating rate to 1-2 °C/min.

  • Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting point is reported as the range T1-T2.

Section 2: Solubility Profile

Solubility is a cornerstone of drug development, profoundly influencing absorption, distribution, and bioavailability. The structure of this compound suggests a mixed solubility profile. The biphenyl group is highly lipophilic and hydrophobic, while the piperazine ring, with its two nitrogen atoms, provides sites for protonation and hydrogen bonding, contributing to aqueous solubility.[9][10] Overall, the compound is reported to be soluble in organic solvents such as ethanol and methylene chloride.[2]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, representing the true saturation point of a compound in a given solvent.[11]

Rationale: This method ensures that the system reaches thermodynamic equilibrium by allowing sufficient time for the dissolution process to complete.[12] The subsequent separation of the saturated solution from excess solid and accurate quantification of the dissolved analyte are critical for reliable results.[11]

G A 1. Add excess solid This compound to buffer B 2. Agitate at constant temperature (e.g., 24-48h at 37°C) A->B C 3. Allow to settle (Equilibrium Reached) B->C D 4. Separate solid and liquid (Centrifugation/Filtration) C->D E 5. Withdraw supernatant D->E F 6. Quantify concentration (e.g., HPLC-UV) E->F G Result: Equilibrium Solubility (mg/mL) F->G caption Shake-Flask Solubility Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

  • Preparation: Prepare a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[13]

  • Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of the buffer. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1 °C for biopharmaceutical relevance).[13] Agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the samples to stand to let undissolved solid settle. Centrifuge the vials at high speed to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For high accuracy, this can be passed through a syringe filter (e.g., 0.22 µm) to remove any fine particulates.[14]

  • Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.

Section 3: Ionization Characteristics (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa values refer to the ionization of its conjugate acid. The two nitrogen atoms of the piperazine ring can be protonated, meaning the molecule will have two distinct pKa values.[9] These values are critical as they determine the charge state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and robust method for determining pKa values.[16][17]

Rationale: This technique involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[16] The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[16]

G cluster_setup Experimental Setup cluster_process Measurement & Analysis A Dissolve compound in aqueous solution B Place in vessel with calibrated pH electrode A->B C Add titrant (e.g., HCl) via automated burette B->C D Record pH after each titrant addition C->D E Plot pH vs. Volume of Titrant D->E F Identify inflection points (equivalence points) E->F G Determine pH at half-equivalence points F->G H Result: pKa Values G->H caption Potentiometric Titration Workflow

Caption: Workflow for pKa Determination by Potentiometric Titration.

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[16]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in high-purity water or a co-solvent system if solubility is low. A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[16]

  • Titration Setup: Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[16]

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) added in small, precise increments using an automated burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The two equivalence points (where the piperazine nitrogens are fully protonated) will appear as steep inflection points. The pKa values are determined from the pH at the half-equivalence points.

Section 4: Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

A computationally predicted value, XlogP, for this compound is 2.3 .[3][4] This value suggests that the compound has a balanced profile, being neither excessively lipophilic (which can lead to poor aqueous solubility and high metabolic clearance) nor excessively hydrophilic (which can hinder passive diffusion across cell membranes).

Experimental Protocol: LogP Determination by RP-HPLC

While the shake-flask method is the traditional approach, the reverse-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid, reliable, and high-throughput alternative for estimating LogP values.[18][19]

Rationale: This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.[18] By calibrating the system with a set of reference compounds with known LogP values, the LogP of an unknown compound can be determined from its retention time.[18]

G A 1. Inject reference standards (known LogP) onto RP-HPLC column B 2. Measure retention time (tR) for each standard A->B C 3. Create calibration curve: LogP vs. log(k') where k' = (tR - t0)/t0 B->C F 6. Interpolate LogP from the calibration curve C->F Use Curve D 4. Inject this compound and measure its tR E 5. Calculate its log(k') D->E E->F caption LogP Determination by RP-HPLC

Caption: Workflow for LogP Determination using RP-HPLC.

Methodology:

  • System Preparation: Use an HPLC system equipped with a C18 column and a UV detector. The mobile phase is typically a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier like methanol or acetonitrile.[20]

  • Calibration: Prepare solutions of 5-7 reference compounds with accurately known LogP values that span the expected range of the test compound.

  • Standard Analysis: Inject each reference compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calibration Curve Construction: For each standard, calculate the capacity factor, k' = (t_R - t_0) / t_0. Plot the known LogP values against the corresponding log(k') values. A linear regression of this plot yields the calibration curve.

  • Sample Analysis: Prepare a dilute solution of this compound in the mobile phase, inject it into the HPLC system, and record its retention time.

  • LogP Calculation: Calculate the log(k') for the test compound and use the equation from the calibration curve to determine its LogP value.

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Measuring the Melting Point. Westlab Canada. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Melting point determination. SSERC. [Link]

  • Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

  • 2-{[1,1'-Biphenyl]-4-yl}piperazine - Names and Identifiers. ChemBK. [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. [Link]

  • experiment (1) determination of melting points. SlideShare. [Link]

  • 2.8: pH measurement and determination of pKa value. Chemistry LibreTexts. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Procedure for solubility testing of NM suspension. ResearchGate. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. [Link]

  • This compound. PubChem. [Link]

  • Determination of log P coefficients via a RP-HPLC column.
  • A High-Throughput Method for Lipophilicity Measurement. National Institutes of Health. [Link]

  • Determination of logP coefficients via a RP-HPLC column.
  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]

  • Piperazine. Wikipedia. [Link]

  • This compound (C16H18N2). PubChemLite. [Link]

  • Piperazine. PubChem. [Link]

  • List of modafinil analogues and derivatives. Wikipedia. [Link]

  • 2-(Biphenyl-4-yloxy)-1-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]ethanone. PubChem. [Link]

  • Piperazine synthesis. Organic Chemistry Portal. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]. PubMed. [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • BENZYLPIPERAZINE. SWGDRUG.org. [Link]

  • Biphenyl. Wikipedia. [Link]

Sources

Introduction: The Biphenyl-Piperazine Scaffold - A Privileged Motif in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Biphenyl-Piperazine Derivatives

The biphenyl-piperazine motif represents a cornerstone in modern medicinal chemistry, particularly for agents targeting the central nervous system. This structural framework is composed of a rigid, lipophilic biphenyl group connected, often via a linker, to a versatile piperazine ring. The piperazine heterocycle, with its two nitrogen atoms at opposite positions, is a particularly valuable component in drug design.[1][2] Its nitrogen atoms can be readily modified, allowing for the fine-tuning of pharmacological properties and the introduction of diverse functional groups.[1][3] This structural versatility makes the biphenyl-piperazine scaffold a "privileged structure," frequently appearing in drugs developed for various therapeutic areas, most notably as antipsychotics, antidepressants, and anxiolytics.[1][4][5]

The two nitrogen atoms of the piperazine core offer a unique combination of properties. They can act as hydrogen bond acceptors and donors, contribute to the molecule's overall polarity and solubility, and provide a point for salt formation, which is crucial for bioavailability.[3][6] The strategic placement of substituents on this scaffold allows medicinal chemists to precisely modulate a compound's affinity and selectivity for various neurotransmitter receptors, primarily dopamine and serotonin receptors.[1][7] This guide will dissect the intricate structure-activity relationships (SAR) of this chemical class, exploring how subtle molecular modifications translate into profound changes in biological activity at these key CNS targets. We will delve into the causality behind experimental design and provide detailed protocols for the evaluation of these potent neuromodulators.

Chapter 1: The Pharmacological Landscape - Key Receptor Targets

The therapeutic effects of biphenyl-piperazine derivatives are predominantly mediated by their interaction with dopamine and serotonin receptor systems, which are deeply implicated in the pathophysiology of psychiatric disorders like schizophrenia and depression.[1][4] Atypical antipsychotics, for instance, often exhibit a complex binding profile, acting as antagonists or partial agonists at these receptors.[8][9] Understanding the SAR at each receptor subtype is paramount for designing next-generation therapeutics with improved efficacy and reduced side effects.

Dopamine Receptors (D₂-like Family)

The dopamine D₂ receptor is a primary target for antipsychotic drugs.[7][10] While strong antagonism at D₂ receptors is effective against the positive symptoms of schizophrenia (e.g., hallucinations, delusions), it is also associated with a high risk of extrapyramidal side effects (EPS).[8][11] Consequently, much effort has been directed toward developing ligands with modulated D₂ activity (i.e., partial agonism) or selectivity for other D₂-like receptor subtypes, such as D₃.[7][12]

Serotonin Receptors (5-HT₁ₐ and 5-HT₂ₐ)

Interaction with serotonin receptors is a hallmark of atypical antipsychotics.[8]

  • 5-HT₁ₐ Receptor: Partial agonism at 5-HT₁ₐ receptors is thought to contribute to antidepressant and anxiolytic effects, and may help alleviate the negative symptoms and cognitive deficits of schizophrenia.[9][13]

  • 5-HT₂ₐ Receptor: Antagonism at 5-HT₂ₐ receptors is believed to reduce the risk of EPS associated with D₂ blockade and may also contribute to efficacy against negative symptoms.[8][9]

The following diagram illustrates the general workflow for a typical SAR study aimed at optimizing a biphenyl-piperazine lead compound.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Evaluation cluster_analysis Analysis & Iteration Start Initial Hit Compound (Biphenyl-Piperazine Core) Synth Synthesize Analogues (Systematic Modification) Start->Synth Identify key positions for modification InVitro In Vitro Screening - Receptor Binding Assays - Functional Assays Synth->InVitro Test new compounds SAR_Analysis SAR Analysis (Relate Structure to Activity) InVitro->SAR_Analysis Generate Ki and EC50/IC50 data InVivo In Vivo Models - Efficacy (e.g., MK-801) - Side Effects (e.g., Catalepsy) Lead_Opt Lead Optimization (Refine Structure) InVivo->Lead_Opt SAR_Analysis->InVivo Select promising candidates SAR_Analysis->Lead_Opt Identify favorable modifications Lead_Opt->Synth Design next generation Pharmacophore cluster_interactions Key Interactions Biphenyl Biphenyl Moiety (Lipophilic Anchor) Linker Alkyl Linker (Spacer/Selectivity) Biphenyl->Linker Connects to N4 Hydrophobic Pocket Hydrophobic Pocket of Receptor Biphenyl->Hydrophobic Pocket Piperazine Piperazine Core (Versatile Scaffold) Linker->Piperazine Positions Pharmacophores Aryl Aryl/Heteroaryl Group (Receptor Interaction) Piperazine->Aryl Connects to N1 Ionic/H-Bond Site Ionic/H-Bond Site (e.g., Aspartate) Piperazine->Ionic/H-Bond Site Polar/Aromatic Pocket Polar/Aromatic Pocket of Receptor Aryl->Polar/Aromatic Pocket

Caption: Key pharmacophoric elements of a biphenyl-piperazine ligand.

Chapter 3: Quantitative SAR and Data Interpretation

The goal of SAR studies is to generate quantitative data that allows for direct comparison between compounds, guiding the optimization process. Receptor binding affinity, typically expressed as the inhibition constant (Kᵢ), is a primary metric. Lower Kᵢ values indicate higher binding affinity. [14] Table 1: Comparative Binding Affinities (Kᵢ, nM) of Representative Biphenyl-Piperazine Derivatives

Compound IDBiphenyl Moiety ModificationN1-Aryl GroupD₂ Kᵢ (nM)5-HT₁ₐ Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)D₂/5-HT₂ₐ Selectivity RatioReference
Lead A Unsubstituted Biphenyl2-Methoxyphenyl15.223.939.40.39[15]
Analog A-1 4'-Fluoro-biphenyl2-Methoxyphenyl8.518.125.00.34[15]
Analog A-2 Unsubstituted Biphenyl3,4'-Bipyridine30041.53150.95[15]
Analog B-1 4-(Thiophen-3-yl)benzamide2,3-Dichlorophenyl938-1.1852[16]
Analog B-2 4-(Thiophen-3-yl)benzamide2-Methoxyphenyl114-0.17670[16]
SLV313 5-(4-Fluorophenyl)-3-pyridinyl1,4-Benzodioxin-5-yl2.52.5100.25[13]

Note: Data are compiled from various sources for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions. The D₂/5-HT₂ₐ Selectivity Ratio is calculated as (Kᵢ D₂ / Kᵢ 5-HT₂ₐ); a lower value indicates higher selectivity for D₂ over 5-HT₂ₐ, while a higher value indicates the opposite.

Interpretation of Table 1:

  • Effect of Biphenyl Substitution: Comparing Lead A and Analog A-1 , the addition of a 4'-fluoro group to the biphenyl moiety modestly increases affinity for all three receptors, demonstrating how subtle electronic changes can enhance binding. [15]* Importance of the N1-Aryl Group: The dramatic loss of D₂ and 5-HT₂ₐ affinity seen in Analog A-2 compared to Lead A highlights the critical role of the N1-aryl group (2-methoxyphenyl vs. bipyridine) in receptor recognition. [15]* Achieving Selectivity: Analogs B-1 and B-2 demonstrate how modifications can be used to achieve high selectivity. These compounds, featuring a benzamide-type moiety, show potent affinity for the 5-HT₂ₐ receptor with significantly weaker binding at the D₂ receptor. [16]* Balanced Affinity Profile: The drug candidate SLV313 exemplifies a multi-target approach, showing equipotent high affinity for both D₂ and 5-HT₁ₐ receptors, a profile often sought for atypical antipsychotics. [13]

Chapter 4: Essential Experimental Protocols

To ensure the integrity and reproducibility of SAR data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays used to characterize biphenyl-piperazine derivatives.

In Vitro Protocol: Competitive Radioligand Binding Assay

Causality: This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor. [14]It operates on the principle of competition: the unlabeled test compound competes with a known, radioactively labeled ligand ("radioligand") for binding to the receptor. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀ value), we can calculate its affinity for the receptor. This is a foundational experiment in any SAR campaign because it directly quantifies target engagement.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Receptor Source: Use cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant receptor of interest (e.g., Dopamine D₂, Serotonin 5-HT₁ₐ). [14] * Radioligand: Select a high-affinity, receptor-subtype-specific radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors).

    • Test Compound: Prepare a stock solution of the biphenyl-piperazine derivative in a suitable solvent (e.g., DMSO) and create a series of dilutions to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing cofactors like MgCl₂).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at its Kₑ value), and the receptor membrane preparation. These wells measure the maximum possible binding.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, receptor membranes, and a high concentration of a known, non-radioactive ligand (e.g., unlabeled haloperidol for D₂) to saturate the receptors. This measures the amount of radioligand that binds non-specifically to the membranes and plate.

    • Competition Wells: Add assay buffer, radioligand, receptor membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the receptor membranes (and any bound radioligand) while unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average counts from the NSB wells from all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Protocol: Apomorphine-Induced Climbing in Mice

Causality: This behavioral model is used to assess the in vivo D₂ receptor antagonist activity of a potential antipsychotic. [8][17]Apomorphine is a potent dopamine receptor agonist that, when administered to mice, induces a characteristic stereotyped climbing behavior. A compound with D₂ antagonist properties will block this effect in a dose-dependent manner. This protocol provides a self-validating system: if the compound is a D₂ antagonist in vitro, it should inhibit this behavior in vivo, thus providing evidence of both target engagement and functional effect in a living system.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male mice (e.g., CD-1 strain) to the laboratory environment for at least one week and to the testing cages for at least 60 minutes before the experiment. The cages should be standard wire-mesh cylinders.

  • Compound Administration:

    • Divide the mice into groups (n=8-10 per group).

    • Administer the test compound or vehicle control (e.g., saline with 5% Tween 80) via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.). Include a positive control group treated with a known antipsychotic like haloperidol.

    • Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

  • Induction of Climbing: Administer a subcutaneous (s.c.) injection of apomorphine hydrochloride (e.g., 1.0-1.5 mg/kg) to all mice.

  • Behavioral Observation:

    • Immediately after apomorphine injection, begin observing the mice.

    • At set intervals (e.g., every 10 minutes for a total of 30 minutes), score the climbing behavior of each mouse.

    • A common scoring system is:

      • 0: Four paws on the floor of the cage.

      • 1: Two paws on the wall of the cage.

      • 2: Four paws on the wall of the cage.

    • The observer must be blinded to the treatment conditions to prevent bias.

  • Data Analysis:

    • For each mouse, calculate the total climbing score over the observation period.

    • Compare the mean scores of the drug-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

    • A statistically significant reduction in the climbing score indicates D₂ antagonist activity.

    • If multiple doses were tested, calculate the ED₅₀ (the dose required to produce a 50% reduction in climbing behavior).

Conclusion and Future Directions

The biphenyl-piperazine scaffold remains a highly productive framework for the discovery of novel CNS agents. The structure-activity relationships discussed herein demonstrate a clear rationale for how specific structural modifications can be leveraged to tune the pharmacological profile of these derivatives. By systematically altering the biphenyl moiety, the piperazine core, and the connecting linker, medicinal chemists can achieve desired levels of affinity, selectivity, and functional activity at key dopamine and serotonin receptors. The strategic use of bioisosteric replacement continues to be a powerful tool for overcoming pharmacokinetic hurdles. [18][19] Future research will likely focus on developing compounds with even more nuanced pharmacological profiles, such as biased agonists that selectively activate certain downstream signaling pathways over others, or multi-target ligands designed to address the complex polypharmacology of psychiatric disorders. The integration of computational modeling with empirical SAR studies will further accelerate the design of next-generation biphenyl-piperazine derivatives with superior efficacy and safety profiles, offering new hope for patients with challenging CNS disorders.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.). ResearchGate. [Link]

  • Pharmacological screening of Anti-psychotic agents | PPTX. (n.d.). Slideshare. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. [Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2015). PubMed Central. [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit. [Link]

  • The Design and Application of Bioisosteres in Drug Design. (n.d.). ResearchGate. [Link]

  • Antipsychotic piperazine and piperadine derivatives. (n.d.).
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (2011). PubMed Central. [Link]

  • Protocol for a pharmacogenomic study on individualised antipsychotic drug treatment for patients with schizophrenia. (2018). PubMed Central. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). PubMed Central. [Link]

  • Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. (2021). PubMed Central. [Link]

  • Evaluation of preclinical antipsychotic models used to support first‐in‐human clinical trials. (n.d.). Wiley Online Library. [Link]

  • Phenyl and Biphenyl Molecular Metaphors in Drug Design. (n.d.). Baruch S. Blumberg Institute. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2022). PubMed Central. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2024). Analytical Chemistry. [Link]

  • SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. (2006). PubMed. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021). ACS Publications. [Link]

  • Evaluation of Antipsychotic Drugs' Stability in Oral Fluid Samples. (2022). MDPI. [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2018). Bentham Science. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). American Journal of PharmTech Research. [Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]

  • Bioisosteric Replacements. (n.d.). Chem-Space. [Link]

  • Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. (2021). PubMed Central. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). PubMed Central. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (2022). PubMed Central. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]

  • Experimental treatment of antipsychotic-induced movement disorders. (2016). Dove Medical Press. [Link]

  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. (2012). PubMed Central. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed. [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. (1991). PubMed. [Link]

  • Synthesis and Biological Evaluation of Substituted Pyrazole Constrained Piperazine Derivative Library for Dopamine Receptor Antagonist. (2016). KOASAS. [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). MDPI. [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (n.d.). Europe PMC. [Link]

  • Bivalent Ligands for the Serotonin 5-HT3 Receptor. (2011). PubMed Central. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2021). PubMed Central. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience. [Link]

Sources

In Silico Modeling of 2-Biphenyl-4-yl-piperazine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals on the in silico modeling of "2-Biphenyl-4-yl-piperazine" and its derivatives. It moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and reproducible computational workflow.

Introduction: The Rationale for In Silico Investigation

The "this compound" scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity at a range of important therapeutic targets, including serotonin, muscarinic, and sigma receptors. Understanding the molecular interactions that govern the binding of these ligands to their respective receptors is paramount for rational drug design and lead optimization. In silico modeling provides a powerful and cost-effective avenue to elucidate these interactions at an atomic level, predict binding affinities, and guide the synthesis of more potent and selective compounds.

This guide will detail a complete workflow, from initial target selection and system preparation to molecular docking, all-atom molecular dynamics (MD) simulations, and post-simulation analysis for binding energy estimation. We will focus on a selection of high-interest receptors for the "this compound" core: the Sigma-1 receptor (σ1R), the M3 muscarinic acetylcholine receptor (M3R), and the serotonin 5-HT7 receptor (5-HT7R).

Part 1: Pre-computation Essentials: System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase is arguably the most critical for obtaining meaningful results.

Receptor Structure Selection and Preparation

The first step is to obtain a high-quality 3D structure of the target receptor. The Protein Data Bank (PDB) is the primary repository for these structures. For our targets of interest, the following are suitable starting points:

Target ReceptorPDB ID(s)Rationale for Selection
Human Sigma-1 Receptor (σ1R)5HK1, 6DK1High-resolution crystal structures with co-crystallized ligands, providing a well-defined binding pocket.[1][2]
Human M3 Muscarinic Receptor (M3R)4DAJ, 5ZHPCrystal structures of this G-protein-coupled receptor (GPCR) in complex with antagonists, offering a clear view of the orthosteric binding site.[3][4]
Human Serotonin 7 Receptor (5-HT7R)7XTCA cryo-EM structure of the 5-HT7R in complex with its G-protein, providing a physiologically relevant conformation.[5]

Experimental Protocol: Receptor Preparation

  • Download PDB Structure: Obtain the desired PDB file from the RCSB PDB database.

  • Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands that are not the focus of the study. This can be accomplished using molecular visualization software such as UCSF Chimera or PyMOL.

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. It is crucial to use a method that correctly predicts the protonation states of titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of ~7.4.

  • Handle Missing Residues/Loops: Some PDB structures may have missing residues or loops. These can be modeled using homology modeling servers or tools within molecular modeling packages. For the purpose of docking into a well-defined binding pocket, it is often sufficient to ensure the integrity of the residues lining the active site.

  • Assign Partial Charges: Assign appropriate partial charges to all atoms in the receptor according to the chosen force field (e.g., CHARMM36, AMBER).

Ligand Preparation: The Criticality of Protonation

The "this compound" ligand must also be carefully prepared. The piperazine moiety, with its two nitrogen atoms, can exist in different protonation states depending on the pH. At a physiological pH of approximately 7.4, one of the piperazine nitrogens is likely to be protonated, carrying a positive charge.[6][7][8][9] This is a critical detail as it will govern the key electrostatic interactions with the receptor.

Experimental Protocol: Ligand Preparation

  • Generate 3D Structure: Create a 3D structure of "this compound" using a chemical drawing tool like ChemDraw, followed by conversion to a 3D format.

  • Determine Protonation State: Use a pKa calculator (e.g., ChemAxon, MarvinSketch) to predict the dominant protonation state at pH 7.4. For a typical disubstituted piperazine, the pKa of the more basic nitrogen is around 8.0, meaning it will be significantly protonated at physiological pH.[6][9]

  • Generate Tautomers/Stereoisomers: If applicable, generate all possible tautomers and stereoisomers of the ligand.

  • Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or a quantum mechanics method) to obtain a low-energy conformation.

  • Assign Partial Charges: Assign partial charges to the ligand atoms. For subsequent MD simulations, it is essential that these charges are compatible with the protein force field. The antechamber module of AmberTools or the CGenFF server for CHARMM are commonly used for this purpose.[2]

Part 2: Predicting Binding Modes with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This provides a static snapshot of the likely binding pose and is a computationally efficient method for screening large numbers of compounds.

Choosing the Right Tool

Several docking programs are available, each with its own search algorithm and scoring function. For this guide, we will focus on AutoDock Vina due to its accuracy, speed, and accessibility.[1] However, it is good practice to compare results with other software such as GOLD or Glide, as consensus scoring can often improve the reliability of predictions.[10][11][12]

The Docking Workflow

The following diagram illustrates the general workflow for molecular docking.

docking_workflow Receptor Prepared Receptor (PDBQT format) Vina Run AutoDock Vina Receptor->Vina Ligand Prepared Ligand (PDBQT format) Ligand->Vina GridBox Define Grid Box (Binding Site) GridBox->Vina Poses Analyze Docked Poses (Binding Energy & Interactions) Vina->Poses

Caption: A simplified workflow for molecular docking using AutoDock Vina.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Convert File Formats: Convert the prepared receptor and ligand files from PDB to the PDBQT format using AutoDock Tools. This format includes partial charges and atom types required by Vina.

  • Define the Grid Box: Define a 3D grid box that encompasses the entire binding site of the receptor. The size and center of the grid box are critical parameters. For our target receptors, the grid should be centered on the co-crystallized ligand from the PDB structure.

  • Configure Vina: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run Docking Simulation: Execute AutoDock Vina from the command line, referencing the configuration file.

  • Analyze Results: Vina will output a set of predicted binding poses, ranked by their binding affinity (in kcal/mol). The top-ranked poses should be visually inspected using molecular visualization software to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) with the receptor.

Part 3: Exploring Binding Dynamics with Molecular Dynamics (MD) Simulations

While docking provides a static picture, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both the protein and the ligand. This allows for a more rigorous assessment of binding stability and the calculation of more accurate binding free energies.

Force Fields and Simulation Software

The choice of force field is critical for the accuracy of MD simulations. For biomolecular systems, the CHARMM and AMBER force fields are widely used and well-validated.[13][14] For the "this compound" ligand, parameters compatible with the chosen protein force field must be generated, for instance using CGenFF for CHARMM or GAFF for AMBER.[2][15] GROMACS is a popular and highly efficient software package for performing MD simulations.

The MD Simulation Workflow

The following diagram outlines the key stages of an MD simulation for a protein-ligand complex.

md_simulation_workflow Complex Protein-Ligand Complex (from Docking) Topology Generate System Topology (Force Field Parameters) Complex->Topology Solvation Solvate in Water Box & Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Caption: A general workflow for setting up and running a molecular dynamics simulation.

Experimental Protocol: Protein-Ligand MD Simulation with GROMACS

  • System Setup:

    • Combine the coordinates of the best-ranked docked pose of the protein-ligand complex into a single file.

    • For GPCRs like the M3R and 5-HT7R, the complex should be embedded in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.[16][17][18][19] The OPM (Orientations of Proteins in Membranes) database can be a useful resource for this.

    • Define a simulation box and solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Generate Topology: Create a system topology file that includes the force field parameters for the protein, ligand, lipids (if any), water, and ions.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to allow the system to reach the target temperature.

    • Follow this with a longer simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density. Position restraints on the protein and ligand heavy atoms are typically applied during equilibration and gradually released.

  • Production MD: Run the production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the protein-ligand complex.

Part 4: Post-Simulation Analysis: From Trajectories to Insights

The output of an MD simulation is a trajectory file containing the coordinates of all atoms at discrete time steps. This rich dataset must be analyzed to extract meaningful biological insights.

Stability and Fluctuation Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time to assess the stability of the simulation and the binding pose. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for estimating the binding free energy from MD simulation trajectories. They offer a good balance between accuracy and computational cost.

Advanced Trajectory Analysis
  • Principal Component Analysis (PCA): PCA can be used to identify the dominant collective motions in the protein-ligand complex, providing insights into the conformational changes that occur upon ligand binding.[20][21][22][23][24]

  • Interaction Fingerprints: Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and other key interactions between the ligand and specific receptor residues throughout the simulation.[25]

Conclusion

This in-depth technical guide provides a comprehensive workflow for the in silico modeling of "this compound" binding to its putative receptor targets. By following these methodologically sound and scientifically justified protocols, researchers can gain valuable insights into the molecular basis of ligand recognition, stability, and dynamics. These insights are invaluable for guiding structure-activity relationship (SAR) studies and for the rational design of novel therapeutics with improved efficacy and selectivity.

References

  • Cresset Group. (2024, July 18). Protein Dynamics and Drug Discovery: elevate your project development with Principal Component Analysis. Retrieved from [Link]

  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]

  • Dr. H Ismail. (2024, April 27). PCA Analysis and PC selection in GROMACS: Step-by-Step Tutorial for Protein-Ligand MD Simulations [Video]. YouTube. [Link]

  • Al-Khafaji, K., & Taskin, T. (2021). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Future Medicinal Chemistry, 13(12), 1101–1118. [Link]

  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1101–1108. [Link]

  • Kruse, A. C., et al. (2012). Structure of the M3 muscarinic acetylcholine receptor bound to an antagonist. Nature, 482(7386), 552–556. [Link]

  • Miao, Y., et al. (2015). Accelerated molecular dynamics simulations of ligand binding to a muscarinic G-protein-coupled receptor. PLoS Computational Biology, 11(3), e1004113. [Link]

  • Thal, D. M., et al. (2018). M3 muscarinic acetylcholine receptor in complex with a selective antagonist. Protein Data Bank. [Link]

  • García-Sosa, A. T., & Maran, U. (2015). Molecular dynamics simulations of m3-muscarinic receptor activation and QSAR analysis. Bioorganic & Medicinal Chemistry, 23(17), 5769–5779. [Link]

  • Lin, F. Y., et al. (2021). Recent Progress in General Force Fields of Small Molecules. Journal of Chemical Information and Modeling, 61(12), 5815–5828. [Link]

  • Jain, A. (2022, September 15). How to do Principal component analysis of protein using molecular dynamic simulation. ResearchGate. [Link]

  • Dror, R. O., et al. (2013). Structure and dynamics of the M3 muscarinic acetylcholine receptor. Nature Structural & Molecular Biology, 20(7), 886–892. [Link]

  • BioExcel. (n.d.). Small molecule force field parametrization for atomistic Molecular Dynamics simulations. Retrieved from [Link]

  • Gonzalez, A., et al. (2011). Molecular modeling of the M3 acetylcholine muscarinic receptor and its binding site. Journal of Molecular Modeling, 17(10), 2547–2557. [Link]

  • Wu, N., et al. (2024). Elucidation of protein–ligand interactions by multiple trajectory analysis methods. Physical Chemistry Chemical Physics, 26(8), 6434–6443. [Link]

  • Dr. BioTech. (2023, March 7). Quick Comparison of Molecular Docking Programs [Video]. YouTube. [Link]

  • HITS-MCM. (n.d.). MD-IFP: MD trajectory analysis using protein-ligand Interaction Fingerprints. GitHub. [Link]

  • Costanzi, S., & Vilar, S. (2013). Assessment and challenges of ligand docking into comparative models of G-protein coupled receptors. PLoS One, 8(7), e67302. [Link]

  • Dr. H Ismail. (2024, September 7). Principal Component Analysis (PCA) Using MOE for Ligand Protein Interactions [Video]. YouTube. [Link]

  • Gonzalez, A., et al. (2011). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. ResearchGate. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Michino, M., & Abola, E. (2012). Recent progress and applications of molecular docking to G protein-coupled receptors. International Journal of Molecular Sciences, 13(12), 16483–16503. [Link]

  • callumjd. (n.d.). AMBER-Membrane_protein_tutorial: Tutorial on the setup and simulation of a membrane protein with AMBER Lipid21 and PACKMOL-Memgen. GitHub. [Link]

  • Lopes, P. E. M., et al. (2015). Force fields for small molecules. Current Opinion in Structural Biology, 31, 106–112. [Link]

  • Jorgensen Research Group. (n.d.). NAMD Protein Ligand Complex Simulations. LigParGen Server. [Link]

  • Dr. H Ismail. (2023, July 28). How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM [Video]. YouTube. [Link]

  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1101–1108. [Link]

  • Salo-Ahen, O. M. H., et al. (2021). Applications of Molecular Dynamics Simulation in Protein Study. Molecules, 26(21), 6427. [Link]

  • Sharma, R., et al. (2022). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Molecules, 27(24), 8963. [Link]

  • Khalili, F., et al. (2015). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 60(9), 2736–2743. [Link]

  • Aldeghi, M., et al. (2022). Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. Journal of Chemical Information and Modeling, 62(21), 5056–5071. [Link]

  • Lemkul, J. A. (2021). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Living Journal of Computational Molecular Science, 3(1), 26359. [Link]

  • MacKerell, A. D. (2014). Current status of protein force fields for molecular dynamics. Journal of Computational Chemistry, 35(24), 1735–1749. [Link]

  • Oprea, C. I., et al. (2011). Protonation behaviour of N,N′-piperazine-dipropionic acid. Comptes Rendus Chimie, 14(10), 919–924. [Link]

  • Kim, H., et al. (2023). Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 Mpro. Physical Chemistry Chemical Physics, 25(46), 31690–31700. [Link]

  • Scarpino, A., et al. (2022). pKa values of common substituted piperazines. ResearchGate. [Link]

  • Aldeghi, M., et al. (2021). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences, 8, 755696. [Link]

  • Coudrat, T., et al. (2016). GPCR-Bench: A Benchmarking Set and Practitioners’ Guide for G Protein-Coupled Receptor Docking. Journal of Chemical Information and Modeling, 56(10), 2034–2049. [Link]

  • Khelkhal, A., et al. (2023). Structure-Based Modeling of Sigma 1 Receptor Interactions with Ligands and Cholesterol and Implications for Its Biological Function. International Journal of Molecular Sciences, 24(16), 12908. [Link]

  • Basile, L., et al. (2024). Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Journal of Chemical Information and Modeling, 64(13), 4443–4454. [Link]

  • Huang, S., et al. (2022). Serotonin 7 (5-HT7) receptor-Gs-Nb35 complex. Protein Data Bank. [Link]

  • Raniolo, S., & Limongelli, V. (2022). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 62(15), 3691–3701. [Link]

  • Rodriguez, D., et al. (2022). Memprot.GPCR-ModSim: modelling and simulation of membrane proteins in a nutshell. Bioinformatics, 38(21), 4977–4979. [Link]

  • Khelkhal, A., et al. (2023). Structure-Based Modeling of Sigma 1 Receptor Interactions with Ligands and Cholesterol and Implications for Its Biological Function. Semantic Scholar. [Link]

  • Basile, L., et al. (2019). A new pharmacophore model for the design of sigma-1 ligands validated on a large experimental dataset. Journal of Computer-Aided Molecular Design, 33(7), 645–658. [Link]

  • Mishra, S., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PLoS One, 13(1), e0191251. [Link]

  • Mondal, S., et al. (2019). Structure and dynamics of GPCRs in lipid membranes: Physical principles and experimental approaches. Progress in Nuclear Magnetic Resonance Spectroscopy, 114-115, 104–121. [Link]

  • Reddit user. (2022, March 19). Membrane embedded protein simulation. Reddit. [Link]

  • Reddit user. (2022, March 1). Molecular dynamics non standard ligand parameterization for GROMACS with CHARMM. Reddit. [Link]

Sources

The Unseen Interactions: A Technical Guide to the Off-Target Effects of 2-Biphenyl-4-yl-piperazine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence and Challenge of the Biphenyl-Piperazine Scaffold

The 2-biphenyl-4-yl-piperazine scaffold is a privileged structural motif in modern medicinal chemistry. Its inherent conformational flexibility and the ability of its nitrogen atoms to serve as key hydrogen bond donors and acceptors have led to its incorporation into a multitude of centrally active agents.[1][2] Derivatives of this core have shown promise as atypical dopamine transporter (DAT) inhibitors for substance use disorders, muscarinic acetylcholine receptor antagonists for respiratory diseases, and as ligands for various G-protein coupled receptors (GPCRs) implicated in neurological disorders.[3][4][5]

However, the very features that make this scaffold so versatile also present a significant challenge in drug development: the potential for unintended interactions with biological targets, known as off-target effects. These interactions can lead to a range of consequences, from unexpected side effects and toxicity to novel therapeutic opportunities.[4] Understanding and systematically characterizing these off-target effects is not merely a regulatory hurdle but a scientific imperative for developing safer and more effective medicines.[6]

This in-depth technical guide provides a framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally validate the off-target liabilities of this compound analogues. We will delve into the known off-target profile of this scaffold, provide detailed, field-proven experimental protocols for comprehensive off-target screening, and discuss the causal relationships between chemical structure and off-target activity.

Known Off-Target Liabilities of the Biphenyl-Piperazine Scaffold

While the primary targets of this compound analogues are often neurotransmitter transporters or GPCRs, comprehensive pharmacological profiling has revealed consistent interactions with several key off-targets. The following sections detail the most well-documented of these unintended activities.

Serotonin Transporter (SERT) Affinity

A common off-target interaction for biphenyl-piperazine analogues designed as DAT inhibitors is significant binding affinity for the serotonin transporter (SERT).[4] This cross-reactivity is not surprising given the structural homology between the monoamine transporters.

  • Causality and SAR Insights : The piperazine core is a common feature in many known SERT ligands. Structure-activity relationship (SAR) studies on biphenyl-piperazine analogues have shown that modifications to the biphenyl moiety can modulate selectivity between DAT and SERT. For instance, the position and nature of substituents on the biphenyl rings can significantly alter the affinity for each transporter.[7] This suggests that the overall shape and electrostatic potential of the molecule are key determinants of its interaction with the respective binding pockets of DAT and SERT.

hERG Channel Inhibition: A Critical Safety Hurdle

A critical off-target liability for many nitrogen-containing heterocyclic compounds, including biphenyl-piperazine analogues, is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[4] Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolongation of the QT interval and an increased risk of a life-threatening arrhythmia known as Torsades de Pointes.[8]

  • Causality and SAR Insights : Lipophilic amines are a well-known structural alert for hERG channel binders. The biphenyl-piperazine scaffold possesses both of these features. The basic nitrogen of the piperazine ring is often protonated at physiological pH, and the biphenyl group contributes to the overall lipophilicity of the molecule. SAR studies have focused on mitigating this risk by modifying the physicochemical properties of the analogues. Strategies to reduce hERG activity include decreasing lipophilicity (e.g., by introducing polar functional groups) and modulating the basicity of the piperazine nitrogen.[9] Machine learning-based quantitative SAR (QSAR) models have also been employed to predict hERG activity and guide the design of analogues with an improved cardiac safety profile.[4]

Broader GPCR Interactions: The Arylpiperazine Legacy

The arylpiperazine substructure, of which the this compound core is a part, is a well-established pharmacophore for a wide range of GPCRs, particularly serotonin (5-HT) and dopamine (D2-like) receptors.[10][11] This inherent promiscuity means that analogues of this scaffold are likely to exhibit some degree of affinity for various GPCR subtypes beyond their intended primary target.

  • Causality and SAR Insights : The interaction of arylpiperazines with GPCRs is often characterized by the insertion of the piperazine's basic nitrogen into the orthosteric binding pocket, where it can form a salt bridge with a conserved aspartic acid residue in transmembrane helix 3. The aryl group (in this case, the biphenyl moiety) typically occupies a more hydrophobic region of the binding pocket. The specific pattern of interactions with other residues in the binding site determines the affinity and selectivity for different GPCR subtypes.[11] Therefore, it is crucial to screen this compound analogues against a broad panel of GPCRs to identify any potential off-target activities that could lead to side effects or confound the interpretation of in vivo studies.[12]

A Systematic Approach to Off-Target Profiling

A robust and self-validating off-target screening strategy is essential for any drug discovery program involving the this compound scaffold. The following workflow outlines a tiered approach, from initial broad screening to detailed functional characterization of identified off-target interactions.

Caption: Workflow for a radioligand binding assay.

Protocol 2: In Vitro Kinase Inhibitor Profiling (e.g., KINOMEscan™)

This protocol describes a high-throughput competition binding assay to profile a compound against a large panel of kinases. The KINOMEscan™ platform is a widely used example. [13] 1. Assay Principle:

  • The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag.

2. Experimental Procedure:

  • The test compound is incubated with a panel of DNA-tagged kinases in the presence of the immobilized ligand.

  • After reaching equilibrium, the mixture is passed over a solid support that captures the immobilized ligand and any bound kinase.

  • Unbound kinase is washed away.

  • The amount of captured kinase is quantified by qPCR.

3. Data Analysis:

  • The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.

  • For hits, dose-response curves are generated to determine the dissociation constant (Kd).

  • Selectivity is often visualized using a "tree-spot" diagram, which maps the binding affinities onto the human kinome tree.

Protocol 3: Cell-Based Functional Assay for GPCR Off-Targets (cAMP Measurement)

This protocol is used to determine if a compound acts as an agonist or antagonist at a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP). [14][15] 1. Cell Culture and Plating:

  • Culture cells stably expressing the GPCR of interest in a suitable medium.

  • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

2. Assay Procedure:

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the this compound analogue.
    • Add a known agonist for the GPCR (typically at its EC80 concentration).
    • For Gs-coupled receptors, the agonist will increase cAMP; for Gi-coupled receptors, the agonist will decrease forskolin-stimulated cAMP levels.
  • Agonist Mode:

    • Incubate the cells with serial dilutions of the test compound alone.

3. cAMP Detection:

  • After the appropriate incubation time, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

4. Data Analysis:

  • Antagonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the IC50.

  • Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC50 and the maximal efficacy relative to a known full agonist.

Protocol 4: Manual Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition

This is the gold-standard assay for assessing the cardiac safety risk of a compound by directly measuring its effect on the current flowing through the hERG channel. [16][17] 1. Cell Preparation:

  • Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Plate the cells at a low density on glass coverslips for recording.

2. Electrophysiological Recording:

  • Transfer a coverslip to a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with an extracellular solution.

  • Using a micromanipulator, approach a single cell with a glass micropipette filled with an intracellular solution.

  • Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Rupture the membrane patch under the pipette to achieve the whole-cell configuration.

3. Voltage Protocol and Data Acquisition:

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Apply a specific voltage-step protocol to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a more negative potential to measure the characteristic "tail current".

  • Record the resulting currents using a patch-clamp amplifier and data acquisition software.

4. Compound Application and Analysis:

  • After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing known concentrations of the this compound analogue.

  • Measure the peak tail current at each concentration after the current has reached a steady state.

  • Calculate the percentage of current inhibition at each concentration relative to the baseline.

  • Plot the percentage of inhibition against the log concentration of the compound and fit the data to the Hill equation to determine the IC50 value.

Conclusion: Integrating Off-Target Data for Informed Drug Development

The this compound scaffold will undoubtedly continue to be a valuable starting point for the design of novel therapeutics. However, a proactive and systematic approach to identifying and characterizing off-target effects is paramount for the successful progression of any drug candidate based on this core. By understanding the inherent liabilities of the scaffold, employing a tiered and robust experimental screening cascade, and integrating the resulting data into a holistic assessment of a compound's pharmacological profile, researchers can make more informed decisions, mitigate safety risks, and ultimately increase the probability of developing safe and effective medicines. This guide provides the foundational knowledge and practical methodologies to navigate the complex landscape of off-target pharmacology and unlock the full therapeutic potential of this versatile chemical class.

References

  • JJC8-091, et al. "Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity." ACS Pharmacology & Translational Science. [Link]

  • Tomić, M., et al. "Pharmacological Evaluation of Selected Arylpiperazines With Atypical Antipsychotic Potential." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sophion Bioscience. "Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam." Sophion.com. [Link]

  • U.S. Food and Drug Administration. "Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines." FDA.gov. [Link]

  • Reaction Biology. "hERG Patch Clamp Assay – Cardiac Safety Panel." ReactionBiology.com. [Link]

  • Aragen Life Sciences. "Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels." Aragen.com. [Link]

  • Kaczor, A. A., et al. "Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents - Design, synthesis, structural studies and pharmacological profiling." European Journal of Medicinal Chemistry. [Link]

  • Welz, A., & Koba, M. "Piperazine derivatives as dangerous abused compounds." ResearchGate. [Link]

  • Stallaert, W., et al. "Evaluating functional ligand-GPCR interactions in cell-based assays." PubMed Central. [Link]

  • Glennon, R. A., et al. "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." MDPI. [Link]

  • Wang, Q., et al. "Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding." Journal of Medicinal Chemistry. [Link]

  • Eurofins Discovery. "GPCR Functional Assays, Understanding On/Off-target Activity." EurofinsDiscover.com. [Link]

  • Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol." GiffordBio.com. [Link]

  • Bylund, D. B., & Toews, M. L. "Radioligand binding methods: practical guide and tips." PubMed. [Link]

  • Li, Y., et al. "Discovery of Biphenyl Piperazines as Novel and Long Acting Muscarinic Acetylcholine Receptor Antagonists." Journal of Medicinal Chemistry. [Link]

  • Eurofins Discovery. "GPCR Screening and Profiling." EurofinsDiscover.com. [Link]

  • Roberts, S., et al. "Safety screening in early drug discovery: An optimized assay panel." Journal of Pharmacological and Toxicological Methods. [Link]

  • Eurofins Discovery. "gpcrMAX™ GPCR Assay Panel, Rapid and Reliable Readouts." EurofinsDiscover.com. [Link]

  • Sharma, P., et al. "An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets." Current Pharmaceutical Design. [Link]

  • Scheffel, U., et al. "Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909)." Synapse. [Link]

  • JJC8-091, et al. "Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity." ACS Publications. [Link]

  • Sharma, P., et al. "An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets." ResearchGate. [Link]

  • Reith, M. E., et al. "Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter." ResearchGate. [Link]

  • Eurofins Discovery. "In Vitro Safety Panels in Pharmacology Profiling." EurofinsDiscover.com. [Link]

  • Reaction Biology. "Safety and Off-Target Drug Screening Services." ReactionBiology.com. [Link]

  • Klüter, S., et al. "Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors." Nature. [Link]

  • Eurofins Discovery. "Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology." YouTube. [Link]

  • ChemHelpASAP. "reducing hERG activity of a lead compound." YouTube. [Link]

Sources

A Technical Guide to the Pharmacology of 2-(Biphenyl-4-yl)-piperazine Analogues: A Multi-Target Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The 2-aryl-piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, recognized for its presence in numerous approved therapeutics.[1][2] This guide focuses specifically on the 2-(biphenyl-4-yl)-piperazine analogue series, a chemical class that has garnered significant interest for its potential to modulate key neurotransmitter systems implicated in complex psychiatric disorders. These analogues often serve as versatile templates for designing multi-target ligands with tailored affinities for dopamine and serotonin receptors, particularly the dopamine D₂, serotonin 5-HT₁ₐ, and serotonin 5-HT₂ₐ subtypes.[3][4] Such polypharmacology is a hallmark of atypical antipsychotics, which aim to achieve clinical efficacy while mitigating the severe side effects associated with earlier treatments.[5] This document provides an in-depth examination of the synthesis, structure-activity relationships (SAR), and the molecular and in vivo pharmacology of this important scaffold. We present detailed, field-proven protocols for the essential in vitro and in vivo assays required to characterize these compounds, offering a technical resource for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of CNS therapeutics.

The 2-Aryl-Piperazine Scaffold: A Privileged Structure in Neuropharmacology

The Versatility of the Piperazine Moiety

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[1] Its prevalence in medicinal chemistry is due to a unique combination of physicochemical properties. Its basicity allows for salt formation, improving solubility and handling, while its conformational flexibility and ability to engage in hydrogen bonding provide a robust anchor for receptor interaction.[2] This scaffold is a key component in a wide array of CNS-active drugs, including antipsychotics like aripiprazole and anxiolytics like buspirone, highlighting its validated role in targeting neurotransmitter receptors.[3]

Rationale for the 2-(Biphenyl-4-yl)-piperazine Core

The development of analogues based on the 2-(biphenyl-4-yl)-piperazine core is a strategic effort to achieve a "multi-target" or polypharmacological profile.[4] Atypical antipsychotic activity is often associated with a specific balance of receptor affinities, most notably potent dopamine D₂ receptor antagonism combined with even greater serotonin 5-HT₂ₐ receptor antagonism.[5][6] This D₂/5-HT₂ₐ balance is thought to be crucial for treating the positive symptoms of psychosis while reducing the risk of extrapyramidal symptoms (EPS), which are debilitating motor side effects common with older, D₂-selective antipsychotics.[5] The rigid, extended structure of the biphenyl group provides a large surface area for interaction within the receptor binding pocket, often enhancing affinity and allowing for fine-tuning of the selectivity profile across different aminergic G protein-coupled receptors (GPCRs).

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The pharmacological profile of 2-(biphenyl-4-yl)-piperazine analogues can be systematically modulated through chemical modifications at several key positions. The core strategy involves synthesizing a library of related compounds and assessing how these changes influence binding affinity at the primary targets: D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors.[7]

General Synthesis Strategies

The synthesis of these analogues typically involves multi-step processes. Common methods include the coupling of a substituted biphenyl precursor with a piperazine ring, often followed by N-alkylation to introduce a linker and a terminal functional group.[8][9] The choice of synthetic route is critical for enabling the exploration of diverse chemical space around the core scaffold.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the arylpiperazine scaffold has revealed key structural determinants for receptor affinity.[7]

  • Dopamine D₂ Receptor: Affinity for the D₂ receptor is often sensitive to substituents on the aryl ring directly attached to the piperazine. For instance, introducing substituents at the ortho position of a phenyl ring in an arylpiperazine system can be a preferred modification to enhance D₂ binding.[7]

  • Serotonin 5-HT₁ₐ Receptor: This receptor often accommodates a variety of substituents, with affinity being influenced by the nature and position of groups on the terminal aryl ring.

  • Serotonin 5-HT₂ₐ Receptor: High affinity at the 5-HT₂ₐ receptor is a critical goal for achieving an atypical antipsychotic profile. SAR studies have shown that specific substitutions, such as a fluorine atom at the para-position of the phenyl ring, can have a beneficial effect on activity.[7] Shifting the same substituent to the meta or ortho position can lead to a significant reduction in affinity, demonstrating the high degree of structural specificity in the receptor's binding pocket.[7]

The data below represents a hypothetical SAR table based on established principles for arylpiperazine ligands.

Table 1: Illustrative Structure-Activity Relationship Data for 2-(Biphenyl-4-yl)-piperazine Analogues

Compound ID Biphenyl Moiety (R1) Piperazine Linker (R2) Terminal Group (R3) D₂ Kᵢ (nM) 5-HT₁ₐ Kᵢ (nM) 5-HT₂ₐ Kᵢ (nM)
BP-1 Unsubstituted -(CH₂)₄- Imide 15.5 5.2 1.1
BP-2 4'-Fluoro -(CH₂)₄- Imide 12.1 4.8 0.8
BP-3 2'-Methyl -(CH₂)₄- Imide 8.9 10.3 2.5
BP-4 Unsubstituted -(CH₂)₃- Imide 25.8 8.9 3.4

| BP-5 | Unsubstituted | -(CH₂)₄- | None | 50.1 | 35.6 | 18.2 |

Kᵢ values represent the inhibition constant, a measure of binding affinity; lower values indicate higher affinity.

Molecular Pharmacology: In Vitro Characterization

Once synthesized, new analogues must be rigorously characterized in vitro to determine their affinity and functional activity at the target receptors.

Workflow for Determining Receptor Affinity

The foundational experiment to measure a compound's affinity for a receptor is the competitive radioligand binding assay.[10] This method is considered a gold standard due to its robustness and sensitivity.[10] The assay quantifies how effectively a test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Membrane Receptor Membrane Preparation (e.g., from CHO or HEK293 cells) Incubate Incubate Membrane, Radioligand, & Test Compound at 37°C Membrane->Incubate Radioligand Radioligand Solution (e.g., [³H]-Spiperone for D₂) Radioligand->Incubate Compound Test Compound Dilution Series Compound->Incubate Filter Rapid Filtration to Separate Bound vs. Free Radioligand Incubate->Filter Scintillation Scintillation Counting to Quantify Bound Radioactivity Filter->Scintillation Analysis Calculate IC₅₀ and Kᵢ Values Scintillation->Analysis

Diagram 1: Standard workflow for a competitive radioligand binding assay.
Protocol 1: Radioligand Displacement Assay for D₂, 5-HT₁ₐ, and 5-HT₂ₐ Receptors

Objective: To determine the binding affinity (Kᵢ) of test compounds at human recombinant dopamine D₂, serotonin 5-HT₁ₐ, and serotonin 5-HT₂ₐ receptors.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest.[11]

  • Radioligands: [³H]-Spiperone (for D₂), [³H]-8-OH-DPAT (for 5-HT₁ₐ), [³H]-Ketanserin (for 5-HT₂ₐ).

  • Non-specific binding competitors: Haloperidol (for D₂), Serotonin (for 5-HT₁ₐ), Mianserin (for 5-HT₂ₐ).

  • Test compounds dissolved in DMSO and serially diluted.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well plates, glass fiber filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Plate Setup: Design a 96-well plate map including wells for total binding (radioligand + buffer), non-specific binding (radioligand + competitor), and test compound competition (radioligand + varying concentrations of test compound).

  • Reagent Addition: In each well, add 50 µL of assay buffer, 50 µL of the appropriate radioligand solution (at a concentration near its Kₑ), and 50 µL of either buffer, non-specific competitor, or test compound dilution.

  • Initiate Reaction: Add 50 µL of the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand. Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Place the filter mat into a scintillation bag with scintillation fluid and measure the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each test compound concentration.

  • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

  • Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Assessing Functional Activity: GPCR Signaling

Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor function. Functional assays are required to determine this.[12][13] Dopamine D₂ and serotonin 5-HT₁ₐ receptors are primarily coupled to the Gαᵢ protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[14][15]

Diagram 2: Simplified Gαᵢ-coupled receptor signaling pathway.
Protocol 2: cAMP Functional Assay for Gαᵢ-Coupled Receptors

Objective: To determine if a test compound is an agonist or antagonist at D₂ or 5-HT₁ₐ receptors by measuring changes in intracellular cAMP levels.

Materials:

  • HEK293 or CHO cells expressing the Gαᵢ-coupled receptor of interest.

  • Forskolin (an adenylyl cyclase activator used to stimulate a baseline cAMP signal).[14]

  • Reference agonist (e.g., quinpirole for D₂) and antagonist (e.g., haloperidol for D₂).

  • Test compounds in a dilution series.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[13][14][16]

  • Cell culture medium, plates, and an appropriate plate reader.

Procedure:

Agonist Mode:

  • Cell Plating: Seed cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Pre-stimulation: Add a fixed concentration of forskolin to all wells to raise intracellular cAMP to a detectable level.

  • Compound Addition: Add varying concentrations of the test compound or a reference agonist.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • cAMP Detection: Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's instructions.

  • Read Plate: Measure the signal (e.g., fluorescence, luminescence) on a plate reader. A decrease in signal corresponds to a decrease in cAMP, indicating agonist activity.

Antagonist Mode:

  • Cell Plating: As above.

  • Compound Pre-incubation: Add varying concentrations of the test compound or a reference antagonist and pre-incubate for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of a reference agonist (typically its EC₈₀ concentration) to all wells, in addition to forskolin.

  • Incubation & Detection: Proceed as in the agonist mode. An antagonist will reverse the agonist-induced decrease in cAMP, restoring the signal toward the forskolin-only baseline.

Data Analysis:

  • Agonist: Plot the signal against the log concentration of the compound and fit a dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

  • Antagonist: Plot the signal against the log concentration of the antagonist and fit a dose-response curve to determine the IC₅₀. This can be converted to a Kₑ (equilibrium dissociation constant) using the Gaddum or Schild equation.

In Vivo Pharmacology & Preclinical Evaluation

Positive in vitro results must be validated in vivo to assess a compound's potential therapeutic efficacy and side effect profile in a whole-organism system.[17] For potential antipsychotics, this involves using established animal models that mimic certain aspects of psychosis.[18][19]

G cluster_in_vitro In Vitro Screening cluster_pk Pharmacokinetics cluster_in_vivo In Vivo Evaluation Binding Receptor Binding Assays (D₂, 5-HT₁ₐ, 5-HT₂ₐ, etc.) Functional Functional Assays (cAMP, Calcium Flux) Binding->Functional PK ADME/PK Studies (Brain Penetration, Half-life) Functional->PK Efficacy Efficacy Models (e.g., Amphetamine-Induced Hyperlocomotion) PK->Efficacy Safety Safety/Side Effect Models (e.g., Catalepsy) Efficacy->Safety Lead_Candidate Lead Candidate Selection Safety->Lead_Candidate

Diagram 3: A preclinical cascade for evaluating a potential antipsychotic agent.
Protocol 3: MK-801-Induced Hyperlocomotion

Objective: To assess the potential antipsychotic-like activity of a compound by measuring its ability to reverse hyperactivity induced by the NMDA receptor antagonist MK-801, which models positive symptoms of schizophrenia.[5]

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.

  • Test compound, vehicle control, and positive control (e.g., clozapine).

  • MK-801 (dizocilpine).

  • Automated locomotor activity chambers equipped with infrared beams.

Procedure:

  • Acclimation: Place animals individually into the locomotor chambers and allow them to acclimate for 30-60 minutes.

  • Pre-treatment: Administer the test compound, vehicle, or positive control via the appropriate route (e.g., intraperitoneal, oral gavage).

  • Induction of Hyperactivity: After a set pre-treatment time (e.g., 30 minutes), administer a standardized dose of MK-801 (e.g., 0.3 mg/kg, i.p.) to all animals.

  • Data Recording: Immediately return the animals to the chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

Data Analysis:

  • Compare the total locomotor activity of the test compound group to the vehicle-treated group. A statistically significant reduction in MK-801-induced hyperactivity suggests potential antipsychotic efficacy.

Protocol 4: Catalepsy Induction Test in Rats

Objective: To evaluate the potential for a compound to induce extrapyramidal side effects (EPS) by measuring catalepsy, a state of motor immobility.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Test compound, vehicle, and positive control (e.g., haloperidol).

  • A horizontal bar raised approximately 9 cm from the surface.

Procedure:

  • Dosing: Administer a high dose of the test compound, vehicle, or positive control.

  • Testing: At several time points post-dosing (e.g., 30, 60, 90, 120 minutes), gently place the rat’s forepaws on the horizontal bar.

  • Measurement: Start a stopwatch and measure the latency (in seconds) for the rat to remove both paws from the bar. A pre-determined cut-off time (e.g., 180 seconds) is used.

  • Catalepsy Score: The latency to movement is the catalepsy score. An animal is considered cataleptic if it remains in the imposed posture for an extended period (e.g., >20 seconds).

Data Analysis:

  • Compare the mean catalepsy scores of the test compound group with the vehicle and haloperidol groups. A low catalepsy score, similar to the vehicle, at therapeutically relevant doses suggests a lower liability for inducing EPS.[5]

Future Directions and Therapeutic Potential

The 2-(biphenyl-4-yl)-piperazine scaffold remains a highly promising starting point for the development of novel CNS therapeutics. Future research will likely focus on:

  • Functional Selectivity: Designing "biased agonists" that selectively activate specific downstream signaling pathways while avoiding others, potentially separating therapeutic effects from side effects.

  • Cognitive Enhancement: Many newer antipsychotic development programs aim to address the cognitive deficits associated with schizophrenia, a significant unmet need.[5] Modifications to the scaffold could be explored to incorporate activity at other targets relevant to cognition (e.g., 5-HT₇, α₇-nAChR).

  • Expanded Indications: The versatile pharmacology of these compounds suggests potential applications beyond psychosis, including in mood disorders, anxiety, and certain neurodegenerative diseases where dopaminergic and serotonergic systems are dysregulated.[3][4]

By integrating rational drug design with a rigorous cascade of in vitro and in vivo pharmacological testing, analogues of the 2-(biphenyl-4-yl)-piperazine class hold considerable promise for delivering safer and more effective treatments for severe mental illnesses.

References

[12] Kaur, H., & Kumar, V. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. [Link] [20] Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link] [13] PerkinElmer. (2018). Functional GPCR studies using AlphaScreen cAMP Detection Kit. Drug Target Review. [Link] [14] An, S., & Tolliday, N. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link] [16] Buccioni, M., Marucci, G., Dal Ben, D., Giacobbe, D., Lambertucci, C., Martin, G., ... & Volpini, R. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link] [18] Jones, C. A., Watson, D. J., & Fone, K. C. (2011). An Overview of Animal Models Related to Schizophrenia. Current Topics in Behavioral Neurosciences. [Link] [19] Lim, Y. Y., Lee, C. F., & Lee, D. J. (2021). Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update. Current Neuropharmacology. [Link] [17] Geyer, M. A., & Moghaddam, B. (2002). Animal Models Relevant to Schizophrenia Disorders. American College of Neuropsychopharmacology. [Link] [7] Sado, A., Satała, G., Starościak, B., Kuder, K., Latacz, G., Handzlik, J., & Kieć-Kononowicz, K. (2022). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link] [11] ResearchGate. (n.d.). Radioligand binding assay results showing the percentage inhibition of binding for the modified phenothiazines. ResearchGate. [Link] [15] Hübner, H. (2014). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link] [21] Smythies, J. R., Johnston, V. S., & Bradley, R. J. (1969). Behavioural Models of Psychosis. The British Journal of Psychiatry. [Link] [3] Cichero, E., Fossa, P., Rossi, A., Matyjaszczyk, M., Piaz, V. D., & Giovannoni, M. P. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. [Link] [22] Ricci, A., Amenta, F., & Tayebati, S. K. (1993). Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link] [10] Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link] [5] Zhang, Y., Li, L., Dai, Y., Sha, S., Wang, T., Zhang, L., ... & Li, J. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry. [Link] [23] Kurczab, R., Satała, G., & Bojarski, A. J. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Medicinal Chemistry. [Link] [24] Liu, H., Weng, J., Li, J., Wang, Z., Zhang, H., Weng, Z., ... & Tan, C. (2008). Discovery of Biphenyl Piperazines as Novel and Long Acting Muscarinic Acetylcholine Receptor Antagonists. Journal of Medicinal Chemistry. [Link] [4] Cichero, E., Fossa, P., Rossi, A., Matyjaszczyk, M., Piaz, V. D., & Giovannoni, M. P. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. [Link] [8] Kumar, V., & Singh, A. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research. [Link] [1] Raj, R., & Kumar, R. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Applied Pharmaceutical Science. [Link] [6] Tomić, M., Ignjatović, Đ., Tovilović, G., Andrić, D., Roglić, G., & Kostić-Rajačić, S. (2007). Two new phenylpiperazines with atypical antipsychotic potential. Bioorganic & Medicinal Chemistry Letters. [Link] [2] Trifunovic, J., & Raskovic, A. (2013). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link] [9] Organic Chemistry Portal. (n.d.). Piperazine synthesis. Organic Chemistry Portal. [Link] [25] Yilmaz, F., & Parlak, C. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

Sources

The Biphenyl-Piperazine Scaffold: A Journey from Serendipity to Rational Design in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1] Its unique physicochemical properties—including its basicity, solubility, and conformational characteristics—have made it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[2] This guide delves into the discovery and history of a specific, highly influential subclass: the biphenyl-piperazine compounds. We will trace their evolution from the early applications of the parent piperazine heterocycle to the rational design of sophisticated biphenyl-piperazine derivatives targeting complex diseases of the central nervous system (CNS) and beyond. This exploration will cover pivotal discoveries, synthetic evolution, structure-activity relationships, and the causality behind key experimental choices that have cemented this scaffold's importance in modern drug development.

The Piperazine Nucleus: A Foundation of Versatility

The story of biphenyl-piperazine compounds begins with the simple six-membered heterocycle, piperazine. Originally named for its chemical similarity to piperidine, a component of black pepper, its first significant therapeutic application was as an anthelmintic in the early 20th century.[3] Its mechanism of action involves paralyzing parasites by acting as an agonist on their inhibitory GABA receptors, allowing the host to expel them.[3]

However, the true potential of piperazine in drug discovery was unlocked when medicinal chemists began to explore its derivatives. The two opposing nitrogen atoms provide ideal handles for chemical modification, allowing for the introduction of various substituents to fine-tune a molecule's biological activity and properties.[4] This structural versatility led to the rise of the N-arylpiperazines, which became a dominant class of compounds targeting the central nervous system.[2] These derivatives proved to be excellent ligands for monoamine neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D2) receptors, forming the basis for numerous antipsychotic, antidepressant, and anxiolytic drugs.[4][5]

The Emergence of the Biphenyl-Piperazine Scaffold: A Leap in Potency and Selectivity

While simple phenylpiperazines were effective, the drive to enhance potency, improve selectivity against receptor subtypes, and explore new therapeutic targets pushed researchers to investigate more complex aryl substituents. The introduction of the biphenyl moiety marked a significant evolutionary step. The biphenyl group, consisting of two connected phenyl rings, offers a larger, more sterically defined hydrophobic structure. This allows for enhanced interactions with specific hydrophobic pockets within a receptor's binding site that a single phenyl ring cannot access.

Key milestones in the development of this scaffold include:

  • Mid-2000s Discoveries: In the mid-to-late 2000s, biphenyl-piperazine derivatives emerged as potent and selective ligands for new targets. A notable 2007 study identified novel piperazines, including 1-(3-Biphenyl-2-yl-propyl)-4-[2-(4-fluorophenyl)-2-(1-isopropylpiperidin-4-yl)ethyl]piperazine, as potent melanocortin-4 (MC4) receptor antagonists with potential anxiolytic-like activity.[5] A year later, a 2008 paper in the Journal of Medicinal Chemistry reported the discovery of a series of biphenyl piperazines as highly potent and long-acting muscarinic acetylcholine receptor (mAChR) antagonists, showing promise for treating chronic obstructive pulmonary disease (COPD). This work demonstrated that the biphenyl scaffold could confer significant subtype selectivity, with one compound showing 500-fold selectivity for M3 over M2 receptors.

These discoveries underscored the value of the biphenyl group in moving beyond traditional monoamine targets and achieving high-affinity interactions with a new range of G-protein coupled receptors (GPCRs).

Synthetic Methodologies: Building the Core

The construction of biphenyl-piperazine compounds relies on established and modern synthetic organic chemistry techniques. The primary challenge is the formation of the N-aryl bond between the piperazine nitrogen and the biphenyl system.

Classical vs. Modern Approaches

Historically, N-arylpiperazines were synthesized via methods like the condensation of anilines with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent.[6] While effective, this method often requires harsh conditions and can result in side products.

The advent of transition metal-catalyzed cross-coupling reactions revolutionized this process. Methods such as the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-Goldberg reaction now allow for the efficient and high-yield synthesis of N-arylpiperazines under milder conditions.[7] These methods are compatible with a wide range of functional groups on both the aryl halide and the piperazine, enabling the creation of diverse chemical libraries for screening.

G cluster_0 Route A: Classical Synthesis cluster_1 Route B: Modern Cross-Coupling A1 Biphenyl Amine A3 High Temp. Condensation A1->A3 A2 Bis(2-chloroethyl)amine A2->A3 A4 Biphenyl-Piperazine Product A3->A4 B1 Bromo- or Iodo-biphenyl B3 Pd or Cu Catalyst Ligand, Base B1->B3 B2 Piperazine (Protected/Unprotected) B2->B3 B4 Biphenyl-Piperazine Product B3->B4

Caption: General synthetic strategies for biphenyl-piperazine synthesis.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

Modern protocols often leverage microwave irradiation to accelerate reaction times and improve yields. The following is a representative protocol for the final coupling step in the synthesis of a trazodone analogue featuring a biphenyl-piperazine moiety.

Protocol: Synthesis of 2-(6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl)-[2][5][7]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride

  • Reactant Preparation: In a round-bottom flask suitable for microwave synthesis, combine 6-(3-oxo[2][5][7]triazolo[4,3-a]pyridin-2(3H)-yl)hexanal (0.001 mol) and 1-([1,1′-biphenyl]-2-yl)piperazine (0.001 mol).

  • Solvent and Reducing Agent Addition: Add ethanol (1 cm³) to the flask, followed by sodium borohydride (NaBH₄, 0.002 mol).

  • Microwave Irradiation: Place the flask in a CEM Discover microwave reactor. Irradiate the mixture for 4 minutes at 100 W output power. The causality for using microwave energy here is to rapidly and uniformly heat the reaction mixture, overcoming the activation energy for the reductive amination and driving the reaction to completion in a fraction of the time required for conventional heating.

  • Workup: After the reaction is complete, add 30 cm³ of water to the mixture.

  • Purification: Filter the crude product. The rationale for the subsequent step, crystallization from methanol, is to exploit differences in solubility between the desired product and any unreacted starting materials or side products, yielding a highly pure solid compound. This self-validating step is confirmed by characterization techniques like NMR and MS.

Structure-Activity Relationships (SAR) and Pharmacological Applications

The biphenyl-piperazine scaffold has been exploited to develop ligands for a multitude of biological targets. The true expertise in designing these compounds lies in understanding the structure-activity relationships—how subtle chemical changes translate to dramatic shifts in biological function.

Targeting CNS Receptors

Much of the research on biphenyl-piperazines has focused on CNS targets, particularly serotonin receptors, due to their role in mood and cognition.[8]

  • 5-HT1A and 5-HT7 Receptor Affinity: Studies on long-chain arylpiperazines have shown that the biphenyl-like system linked to the piperazine ring plays a favorable role in affinity for the 5-HT7 receptor.[8] For the 5-HT1A receptor, the length of the alkyl spacer chain between the piperazine and a terminal group often has the most significant impact on affinity.[8] The compound 7b·HCl , a trazodone analogue, was found to be a dual-acting 5-HT1A/5-HT7 receptor ligand with nearly equipotent high affinity for both receptors (Ki = 20 nM and 19 nM, respectively). This demonstrates a rational design approach where the biphenyl-piperazine moiety provides the core engagement, while other parts of the molecule fine-tune the selectivity profile.

SAR cluster_scaffold cluster_props Biphenyl Biphenyl Group Piperazine Piperazine Core Biphenyl->Piperazine Prop_Biphenyl Hydrophobic Interactions Potency & Selectivity (5-HT7) Linker Linker Piperazine->Linker Prop_Piperazine Basicity (pKa) Pharmacokinetics Terminal Terminal Group Linker->Terminal Prop_Linker Length impacts 5-HT1A affinity Prop_Terminal Modulates overall profile (e.g., agonist vs. antagonist)

Caption: Key pharmacophoric elements of biphenyl-piperazine CNS drugs.

Quantitative SAR Data

The following table summarizes the binding affinities of representative arylpiperazine compounds, illustrating the impact of the biphenyl moiety.

Compound IDAryl GroupTarget ReceptorBinding Affinity (Ki, nM)
Trazodone 3-chlorophenyl5-HT1AHigh
7a·HCl 3-chlorophenyl5-HT1A16
5-HT7278
7b·HCl [1,1′-biphenyl]-2-yl5-HT1A20
5-HT719

Data compiled from literature.

The data clearly show that replacing the 3-chlorophenyl group (7a·HCl) with a biphenyl group (7b·HCl) dramatically increases affinity for the 5-HT7 receptor by over 14-fold, transforming the compound into a potent dual-target ligand.

Beyond the CNS: Anticancer and Other Activities

The utility of the biphenyl-piperazine scaffold is not limited to the CNS. Arylpiperazines have gained significant attention in cancer research for their ability to induce cytotoxic effects in tumor cells through various mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt. The modular nature of these compounds makes them valuable candidates for developing novel anti-proliferative agents.

Conclusion and Future Perspectives

The journey of biphenyl-piperazine compounds from a simple anthelmintic heterocycle to rationally designed, multi-target therapeutic agents is a testament to the power of medicinal chemistry. The scaffold's evolution highlights a clear progression in drug discovery: from serendipitous findings to a deep, mechanistic understanding of structure-activity relationships. The biphenyl moiety has proven to be a critical tool for enhancing potency and modulating selectivity, opening up new therapeutic avenues.

Future research will likely focus on creating even more sophisticated derivatives. This may involve using the biphenyl-piperazine core as a starting point for developing covalent inhibitors, proteolysis-targeting chimeras (PROTACs), or agents with finely tuned polypharmacology to tackle complex diseases like cancer and neurodegeneration. The foundational knowledge built over decades of research ensures that the biphenyl-piperazine scaffold will remain a highly relevant and "privileged" structure in the drug discovery pipeline for years to come.

References

  • Nozawa, D., Okubo, T., Ishii, T., Takamori, K., Chaki, S., Okuyama, S., & Nakazato, A. (2007). Novel piperazines: Potent melanocortin-4 receptor antagonists with anxiolytic-like activity. Bioorganic & medicinal chemistry, 15(6), 2375-2385. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Surrey, A. R., et al. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters. [Link]

  • The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Dakota Pharm. [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). [Link]

  • Saeed, S., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series. [Link]

  • Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry. [Link]

  • Manetti, D., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. [Link]

  • Yılmaz, F., & Baltaş, N. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine. [Link]

Sources

The Therapeutic Potential of 2-Biphenyl-4-yl-piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be readily functionalized, allow for the creation of diverse chemical libraries with a wide range of pharmacological activities.[1] This guide focuses on a specific, promising class of these compounds: 2-Biphenyl-4-yl-piperazine derivatives. The incorporation of the biphenyl moiety introduces a degree of lipophilicity and potential for pi-stacking interactions with biological targets, leading to a distinct pharmacological profile. This document will provide an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their potential as antipsychotic, anticancer, and antimicrobial agents.

Synthesis of this compound Derivatives: A Step-by-Step Approach

The synthesis of this compound derivatives is typically achieved through a two-step process: the Friedel-Crafts acylation of biphenyl to form a key intermediate, followed by a nucleophilic substitution with a substituted piperazine.

Step 1: Synthesis of 1-(Biphenyl-4-yl)-2-chloroethanone (Intermediate A)

The initial step involves the Friedel-Crafts acylation of biphenyl with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[3] This reaction introduces the chloroethanone group onto the biphenyl backbone, creating the reactive intermediate necessary for the subsequent step.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, add biphenyl (1.0 eq) and a suitable inert solvent such as dichloromethane or carbon disulfide.

  • Catalyst Addition: Cool the flask to 0-5°C using an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq) to the stirred suspension.

  • Acylating Agent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 1-(biphenyl-4-yl)-2-chloroethanone as a solid.

Step 2: Synthesis of 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones (Final Products)

The final derivatives are synthesized via a nucleophilic substitution reaction where the secondary amine of a substituted phenylpiperazine displaces the chlorine atom of the chloroethanone intermediate.[4][5]

Experimental Protocol: Nucleophilic Substitution

  • Reaction Setup: In a round-bottom flask, dissolve the substituted phenylpiperazine (1.0 eq) and a base such as anhydrous potassium carbonate (2.0 eq) in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).

  • Addition of Intermediate: Add a solution of 1-(biphenyl-4-yl)-2-chloroethanone (Intermediate A) (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion using TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction and Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining inorganic impurities. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivative.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nucleophilic Substitution Biphenyl Biphenyl IntermediateA 1-(Biphenyl-4-yl)-2-chloroethanone (Intermediate A) Biphenyl->IntermediateA Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->IntermediateA AlCl3 AlCl3 (Lewis Acid) AlCl3->IntermediateA IntermediateA_ref Intermediate A SubstitutedPiperazine Substituted Phenylpiperazine FinalProduct This compound Derivative (Final Product) SubstitutedPiperazine->FinalProduct SN2 Reaction Base Base (e.g., K2CO3) Base->FinalProduct IntermediateA_ref->FinalProduct

Caption: General synthetic workflow for this compound derivatives.

Biological Activities and Mechanisms of Action

Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways

A significant area of investigation for this compound derivatives is their potential as antipsychotic agents.[5] Schizophrenia and other psychotic disorders are complex neurological conditions where the dysregulation of neurotransmitter systems, particularly dopamine and serotonin, plays a crucial role.[2] Atypical antipsychotics often exhibit antagonism at both dopamine D2 and serotonin 5-HT2A receptors, which is believed to contribute to their efficacy against both positive and negative symptoms of psychosis with a reduced incidence of extrapyramidal side effects.[6][7]

Mechanism of Action:

This compound derivatives have been shown to possess considerable anti-dopaminergic and anti-serotonergic activity.[5] The proposed mechanism involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of psychosis. Simultaneously, antagonism of serotonin 5-HT2A receptors can lead to an increase in dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms.[6][7] This dual receptor antagonism is a hallmark of many atypical antipsychotic drugs.

G cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Derivative 2-Biphenyl-4-yl- piperazine Derivative D2_Receptor Dopamine D2 Receptor Derivative->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor Derivative->HT2A_Receptor Antagonism Downstream_D2 Downstream Signaling (e.g., ↓cAMP) D2_Receptor->Downstream_D2 Inhibition Antipsychotic_Effect_Positive Alleviation of Positive Symptoms Downstream_D2->Antipsychotic_Effect_Positive Downstream_5HT2A Downstream Signaling (e.g., ↑IP3/DAG) HT2A_Receptor->Downstream_5HT2A Inhibition Antipsychotic_Effect_Negative Improvement of Negative/Cognitive Symptoms Downstream_5HT2A->Antipsychotic_Effect_Negative

Caption: Antipsychotic mechanism via dual D2/5-HT2A receptor antagonism.

Structure-Activity Relationship (SAR):

Quantitative structure-activity relationship (QSAR) studies have provided insights into the structural features that govern the antipsychotic potential of these derivatives.[8][9][10] The nature and position of substituents on the phenyl ring of the piperazine moiety significantly influence the activity. For instance, methoxy and dichloro substitutions have been shown to result in an impressive antipsychotic profile with a lower propensity for inducing catalepsy, a common side effect of typical antipsychotics.[5]

Table 1: Antipsychotic Activity of Representative 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones

Compound IDSubstituent (R)% Inhibition of Conditioned Avoidance ResponseCatalepsy ScoreReference
3c 2-Methoxyphenyl751.2[5]
3k 2,3-Dichlorophenyl801.0[5]
Haloperidol (Standard)852.5[5]
Anticancer Activity: Induction of Apoptosis

The piperazine scaffold is also a recurring motif in the design of novel anticancer agents.[7][11] Several piperazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[12][13][14]

Mechanism of Action:

Piperazine derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][14] The intrinsic pathway is triggered by cellular stress, leading to the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and effector caspase-3.[12] The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to activate the intrinsic pathway. Some piperazine derivatives have also been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway.[13]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Derivative 2-Biphenyl-4-yl- piperazine Derivative DeathReceptor Death Receptor Derivative->DeathReceptor Induces/Sensitizes Mitochondrion Mitochondrion Derivative->Mitochondrion Induces Stress Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis induction by piperazine derivatives.

Table 2: In Vitro Cytotoxic Activity of Representative Piperazine Derivatives

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Thiazolinylphenyl-piperazineMCF-7 (Breast)~25[7]
Quinoxalinyl–piperazineVarious (Breast, Skin, Pancreas, Cervix)Low µM range[9]
Benzo[a]phenazine derivativeMCF-7, HL-601.04 - 2.27[6]
1-Benzhydryl-piperazine derivativeWHCO3, PLC, HepG2, CaCo2, COLO 320DM, HT290.36 - 0.48 µg/ml[15]
Piperazine-quinoline derivativeMDA-MB-231 (Breast)98.34[16]

Note: Data for exact this compound derivatives is limited in the public domain; the table presents data for structurally related piperazine compounds to indicate the potential of the scaffold.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17][18][19]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Targeting Bacterial Proliferation

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. Piperazine derivatives have been explored for their antibacterial properties.[15][20][21]

Mechanism of Action:

One of the primary mechanisms by which piperazine-containing compounds, particularly those related to fluoroquinolones, exert their antibacterial effect is through the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[17][18][22] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds prevent the relaxation of supercoiled DNA and the separation of daughter chromosomes, ultimately leading to bacterial cell death. Some derivatives may also interfere with bacterial cell wall synthesis.[17][23]

G Derivative 2-Biphenyl-4-yl- piperazine Derivative DNAGyrase Bacterial DNA Gyrase (Topoisomerase II) Derivative->DNAGyrase Inhibition DNA_Supercoiling DNA Supercoiling/ Relaxation DNAGyrase->DNA_Supercoiling Blocks DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication Prevents CellDeath Bacterial Cell Death DNA_Replication->CellDeath Leads to

Caption: Inhibition of bacterial DNA gyrase by piperazine derivatives.

Table 3: In Vitro Antimicrobial Activity of Representative Piperazine Derivatives

Compound TypeBacterial StrainMIC (µg/mL)Reference
Piperazine-coumarin hybrid (7g)E. coli12.5[18]
Piperazine-thiadiazole hybrid (4, 6c, 6d)S. aureus16[24]
Biphenyl derivative (6i)MRSA3.13[25]
Biphenyl derivative (6m)MREf6.25[25]
Piperazine derivative (5-ClPAH)S. aureus ATCC 2921378.125[26]

Note: This table includes data for various piperazine and biphenyl derivatives to illustrate the antimicrobial potential of these structural motifs.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][27]

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation. The demonstrated antipsychotic, anticancer, and antimicrobial potential warrants more extensive structure-activity relationship studies to optimize potency and selectivity. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these derivatives to enable rational drug design and the development of next-generation therapeutics for a range of challenging diseases.

References

  • Sampson, N., et al. (2011). Novel piperazine induces apoptosis in U937 cells. PMC. [Link]

  • Wassermann, B., et al. (2023). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. ACS Bio & Med Chem Au. [Link]

  • Kumar, A., et al. (2022). Synthesis, molecular docking, ADME study, and antimicrobial potency of piperazine based cinnamic acid bearing coumarin moieties as a DNA gyrase inhibitor. PubMed. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors. NIH. [Link]

  • Zhuo, S.-T., et al. (2013). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

  • Bertelli, S., et al. (2015). Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. PubMed Central. [Link]

  • Li, L., et al. (2014). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. NIH. [Link]

  • Wang, H., et al. (2011). β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS. PubMed. [Link]

  • Spizek, J., & Rezanka, T. (2014). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. PMC. [Link]

  • Rashid, U., et al. (2019). Design, synthesis and anti-bacterial studies of piperazine derivatives against drug resistant bacteria. PubMed. [Link]

  • Bartosik, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]

  • de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Rashid, U., et al. (2019). Design, synthesis and anti-bacterial studies of piperazine derivatives against drug resistant bacteria. ResearchGate. [Link]

  • Peruskovic, D., et al. (2014). Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regressions. Scirp.org. [Link]

  • Liu, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC. [Link]

  • Sharma, M., et al. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry. [Link]

  • Muhammet, S. M. (2022). Journal of Science Design, DFT Calculations and Antimicrobial Activity of New Synthesized Piperazine Derivative. DergiPark. [Link]

  • Kaur, H., et al. (2024). Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

  • Kaur, H., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. [Link]

  • Al-Ostath, A. A., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]

  • Peruskovic, D., et al. (2014). Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regression. ResearchGate. [Link]

  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

  • Van Rensburg, C. E., et al. (1996). Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. PubMed. [Link]

  • LibreTexts. (2022). 12.2A: Inhibiting Cell Wall Synthesis. Biology LibreTexts. [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 7 — Nucleophilic Substitution. University of Massachusetts Boston. [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. University of Michigan. [Link]

  • Bhosale, S. H., et al. (2014). Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. PubMed. [Link]

  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Link]

  • B, R. K., et al. (2018). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Klepser, A., et al. (2008). Quantitative structure – activity relationship studies on membrane receptors inhibition by antipsychotic drugs. Application to schizophrenia treatment. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. ResearchGate. [Link]

  • Patel, R. V., et al. (2011). Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives. ResearchGate. [Link]

  • Various Authors. (n.d.). Nucleophilic Substitution Reactions. SlidePlayer. [Link]

  • University of Wisconsin-Madison Chemistry. (2025). Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). UW-Madison Chemistry. [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). UW-Madison Chemistry. [Link]

Sources

Methodological & Application

Application Note: High-Throughput Quantification of 2-Biphenyl-4-yl-piperazine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Biphenyl-4-yl-piperazine is a significant chemical entity in contemporary drug discovery, often forming the structural core of novel therapeutic agents. Its unique biphenyl and piperazine moieties contribute to complex pharmacological profiles, necessitating precise and reliable quantification in various biological matrices during preclinical and clinical development. This document provides a comprehensive guide to the analytical methodologies for the robust quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and tandem mass spectrometry (LC-MS/MS). Furthermore, a protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also detailed, offering an alternative analytical strategy. The protocols herein are designed to be self-validating systems, grounded in the principles of scientific integrity and aligned with international regulatory standards.

Core Principles of Analytical Method Selection

The choice of an analytical method for the quantification of this compound is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. For early-stage drug discovery and formulation analysis where concentrations are relatively high, HPLC with UV detection offers a straightforward and cost-effective solution. In contrast, for pharmacokinetic and metabolic studies in complex biological matrices like plasma and urine, the superior sensitivity and selectivity of LC-MS/MS are indispensable. GC-MS can be a powerful alternative, particularly for volatile and thermally stable derivatives of the analyte.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of this compound in bulk drug substance and simple formulations. The biphenyl chromophore in the molecule allows for sensitive UV detection.

Scientific Rationale

This method relies on the separation of the analyte from potential impurities and degradation products on a reverse-phase C18 column. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve a sharp, symmetrical peak shape and an adequate retention time. UV detection is set at a wavelength corresponding to the maximum absorbance of the biphenyl moiety to ensure optimal sensitivity.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh and dissolve sample in diluent s2 Vortex and sonicate to ensure dissolution s1->s2 s3 Filter through 0.45 µm membrane filter s2->s3 a1 Inject sample into HPLC system s3->a1 a2 Separation on C18 column a1->a2 a3 UV Detection a2->a3 d1 Integrate peak area a3->d1 d2 Quantify using calibration curve d1->d2

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for drug substance):

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • A validated reverse-phase HPLC method for a structurally related compound, 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine, utilized an octadecyl column with an acetonitrile and phosphate buffer mobile phase, which serves as an excellent starting point.[1][2]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
UV Detection 254 nm

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma, serum, or urine, LC-MS/MS is the gold standard due to its high sensitivity and selectivity.

Scientific Rationale

This method combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated from matrix components on a reverse-phase column. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion is selected in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides exceptional selectivity, minimizing interference from the biological matrix.[3] The use of a stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended to compensate for matrix effects and variations in instrument response.[3][4]

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 100 µL plasma p2 Add internal standard p1->p2 p3 Protein precipitation with 300 µL cold acetonitrile p2->p3 p4 Vortex and centrifuge p3->p4 p5 Transfer supernatant and evaporate p4->p5 p6 Reconstitute in mobile phase p5->p6 a1 Inject sample p6->a1 a2 Chromatographic separation a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak area integration a4->d1 d2 Calculate analyte/IS ratio d1->d2 d3 Quantify using calibration curve d2->d3

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

Detailed Protocol: LC-MS/MS
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Spike the stock solution into the appropriate biological matrix (e.g., blank plasma) to create calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add the internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • The following conditions are based on established methods for similar piperazine derivatives and should be optimized for this compound.[5][6][7]

ParameterCondition
LC System Shimadzu Nexera or equivalent
MS System Sciex 6500+ or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization ESI Positive
MRM Transitions To be determined by infusion of the analyte. For a related compound, benzylpiperazine (BZP), a precursor ion of m/z 177 and product ions of m/z 91 and 134 are monitored. A similar fragmentation pattern involving the piperazine ring and the biphenyl moiety is expected.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative for the analysis of this compound, especially if the compound exhibits sufficient volatility and thermal stability. Derivatization may be necessary to improve its chromatographic properties.

Scientific Rationale

GC-MS separates compounds based on their volatility and interaction with a stationary phase in a capillary column. Following separation, the analyte is ionized, typically by electron ionization (EI), which generates a characteristic fragmentation pattern that can be used for identification and quantification. Qualitative analysis of piperazine derivatives is often carried out by GC-MS.[8]

Detailed Protocol: GC-MS
  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 1 mL plasma sample, add an internal standard.

    • Alkalinize the sample to a pH of ~12 with NaOH.

    • Add 5 mL of an extraction solvent like ethyl acetate and vortex for 5 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer and evaporate to dryness.

    • Reconstitute in a suitable solvent for injection.

  • Derivatization (if necessary):

    • If the analyte shows poor peak shape or thermal instability, derivatization with an agent like trifluoroacetic anhydride can be employed to increase volatility.[5]

  • GC-MS Conditions:

ParameterCondition
GC System Agilent 8890 or equivalent
MS System Agilent 5977B or equivalent
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm
Injector Temp. 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min
Carrier Gas Helium, 1 mL/min
Ionization Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions

IV. Method Validation

All analytical methods for quantification must be validated to ensure they are fit for their intended purpose.[7] Validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) > 0.99 is typically required.[4]

  • Accuracy: The closeness of the test results to the true value, expressed as percent recovery.[3]

  • Precision: The degree of agreement among individual test results, expressed as the relative standard deviation (%RSD).[3]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Validation Data Summary (Example for LC-MS/MS)
Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% bias) Within ±15% (±20% at LLOQ)< 10%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 8%
LLOQ S/N ≥ 101 ng/mL

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound. The choice between HPLC-UV, LC-MS/MS, and GC-MS will depend on the specific requirements of the analysis. Adherence to the detailed protocols and rigorous validation in line with ICH guidelines will ensure the generation of high-quality, reliable, and defensible data, which is paramount in the drug development process.

References

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold and the Imperative of High-Throughput Screening

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its remarkable structural versatility and favorable physicochemical properties have established it as a "privileged scaffold" in the design of a multitude of therapeutic agents. Piperazine derivatives are prominent in numerous FDA-approved drugs, demonstrating a wide range of pharmacological activities including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[2][3][4] This success is largely due to the piperazine moiety's ability to engage with biological targets through hydrogen bonding and ionic interactions, while also allowing for precise modulation of properties like solubility and metabolic stability through N-substitution.[2]

The vast chemical space accessible through piperazine derivatization necessitates a powerful and efficient method for identifying biologically active molecules. High-Throughput Screening (HTS) serves this critical function, enabling the rapid and automated evaluation of hundreds of thousands to millions of compounds against specific biological targets.[5][6][7] For researchers working with piperazine libraries, HTS is not merely a tool but an essential engine for discovery, transforming the search for novel "hit" compounds from an intractable challenge into a systematic, data-driven process.

This guide provides a detailed overview of key HTS methodologies tailored for the screening of piperazine derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are understood as self-validating systems. We will explore robust cell-based and biochemical assays, delve into the principles of common detection technologies, and outline a strategic workflow for hit identification and validation.

Strategic Framework for an HTS Campaign

A successful HTS campaign is a multi-stage process designed to systematically reduce a large compound library to a small number of validated, high-quality hits. Each stage employs assays of increasing complexity and biological relevance to eliminate false positives and enrich for compounds with genuine, on-target activity. The process requires careful planning, rigorous execution, and sophisticated data analysis.[8][9]

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation Primary Primary HTS (Single Concentration) Hit_ID Initial Hit Identification (Activity Threshold) Primary->Hit_ID >10^5 compounds Confirm Hit Confirmation (Fresh Sample, Same Assay) Hit_ID->Confirm Dose_Response Dose-Response Curve (IC50/EC50 Determination) Confirm->Dose_Response Triage Triage & Clustering (Remove Artifacts, Group by Scaffold) Dose_Response->Triage Secondary Secondary & Orthogonal Assays (Different Format/Technology) Triage->Secondary SAR Preliminary SAR Analysis Secondary->SAR Validated_Hit Validated Hit Series SAR->Validated_Hit GPCR_Signaling GPCR Gi-Coupled GPCR (e.g., 5-HT1A) G_protein Gαi/βγ Complex GPCR->G_protein Activates Piperazine Piperazine Agonist Piperazine->GPCR Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates Reporter Downstream Signaling (e.g., CRE-Luciferase) PKA->Reporter Modulates

Caption: Signaling pathway for a Gi-coupled GPCR, a common target for piperazines.
Protocol: HTRF-Based cAMP Assay for Gi-Coupled Receptor Antagonists

This protocol is designed to identify antagonists that block the agonist-induced decrease in cAMP.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the target Gi-coupled GPCR.

  • Piperazine Library: Compounds arrayed in 384-well plates, typically as a 10 mM stock in DMSO.

  • Assay Plates: 384-well, low-volume, white, solid-bottom plates.

  • Reagents: HTRF cAMP Assay Kit (e.g., from Revvity), containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor).

  • Reference Agonist: A known agonist for the target receptor.

  • Stimulation Buffer: HBSS or other appropriate buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

  • HTRF-compatible Plate Reader: Equipped with a 337 nm laser or flash lamp and dual-wavelength emission detectors (e.g., 665 nm and 620 nm).

Experimental Workflow:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic dissociation solution and resuspend in stimulation buffer to the desired density (e.g., 2,500-5,000 cells/5 µL).

    • Rationale: A consistent cell number is crucial for assay reproducibility. Using a phosphodiesterase inhibitor is essential to allow cAMP to accumulate to detectable levels.

  • Compound Dispensing:

    • Using an acoustic dispenser or pin tool, transfer ~20-50 nL of each piperazine derivative from the source plate to the assay plate.

    • Dispense DMSO to control wells (Maximum and Minimum signal).

    • Rationale: Nanoscale dispensing minimizes the final DMSO concentration, which should be kept below 1% to avoid cell toxicity. [10]

  • Agonist and Cell Addition:

    • Add 5 µL of reference agonist solution (at its EC80 concentration) to all wells except the "Minimum Signal" controls. Add buffer to the minimum signal wells.

    • Immediately add 5 µL of the cell suspension to all wells. The final volume is now 10 µL.

    • Rationale: The agonist is added before the cells to ensure immediate stimulation upon cell addition. Using the EC80 concentration provides a large signal window for detecting competitive antagonism.

  • Incubation:

    • Seal the plates and incubate at room temperature for 30-60 minutes.

    • Rationale: This incubation allows for receptor stimulation and the subsequent change in intracellular cAMP levels to reach equilibrium.

  • Lysis and Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol by diluting cAMP-d2 and anti-cAMP-Cryptate in the supplied lysis buffer.

    • Add 5 µL of the cAMP-d2 mix to all wells, followed by 5 µL of the anti-cAMP-Cryptate mix.

    • Rationale: The lysis buffer permeabilizes the cells, releasing the intracellular cAMP to be measured by the detection reagents.

  • Final Incubation and Plate Reading:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Rationale: This incubation allows the competitive immunoassay to reach equilibrium.

Data Analysis and Quality Control:

  • Calculate the HTRF Ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Calculate Percent Inhibition: 100 * (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min).

Biochemical Assay: AlphaLISA for Kinase Inhibition

The piperazine scaffold is also a key feature in many enzyme inhibitors, including those targeting protein kinases. [4]AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology ideal for detecting enzymatic activity, such as the phosphorylation of a substrate by a kinase. [12][13] Causality Behind the Method: The AlphaLISA assay relies on the proximity of two bead types: a Donor bead that generates singlet oxygen upon excitation at 680 nm, and an Acceptor bead that emits light at ~615 nm when activated by the singlet oxygen. [13][14]The short diffusion range of singlet oxygen (~200 nm) means a signal is only produced when the beads are brought together by a biomolecular interaction—in this case, the phosphorylation of a biotinylated substrate, which is then captured by streptavidin-coated Donor beads and a phospho-specific antibody-conjugated Acceptor bead. This no-wash format is extremely fast and amenable to miniaturization. [15]

AlphaLISA_Principle cluster_no_inhibition No Inhibition (Signal ON) cluster_inhibition Inhibition (Signal OFF) Donor_A Streptavidin Donor Bead Substrate_A Biotin-Substrate-P Donor_A->Substrate_A Binds Biotin Singlet_O2 ¹O₂ Donor_A->Singlet_O2 ~200 nm Acceptor_A Antibody Acceptor Bead Acceptor_A->Substrate_A Binds Phospho-epitope Emission Emission (~615 nm) Acceptor_A->Emission Kinase_A Active Kinase Donor_B Streptavidin Donor Bead Acceptor_B Antibody Acceptor Bead Kinase_B Inactive Kinase Substrate_B Biotin-Substrate Inhibitor Piperazine Inhibitor Inhibitor->Kinase_B Excitation Excitation (680 nm) Excitation->Donor_A Singlet_O2->Acceptor_A

Caption: Principle of an AlphaLISA kinase inhibition assay.
Protocol: AlphaLISA Kinase Inhibition Assay

Materials:

  • Enzyme: Purified, active kinase.

  • Substrate: Biotinylated peptide or protein substrate for the kinase.

  • Piperazine Library: Arrayed in 384-well plates.

  • Assay Plates: 384-well, low-volume, white plates (e.g., ProxiPlate).

  • Reagents: AlphaLISA Streptavidin Donor Beads, AlphaLISA Acceptor Beads conjugated to a phospho-specific antibody, ATP.

  • Kinase Buffer: Buffer optimized for kinase activity (e.g., containing MgCl₂, DTT, BSA).

  • Stop/Detection Buffer: Buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and the AlphaLISA beads.

  • Alpha-compatible Plate Reader: e.g., PerkinElmer EnVision.

Experimental Workflow:

  • Compound and Enzyme Addition:

    • Dispense ~25 nL of piperazine compounds into the assay plate.

    • Add 2.5 µL of kinase solution (diluted in kinase buffer) to all wells.

    • Incubate for 15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the compounds to bind to the kinase before the enzymatic reaction is initiated, which is critical for identifying non-ATP competitive inhibitors.

  • Initiation of Kinase Reaction:

    • Prepare a mix of the biotinylated substrate and ATP in kinase buffer.

    • Add 2.5 µL of this mix to all wells to start the reaction. The final ATP concentration should be at or near the Km for the enzyme to ensure sensitivity to competitive inhibitors.

    • Rationale: Starting the reaction with the substrate/ATP mix ensures a uniform start time across the plate.

  • Enzymatic Reaction Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature or 37°C, depending on the enzyme's optimal temperature.

    • Rationale: The incubation time must be optimized to ensure the reaction is in the linear range, typically <20% substrate turnover for the uninhibited control.

  • Stopping the Reaction and Detection:

    • Add 5 µL of Stop/Detection buffer containing the AlphaLISA Donor and Acceptor beads.

    • Rationale: EDTA immediately stops the kinase reaction. The beads are added simultaneously to begin the detection phase.

  • Detection Incubation and Plate Reading:

    • Incubate the plate for 60 minutes at room temperature in the dark.

    • Read the plate on an Alpha-compatible reader.

    • Rationale: The dark incubation is required for the slow diffusion-based binding of the beads to the reaction components and to prevent photobleaching of the Donor beads.

Data Analysis and Quality Control:

  • Data Normalization: Raw AlphaLISA counts are used.

  • Calculate Percent Inhibition: 100 * [1 - (Signal_sample - Signal_min) / (Signal_max - Signal_min)].

  • Hit Selection: Hits are typically identified as compounds that cause >3 standard deviations of inhibition from the plate median or a predefined inhibition threshold (e.g., >50%).

  • Counter-Screens: It is crucial to perform counter-screens to identify compounds that interfere with the AlphaLISA technology itself (e.g., singlet oxygen quenchers). This can be done using a pre-formed biotin-substrate-P/bead complex. [16]

Biophysical Assay: Fluorescence Polarization for Protein-Protein Interactions

Disrupting protein-protein interactions (PPIs) is a challenging but highly valuable goal in drug discovery. Fluorescence Polarization (FP) is a homogenous biophysical technique well-suited for HTS that measures the disruption of a binding event in solution. [17]It is particularly effective for screening piperazine libraries against PPI targets where one binding partner is a small peptide.

Causality Behind the Method: FP is based on the principle that a small, fluorescently labeled molecule (the "tracer," e.g., a peptide) tumbles rapidly in solution, depolarizing emitted light when excited with polarized light. [18]When this tracer binds to a much larger protein, the resulting complex tumbles much more slowly, and the emitted light remains largely polarized. A piperazine derivative that disrupts this interaction will displace the fluorescent tracer, causing it to tumble freely again and leading to a decrease in the measured polarization. [19]

FP_Principle cluster_bound Bound State cluster_unbound Unbound State (Disrupted) Protein_A Large Protein Emit_A Polarized Emission Light Protein_A->Emit_A Tracer_A Fluorescent Tracer Tracer_A->Protein_A Excite_A Polarized Excitation Light Excite_A->Tracer_A Result_A Result: High Polarization Signal Emit_A->Result_A Protein_B Large Protein Tracer_B Fluorescent Tracer Emit_B Depolarized Emission Light Tracer_B->Emit_B Fast Tumbling Inhibitor Piperazine Inhibitor Inhibitor->Protein_B Excite_B Polarized Excitation Light Excite_B->Tracer_B Result_B Result: Low Polarization Signal Emit_B->Result_B

Caption: Principle of a Fluorescence Polarization (FP) competition assay.
Protocol: FP-Based PPI Inhibition Assay

Materials:

  • Protein: Purified target protein.

  • Tracer: Fluorescently labeled peptide or small molecule known to bind the target protein.

  • Piperazine Library: Arrayed in 384-well plates.

  • Assay Plates: 384-well, black, non-binding surface plates.

  • FP Buffer: Buffer optimized for protein stability and binding.

  • FP-capable Plate Reader: Equipped with appropriate excitation and emission filters and polarizers.

Experimental Workflow:

  • Reagent Preparation:

    • Dilute the protein and fluorescent tracer in FP buffer to 2x their final assay concentrations. The final tracer concentration should be low (nM range) and the protein concentration should be at its Kd or slightly above to ensure ~50-80% of the tracer is bound.

    • Rationale: Using a protein concentration near the Kd provides a sensitive system for detecting competitive inhibitors. Black, non-binding plates are essential to minimize background fluorescence and prevent protein adsorption.

  • Compound Dispensing:

    • Dispense ~50 nL of piperazine compounds into the assay plate.

    • Add DMSO to control wells.

  • Reagent Addition:

    • Add 10 µL of the 2x protein solution to all wells except those for the "free tracer" (minimum polarization) control. Add 10 µL of buffer to the free tracer wells.

    • Add 10 µL of the 2x fluorescent tracer solution to all wells. The final volume is 20 µL.

    • Rationale: The assay is a simple mix-and-read format. The order of addition can be optimized, but adding the protein before the tracer can be beneficial.

  • Incubation and Plate Reading:

    • Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding equilibrium to be reached.

    • Read the plate on an FP reader, measuring the parallel and perpendicular fluorescence intensity.

    • Rationale: The incubation time is critical and must be sufficient for the binding reaction to equilibrate. Shorter times can lead to false negatives.

Data Analysis and Quality Control:

  • Calculate Polarization (mP): The instrument software typically calculates millipolarization (mP) units using the formula: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where G is the grating factor.

  • Calculate Percent Inhibition: 100 * [1 - (mP_sample - mP_min) / (mP_max - mP_min)].

  • Assay Window: The difference between the max mP (bound tracer) and min mP (free tracer) should be sufficiently large (ideally >100 mP) for a robust assay.

  • False Positives: Piperazine derivatives can be fluorescent. It is essential to check for compound auto-fluorescence by reading plates containing only compound and buffer. Fluorescent hits must be validated using an orthogonal, non-fluorescence-based assay.

Quantitative Data Summary

Assay TechnologyPrincipleThroughputCommon Targets for PiperazinesKey AdvantagesPotential Pitfalls
HTRF TR-FRETHigh (384/1536-well)GPCRs, Cytokines, BiomarkersHigh S/B, robust in complex media, homogenous format. [20][21]Requires specific plate reader, potential for light scattering interference.
AlphaLISA Luminescent ProximityVery High (384/1536-well)Kinases, PPIs, Epigenetic EnzymesExtremely sensitive (pM), large assay window, homogenous format. [12][13]Interference from singlet oxygen quenchers or light absorbers. [16]
FP Fluorescence PolarizationHigh (384-well)PPIs, Receptor-Ligand BindingHomogenous, real-time kinetics possible, direct measure of binding. [17]Small assay window, requires large mass difference between partners, interference from fluorescent compounds. [19]

Conclusion and Forward Outlook

The successful application of high-throughput screening to piperazine derivative libraries is a powerful strategy in modern drug discovery. The choice of assay—be it a cell-based functional screen like HTRF for GPCRs, a biochemical enzyme assay like AlphaLISA, or a biophysical binding assay like FP—must be tailored to the specific biological question and target class. [6]A deep understanding of the underlying principles of these technologies is paramount, not only for designing robust protocols but also for anticipating and troubleshooting potential sources of error, such as assay interference.

The journey from a primary HTS hit to a validated lead compound is rigorous, demanding a systematic process of confirmation, dose-response analysis, counter-screening, and validation in orthogonal assays. [8][22]By integrating the detailed protocols and strategic insights presented in this guide, researchers can harness the full potential of HTS to efficiently navigate the vast chemical landscape of piperazine derivatives and uncover novel candidates for the next generation of therapeutics.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., Sipes, N. S., ... & Dix, D. J. (2014). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Environmental Health Perspectives, 122(8), 756-764. [Link]

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. [Link]

  • Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. National Academies Press. [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]

  • Antihistamines, Piperazine Derivatives. (2021). RxList. [Link]

  • Al-Ghorbani, M., Al-Ansi, A. A., Al-Mekhlafi, F. A., Al-Omar, M. A., & Amr, A. E. E. (2022). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Medicinal Chemistry Research, 31(1), 1-13. [Link]

  • Al-Ghorbani, M., Al-Ansi, A. A., Al-Mekhlafi, F. A., Al-Omar, M. A., & Amr, A. E. E. (2022). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Medicinal Chemistry Research, 31(1), 1-13. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Assay Guidance Manual. (2012). National Center for Biotechnology Information. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • Edwards, B. S., & Sklar, L. A. (2007). Statistical techniques for handling high content screening data. Methods in Molecular Biology, 356, 239-253. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Götte, M. (2012). High-Throughput Screening Data Analysis. In High-Throughput Screening in Drug Discovery. InTech. [Link]

  • HiTSeekR: a web-server for the analysis of high-throughput screening data. (2016). Nucleic Acids Research, 44(W1), W539-W544. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science. [Link]

  • Eglen, R. M., Reisine, T., Roby, P., Rouleau, N., Illy, C., Bosse, R., & Bielefeld, M. (2007). The use of AlphaScreen technology in HTS: current status. Current Chemical Genomics, 1, 2-10. [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (2018). Methods in Molecular Biology, 1686, 1-13. [Link]

  • Satała, G., Lenda, T., Stary, D., Kurczab, R., Kuder, K. J., Hope, A. G., ... & Bojarski, A. J. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(10), 6687-6707. [Link]

  • Scott, C. W., & Peters, M. F. (2010). AlphaScreen-based assays: ultra-high-throughput screening for small-molecule inhibitors of challenging enzymes and protein-protein interactions. Methods in Molecular Biology, 565, 175-189. [Link]

  • Schihada, H., de Almeida, R. P., & Inoue, A. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 42(4), 253-266. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). Nanomicrospheres. [Link]

  • GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. (2025). Nature Communications, 16(1), 1-17. [Link]

  • Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. (2018). Sussex Drug Discovery Centre. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? (2025). Patsnap. [Link]

  • Cell-based assays in high-throughput mode (HTS). (2015). BioTechnologia, 96(3), 195-200. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International Journal of Molecular Sciences, 25(10), 5474. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate. [Link]

  • Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. (2013). Medicinal Chemistry Communications, 4(7), 1118-1122. [Link]

  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). (2018). IU Indianapolis ScholarWorks. [Link]

  • An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p. (2015). PLoS ONE, 10(11), e0142997. [Link]

  • HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. [Link]

  • Trinquet, E., & Mathis, G. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics, 3, 49-61. [Link]

  • Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. (2020). BMG Labtech. [Link]

  • Compound screening. (n.d.). Nuvisan. [Link]

  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Nature Reviews Drug Discovery, 10(3), 188-195. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2020). Molecules, 25(21), 5032. [Link]

  • High-Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. [Link]

  • Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. (2025). Advanced Science, e2513855. [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2378893. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020). University of Bath's research portal. [Link]

  • Synthesis, In Vitro Enzymatic Inhibition, and Molecular Modeling of Novel Piperazine-Based Bis-Schiff Base Derivatives as Promising Anti-urease Agents. (2024). ResearchGate. [Link]

Sources

Application Note: A Multi-Tiered Strategy for Characterizing the Cellular Activity of Novel Piperazine-Containing Compounds like "2-Biphenyl-4-yl-piperazine"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Novel Compound Characterization

The discovery of novel chemical entities is a cornerstone of therapeutic innovation. Compounds containing a piperazine scaffold are prevalent in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets, particularly G protein-coupled receptors (GPCRs). "2-Biphenyl-4-yl-piperazine" represents a hypothetical but structurally plausible molecule that requires a systematic and robust characterization of its biological activity. This application note provides a comprehensive guide to utilizing cell-based assays for the elucidation of the pharmacological profile of such novel compounds.

We will present a tiered approach, beginning with broad screening to identify potential receptor targets, followed by detailed functional assays to delineate the mechanism of action and signaling pathways. The protocols and principles outlined herein are designed to be self-validating and are grounded in established methodologies for GPCR drug discovery.[1][2]

Part 1: Initial Target Identification - Broad-Based Cellular Screening

Given the piperazine moiety, it is prudent to initiate the characterization of "this compound" by screening against a panel of GPCRs, with a particular focus on dopamine and serotonin receptors, which are common targets for this chemical class.[3][4]

Rationale for Target Family Selection

Piperazine derivatives have a well-documented history of interacting with aminergic GPCRs. Therefore, a primary screening panel should ideally include representatives from the dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1, 5-HT2, 5-HT3, etc.) receptor families.[3][4] This approach maximizes the probability of identifying a primary biological target early in the drug discovery process.

Recommended Primary Assay: Calcium Flux Assay

A calcium flux assay is a robust and high-throughput method for the initial screening of GPCR activity.[5][6] Many GPCRs, upon activation, couple to Gq proteins, which in turn activate phospholipase C, leading to an increase in intracellular calcium.[5][7] Even for receptors that do not naturally couple to Gq, engineered cell lines are available that co-express the receptor of interest with a promiscuous G-protein that couples to the calcium signaling pathway.[6]

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating Plate cells expressing GPCRs (e.g., CHO-K1, HEK293) dye_loading Load cells with a calcium-sensitive fluorescent dye cell_plating->dye_loading 24-48h incubation compound_add Add 'this compound' (agonist mode) dye_loading->compound_add Agonist screen agonist_add Add known agonist (antagonist mode) dye_loading->agonist_add Antagonist screen incubation Incubate and measure fluorescence on a plate reader (e.g., FLIPR) compound_add->incubation agonist_add->incubation data_proc Process fluorescence data incubation->data_proc hit_id Identify 'hits' based on calcium signal modulation data_proc->hit_id

Caption: High-throughput calcium flux screening workflow.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine or serotonin receptor of interest in appropriate media.

  • Cell Plating: Seed cells into 384-well black, clear-bottom microplates at a density optimized for 80-90% confluency on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove cell culture media and add the dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of "this compound" in assay buffer.

  • Assay Execution (Agonist Mode): Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument. Add the diluted compound to the wells and monitor for changes in fluorescence, indicating calcium mobilization.

  • Assay Execution (Antagonist Mode): Pre-incubate the cells with "this compound" for a defined period (e.g., 15-30 minutes). Then, add a known agonist for the receptor at a concentration that elicits a sub-maximal response (EC80). Monitor for inhibition of the agonist-induced calcium signal.

  • Data Analysis: Calculate the change in fluorescence intensity over time. For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 value.

Part 2: Delineating the Mechanism of Action - Secondary Functional Assays

Once a "hit" has been identified from the primary screen, a panel of secondary assays should be employed to confirm the activity and further characterize the compound's mechanism of action. These assays provide a more holistic view of the cellular response to GPCR activation.[1]

cAMP Assays for Gs and Gi/o Coupled Receptors

Many dopamine and serotonin receptors signal through the modulation of cyclic AMP (cAMP) levels. Receptors coupled to Gs proteins increase cAMP production, while those coupled to Gi/o proteins decrease it.[8][9]

G cluster_gs Gs Pathway (e.g., D1 Receptor) cluster_gi Gi/o Pathway (e.g., D2 Receptor) Agonist_Gs Agonist Receptor_Gs GPCR (Gs) Agonist_Gs->Receptor_Gs Gs Gs Protein Receptor_Gs->Gs activates AC_Gs Adenylate Cyclase Gs->AC_Gs stimulates cAMP_Gs cAMP Increase AC_Gs->cAMP_Gs produces PKA PKA Activation cAMP_Gs->PKA Agonist_Gi Agonist Receptor_Gi GPCR (Gi/o) Agonist_Gi->Receptor_Gi Gi Gi/o Protein Receptor_Gi->Gi activates AC_Gi Adenylate Cyclase Gi->AC_Gi inhibits cAMP_Gi cAMP Decrease AC_Gi->cAMP_Gi

Caption: Gs and Gi/o signaling pathways.

  • Cell Stimulation: Plate cells expressing the target receptor as described previously. On the day of the assay, treat the cells with a serial dilution of "this compound" in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). For Gi/o-coupled receptors, co-stimulate with forskolin to induce cAMP production.

  • Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF assay reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) according to the manufacturer's protocol.

  • Incubation: Incubate for 1-2 hours at room temperature to allow for the competitive binding of native and d2-labeled cAMP to the antibody.

  • Signal Detection: Read the plate on an HTRF-compatible plate reader. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: Calculate the ratio of the two emission wavelengths and plot against the compound concentration to determine EC50 or IC50 values.

Inositol Monophosphate (IP1) Accumulation Assays for Gq Coupled Receptors

For Gq-coupled receptors, such as the 5-HT2A receptor, a more direct measure of pathway activation than calcium flux is the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.[7]

  • Cell Stimulation: Plate cells and stimulate with "this compound" in a stimulation buffer containing LiCl (to inhibit the breakdown of IP1).

  • Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF IP1 assay reagents (a europium cryptate-labeled anti-IP1 antibody and a d2-labeled IP1 analog).

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Signal Detection: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate EC50 or IC50 values from the dose-response curve.

β-Arrestin Recruitment Assays for Biased Signaling

GPCRs can also signal independently of G proteins through the recruitment of β-arrestins.[2] It is crucial to assess whether "this compound" shows bias towards either G protein-mediated or β-arrestin-mediated signaling, as this can have significant implications for its therapeutic profile.

G cluster_prep Cell Line cluster_assay Assay Principle cluster_protocol Protocol Steps cell_line Use cell line co-expressing: - GPCR of interest - β-Arrestin fusion protein - Enzyme fragment ligand_binding Ligand ('this compound') binds to GPCR recruitment β-Arrestin is recruited to the GPCR ligand_binding->recruitment complementation Enzyme fragments come into proximity (Enzyme Fragment Complementation) recruitment->complementation signal_gen Substrate is added, generating a luminescent or fluorescent signal complementation->signal_gen plate_cells Plate cells add_compound Add compound add_substrate Add substrate read_signal Read signal on a plate reader

Caption: β-Arrestin recruitment assay workflow.

  • Cell Line: Use a commercially available cell line that co-expresses the target GPCR, a β-arrestin fused to a small enzyme fragment, and a larger, inactive enzyme fragment.

  • Cell Plating: Plate the cells in appropriate microplates.

  • Compound Addition: Add a serial dilution of "this compound" and incubate for a specified time (e.g., 60-90 minutes).

  • Signal Detection: Add the EFC substrate and detection reagents. The complementation of the enzyme fragments upon β-arrestin recruitment leads to the formation of a functional enzyme that converts the substrate into a luminescent signal.

  • Data Analysis: Measure luminescence and plot the dose-response curve to determine the EC50 for β-arrestin recruitment.

Part 3: Data Interpretation and Compound Profiling

A comprehensive analysis of the data generated from this multi-tiered assay approach will provide a detailed pharmacological profile of "this compound."

Quantitative Data Summary
Assay TypeReceptor TargetParameter"this compound" ResultReference Compound Result
Calcium FluxDopamine D2EC50 (Agonist)> 10 µMQuinpirole: 50 nM
Calcium FluxDopamine D2IC50 (Antagonist)150 nMHaloperidol: 10 nM
cAMP AssayDopamine D2IC50 (Antagonist)120 nMHaloperidol: 8 nM
β-ArrestinDopamine D2IC50 (Antagonist)500 nMHaloperidol: 20 nM
Calcium FluxSerotonin 5-HT2AEC50 (Agonist)80 nMSerotonin: 5 nM
IP1 AssaySerotonin 5-HT2AEC50 (Agonist)75 nMSerotonin: 4 nM
β-ArrestinSerotonin 5-HT2AEC50 (Agonist)95 nMSerotonin: 10 nM

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, we can conclude that "this compound" is a potent antagonist of the dopamine D2 receptor and a potent agonist of the serotonin 5-HT2A receptor. The compound shows a slight bias towards G protein-mediated signaling antagonism at the D2 receptor, as indicated by the lower IC50 in the cAMP assay compared to the β-arrestin assay. At the 5-HT2A receptor, it appears to be a relatively balanced agonist across the Gq and β-arrestin pathways.

Conclusion

The characterization of novel compounds like "this compound" requires a systematic and multi-faceted approach using cell-based assays. By employing a tiered strategy of primary screening followed by secondary functional assays, researchers can efficiently identify the biological targets and elucidate the mechanism of action of new chemical entities. This structured approach, grounded in robust and validated methodologies, is essential for advancing promising compounds through the drug discovery pipeline.

References

  • Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays. (2010). PubMed.
  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). PubMed.
  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays.
  • GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences.
  • The value of GPCR cell-based assays in drug discovery. (2024). Drug Target Review.
  • Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. DiscoverX.
  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs.
  • D1 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.
  • 5-HT5A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. TW.
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. TW.
  • Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. (2015). PubMed.
  • D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.

Sources

In vitro models for studying "2-Biphenyl-4-yl-piperazine" neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Models for Studying the Neuroprotective Potential of 2-Biphenyl-4-yl-piperazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rationale for In Vitro Modeling of Neuroprotection

The this compound scaffold is a key pharmacophore found in numerous centrally active compounds, including those with antipsychotic and neuroprotective properties.[1] A notable example is Bifeprunox, an agent investigated for schizophrenia, which functions as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.[2][3][4] This dual-action mechanism is hypothesized to stabilize dopaminergic systems and provide therapeutic benefits.[5] Another related compound, D-264, has demonstrated neuroprotective properties in pre-clinical models of Parkinson's disease.[6][7]

The potential for this chemical class to modulate key neurochemical pathways makes it a compelling target for neuroprotective drug discovery. Neurodegenerative diseases are often characterized by multifactorial pathologies, including oxidative stress, excitotoxicity, neuroinflammation, and apoptosis.[8][9][10] Evaluating a candidate compound's ability to mitigate these insults is a critical first step in its development.

This guide provides a detailed framework for establishing robust and reproducible in vitro models to screen and characterize the neuroprotective effects of this compound and its derivatives. We will focus on practical, validated cell-based assays that model distinct aspects of neurodegeneration, providing a tiered approach for mechanistic investigation.

Section 1: Hypothesized Neuroprotective Mechanisms & Signaling

The neuroprotective activity of this compound derivatives is likely rooted in their ability to modulate dopamine D2 and serotonin 5-HT1A receptors.[2][4] As partial agonists, they can act as "stabilizers"—dampening overactive circuits (as seen in psychosis) while enhancing signaling in underactive ones (as hypothesized for cognitive deficits).[3][5] This modulation can trigger downstream signaling cascades that enhance neuronal resilience.

Key Hypothesized Pathways:

  • Activation of Pro-Survival Kinases: 5-HT1A receptor activation is linked to the stimulation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK) pathways. These kinases phosphorylate and inactivate pro-apoptotic proteins (e.g., BAD) and activate transcription factors like CREB (cAMP response element-binding protein), which upregulates the expression of anti-apoptotic proteins like Bcl-2.

  • Reduction of Oxidative Stress: Dopaminergic stabilization may reduce the turnover of dopamine, a process that can generate reactive oxygen species (ROS). Furthermore, pro-survival signaling can enhance the expression of endogenous antioxidant enzymes.

  • Modulation of Neuroinflammation: While direct effects on glia are possible, neuronal health itself influences the inflammatory environment. By protecting neurons from primary insults, these compounds can indirectly reduce the release of damage-associated molecular patterns (DAMPs) that activate microglia and astrocytes.[11][12]

G cluster_0 Cell Membrane cluster_1 Cytosolic Signaling Cascades cluster_2 Nuclear & Mitochondrial Events Compound This compound Derivative D2R Dopamine D2 Receptor (Partial Agonist) Compound->D2R HT1AR Serotonin 5-HT1A Receptor (Agonist) Compound->HT1AR Dopamine_Stabilization Dopamine System Stabilization D2R->Dopamine_Stabilization Akt Akt Pathway HT1AR->Akt ERK ERK Pathway HT1AR->ERK CREB CREB Activation Akt->CREB ERK->CREB ROS ↓ Reactive Oxygen Species (ROS) Dopamine_Stabilization->ROS Bcl2 ↑ Bcl-2 Expression (Anti-Apoptotic) CREB->Bcl2 Mito Mitochondrial Integrity Bcl2->Mito ROS->Mito Neuroprotection Enhanced Neuronal Survival & Resilience Mito->Neuroprotection G cluster_B Treatment Groups cluster_E Assays A 1. Cell Seeding & Differentiation (e.g., SH-SY5Y with RA/BDNF) B 2. Pre-treatment Phase (2-24 hours) A->B C 3. Neurotoxic Insult (e.g., 6-OHDA, Glutamate, LPS) B->C D 4. Incubation Period (6-48 hours) C->D E 5. Endpoint Analysis D->E B1 Vehicle Control B2 Test Compound (e.g., this compound) B3 Positive Control (Known Neuroprotectant) E1 Cell Viability (MTT) E2 Apoptosis (Caspase-3) E3 Oxidative Stress (ROS) E4 Inflammatory Markers (ELISA)

Caption: General experimental workflow for assessing neuroprotective compounds in vitro.

Protocol 1: Oxidative Stress Model (6-OHDA)

This model mimics key aspects of Parkinson's disease by inducing selective toxicity in dopaminergic cells via oxidative stress and mitochondrial dysfunction. [9][13][14] Materials:

  • Differentiated SH-SY5Y cells in 96-well plates.

  • 6-hydroxydopamine (6-OHDA) hydrochloride (stock solution prepared fresh in sterile, deionized water with 0.02% ascorbic acid to prevent auto-oxidation).

  • Test compound (this compound derivative).

  • Vehicle (e.g., 0.1% DMSO).

Procedure:

  • Cell Plating: Plate differentiated SH-SY5Y cells at a density of 2 x 10⁴ cells/well in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the old medium. Add fresh medium containing the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle. Incubate for 2 hours.

  • Toxicity Induction: Add 6-OHDA to the wells to a final concentration of 50-100 µM. Note: The optimal concentration should be determined empirically by a dose-response curve to achieve ~50% cell death (IC50) after 24 hours. [13]4. Control Wells:

    • Untreated Control: Cells with vehicle only (no compound, no 6-OHDA).

    • Toxin Control: Cells with vehicle + 6-OHDA.

    • Compound Control: Cells with test compound only (no 6-OHDA) to check for inherent toxicity.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Analysis: Proceed with endpoint assays such as the MTT assay for cell viability and the Caspase-3 assay for apoptosis.

Protocol 2: Excitotoxicity Model (Glutamate)

This model is relevant for conditions involving neuronal over-stimulation, such as stroke or traumatic brain injury. [15]It relies on the overactivation of glutamate receptors, leading to calcium influx and cell death. [16][17] Materials:

  • Primary cortical neurons or differentiated SH-SY5Y cells in 96-well plates.

  • L-Glutamic acid (glutamate).

  • MK-801 (a known NMDA receptor antagonist, as a positive control).

  • Test compound and vehicle.

Procedure:

  • Cell Plating: Plate cells as described in Protocol 1.

  • Pre-treatment: Pre-treat cells with the test compound, vehicle, or MK-801 (e.g., 10 µM) for 24 hours. [18]3. Toxicity Induction: Expose the cells to a high concentration of glutamate (e.g., 25-250 µM, concentration must be optimized for the cell type) for 24 hours. [15][17]4. Controls: Set up controls analogous to the 6-OHDA protocol (Untreated, Toxin, Compound).

  • Incubation: Incubate for 24 hours at 37°C.

  • Analysis: Assess cell viability using the MTT assay.

Section 4: Key Endpoint Analysis Protocols

Quantitative and validated endpoint assays are crucial for interpreting the results of neuroprotection studies.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. [19]Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. [20] Procedure:

  • Reagent Addition: Following the 24-hour toxin incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate (final concentration 0.5 mg/mL). [21][22]2. Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 solution of DMSO and ethanol) to each well to dissolve the crystals.

  • Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Normalize all readings by subtracting the average absorbance of blank wells (medium + MTT + DMSO, no cells).

    • Express cell viability as a percentage of the untreated control: (Absorbance of Sample / Absorbance of Untreated Control) * 100.

Apoptosis Assessment (Caspase-3 Activity Assay)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that releases a chromophore upon cleavage. [23][24] Procedure (Colorimetric):

  • Cell Lysis: After the toxin incubation period, lyse the cells according to the manufacturer's protocol for your chosen assay kit (e.g., using a chilled lysis buffer). [25][26]2. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a new 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to wells containing the reaction buffer and the colorimetric caspase-3 substrate (e.g., DEVD-pNA). [24][27]4. Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Reading: Measure the absorbance at 405 nm. [26]6. Calculation: The increase in caspase-3 activity can be calculated relative to the untreated control group after normalizing for protein concentration.

Section 5: Data Presentation and Interpretation

Table 1: Example Data Summary from a 6-OHDA Neuroprotection Assay

Treatment GroupConcentrationCell Viability (% of Control)Caspase-3 Activity (Fold Change)
Untreated Control-100 ± 5.21.0 ± 0.1
6-OHDA (100 µM)-48 ± 4.53.5 ± 0.4
Compound X + 6-OHDA0.1 µM55 ± 5.13.1 ± 0.3
Compound X + 6-OHDA1.0 µM75 ± 6.02.0 ± 0.2
Compound X + 6-OHDA10.0 µM88 ± 4.8 1.4 ± 0.2
Compound X Only10.0 µM98 ± 5.51.1 ± 0.1
*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to the 6-OHDA alone group.

Interpretation:

  • Successful Neurotoxicity: The 6-OHDA group shows a significant drop in viability (~50%) and a corresponding increase in caspase-3 activity, validating the model.

  • Dose-Dependent Neuroprotection: Compound X demonstrates a dose-dependent protective effect, significantly increasing cell viability and reducing apoptosis at 1.0 µM and 10.0 µM.

  • Lack of Inherent Toxicity: The "Compound X Only" group shows no significant difference from the untreated control, indicating the compound is not toxic at its effective concentrations.

Conclusion

The in vitro models and protocols detailed in this guide provide a robust, multi-faceted platform for evaluating the neuroprotective potential of this compound derivatives. By systematically assessing a compound's ability to counteract distinct pathological insults like oxidative stress and excitotoxicity, researchers can build a strong preclinical data package. This tiered approach, from high-throughput screening in SH-SY5Y cells to more complex mechanistic studies in co-culture systems, enables the efficient identification and characterization of promising neuroprotective drug candidates.

References

  • Bratosin, D., et al. (2021). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Zanco Journal of Medical Sciences, 25(3), 438-445. [Link]

  • Hendriks, J. J. A., et al. (2019). An Overview of in vitro Methods to Study Microglia. Frontiers in Cellular Neuroscience, 13, 58. [Link]

  • Goshi, N., et al. (2020). A Primary Neural Cell Culture Model for Neuroinflammation. bioRxiv. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Service Page. [Link]

  • Citrome, L. (2007). Bifeprunox: A partial dopamine-receptor agonist for the treatment of schizophrenia. Formulary, 42, 371–377. [Link]

  • Rostami, J., et al. (2022). Modeling neuroinflammatory interactions between microglia and astrocytes in a human iPSC-based coculture platform. Journal of Neuroinflammation, 19(1), 14. [Link]

  • Clinical Trials Arena. (2004). Bifeprunox - Atypical Antipsychotic Drug. Project Review. [Link]

  • Liu, Y., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience, 15, 755427. [Link]

  • MedPath. (n.d.). Bifeprunox | Advanced Drug Monograph. Drug Monograph. [Link]

  • Gresa-Arribas, N., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS ONE, 7(9), e45227. [Link]

  • Magalingam, K. B., et al. (2021). 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach. Cellular and Molecular Neurobiology, 41(7), 1535-1552. [Link]

  • Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. [Link]

  • Vighi, P., et al. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience, 16, 922336. [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Service Page. [Link]

  • Paquet, M., et al. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Investigative Ophthalmology & Visual Science, 63(7), 4349. [Link]

  • Manent, J. B., & Represa, A. (2016). Researching glutamate-induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers in Cellular Neuroscience, 10, 267. [Link]

  • Scantox. (n.d.). Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells. Service Page. [Link]

  • Bolognin, S., et al. (2019). In vitro Models of Neurodegenerative Diseases. Frontiers in Neurology, 10, 268. [Link]

  • Gijbels, E., et al. (2023). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. International Journal of Molecular Sciences, 24(12), 10183. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Product Page. [Link]

  • Carracedo, G., et al. (2021). In vitro model to study degeneration and neuroprotection of corneal nerve diseases. Investigative Ophthalmology & Visual Science, 62(8), 241. [Link]

  • Angelova, D. M., & Abramov, A. Y. (2023). Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. Pharmacia, 70(4), 1035-1048. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Service Page. [Link]

  • de Oliveira, M. R., et al. (2018). Determination of Parameters of Oxidative Stress in vitro Models of Neurodegenerative Diseases-A Review. Current Neuropharmacology, 16(5), 631-653. [Link]

  • Antonio, T., et al. (2014). Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement of in Vivo Efficacy of the Parent Molecule. Journal of Medicinal Chemistry, 57(3), 909-922. [Link]

  • Alves, M., et al. (2022). Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. International Journal of Molecular Sciences, 23(19), 11466. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Singh, N., et al. (2019). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. Antioxidants, 8(12), 607. [Link]

  • Berridge, M. V., et al. (2005). The MTT assay: a valuable tool for measuring cell viability. Biochemical and Cellular Archives, 5, 59-65. [Link]

  • van Meerloo, J., et al. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Singh, S., et al. (2022). Mode of Action of Toxin 6-Hydroxydopamine in SH-SY5Y Using NMR Metabolomics. Metabolites, 12(8), 743. [Link]

  • Gąssowska-Dobrowolska, M., et al. (2021). Effect of 6-hydroxydopamine increase the glutathione level in SH-SY5Y human neuroblastoma cells. Acta Biochimica Polonica, 68(2), 263-269. [Link]

  • Gomez-Lazaro, M., et al. (2000). 6-Hydroxydopamine toxicity towards human SH-SY5Y dopaminergic neuroblastoma cells: independent of mitochondrial energy metabolism. Journal of Neuroscience Research, 59(4), 543-550. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Technical Article. [Link]

  • Chen, S. D., et al. (2012). Modeling Oxidative Stress in the Central Nervous System. Journal of Visualized Experiments, (60), 3533. [Link]

  • Antonio, T., et al. (2014). Structural Modifications of Neuroprotective Anti-Parkinsonian... ACS Publications. [Link]

  • Wikipedia. (n.d.). List of modafinil analogues and derivatives. Wikipedia Page. [Link]

  • Karioti, A., et al. (2017). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 14(12), e1700344. [Link]

  • Kumar, A., et al. (2015). Protective effects of a piperazine derivative... against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Journal of Molecular Neuroscience, 55(3), 664-676. [Link]

  • Lo, D. D., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 127, 495-506. [Link]

Sources

Application Notes & Protocols: In Vivo Efficacy Models for a Novel 2-Biphenyl-4-yl-piperazine Antipsychotic Candidate (BPP-X)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for BPP-X

The 2-biphenyl-4-yl-piperazine scaffold is a versatile pharmacophore found in numerous centrally active agents.[1][2][3] This guide focuses on a hypothetical drug candidate, BPP-X , designed as a potential atypical antipsychotic. Our therapeutic hypothesis is that BPP-X possesses a balanced pharmacological profile, acting as a partial agonist at the dopamine D2 receptor and a potent antagonist at the serotonin 5-HT2A receptor. This mechanism is intended to treat the positive symptoms of schizophrenia (e.g., psychosis), while also potentially improving negative and cognitive symptoms with a reduced risk of extrapyramidal side effects (EPS) commonly associated with first-generation antipsychotics.[4][5][6]

The development of novel antipsychotics remains a critical need, as current treatments are often ineffective for cognitive and negative symptoms.[5][7] This document provides a strategic overview and detailed protocols for the in vivo evaluation of BPP-X, guiding researchers from initial pharmacokinetic characterization to robust efficacy testing in validated animal models of schizophrenia-related symptoms. All experimental designs described herein are framed with the ARRIVE guidelines for rigor and reproducibility in mind.[8][9][10][11]

Section 1: Strategic In Vivo Evaluation Workflow

A structured, phased approach is crucial for efficiently evaluating a novel CNS compound. The workflow for BPP-X is designed to first establish drug-like properties and target engagement before proceeding to more complex and resource-intensive behavioral efficacy models.

G cluster_0 Phase 1: Foundational Pharmacology cluster_1 Phase 2: Primary Efficacy Screening cluster_2 Phase 3: Secondary Efficacy & Side Effect Profile PK_PD Pharmacokinetics (PK) - Dose-ranging - Brain penetration TE Target Engagement - Ex vivo receptor occupancy PK_PD->TE Inform Dosing Positive Positive Symptom Model - Amphetamine-Induced  Hyperlocomotion TE->Positive Confirm Target Hit Cognitive Cognitive Symptom Model - Novel Object Recognition  (NMDA antagonist challenge) Positive->Cognitive Advance Lead SideEffect Side Effect Liability - Catalepsy Test  (EPS prediction) Positive->SideEffect Assess Safety Margin

Caption: In Vivo Evaluation Funnel for BPP-X.

Section 2: Pharmacokinetics and Target Engagement

Objective: To determine the pharmacokinetic profile of BPP-X and to confirm that it reaches and binds to its intended targets (D2 and 5-HT2A receptors) in the brain at behaviorally relevant doses.

Protocol 2.1: Rodent Pharmacokinetic (PK) Study

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of BPP-X is fundamental. This protocol establishes the dose-concentration relationship and half-life, which are critical for designing subsequent efficacy studies.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Groups (n=3-4 per time point):

    • Vehicle (e.g., 0.5% methylcellulose in water).

    • BPP-X (e.g., 1, 5, and 20 mg/kg, administered via oral gavage).

  • Procedure:

    • Administer the assigned treatment.

    • At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples via tail vein or terminal cardiac puncture under anesthesia.

    • Immediately following blood collection, perfuse the animals with saline and harvest the brain.

    • Process blood to plasma and homogenize brain tissue.

  • Analysis: Quantify BPP-X concentrations in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Output: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and brain/plasma ratio.

Protocol 2.2: Ex Vivo Receptor Occupancy

Rationale: This study confirms that BPP-X engages D2 and 5-HT2A receptors in the CNS at doses that are being considered for efficacy testing. It helps establish a crucial link between dose, target engagement, and behavioral outcomes.

Methodology:

  • Animal Model: Male C57BL/6 mice (20-25g).

  • Groups (n=4-5 per group):

    • Vehicle.

    • BPP-X (multiple doses, selected based on PK data to achieve a range of brain exposures).

    • Positive control/Reference compound (e.g., Risperidone).

  • Procedure:

    • Administer vehicle, BPP-X, or reference compound.

    • At the time of predicted peak brain concentration (Tmax from PK study), euthanize the animals and rapidly dissect brain regions of interest (e.g., striatum for D2, prefrontal cortex for 5-HT2A).

    • Homogenize tissues and incubate with a radioligand specific for the target receptor (e.g., [³H]raclopride for D2, [³H]ketanserin for 5-HT2A).

  • Analysis: Measure the amount of radioligand binding using scintillation counting. The reduction in binding in BPP-X-treated animals compared to vehicle-treated animals reflects the occupancy of the receptor by the test compound.

  • Data Output: Calculate the percentage of receptor occupancy for each dose and generate a dose-occupancy curve to determine the ED50 (the dose required to occupy 50% of the receptors).

Section 3: Efficacy Models for Positive Symptoms

Objective: To assess the ability of BPP-X to mitigate behaviors analogous to the positive symptoms of schizophrenia.

Protocol 3.1: Amphetamine-Induced Hyperlocomotion (AIH)

Rationale: The AIH model is a widely used and robust screening tool for antipsychotic efficacy.[12][13] Amphetamine increases synaptic dopamine, leading to hyperlocomotion, which is considered a proxy for the dopamine hyperactivity thought to underlie psychosis.[14][15] A clinically effective antipsychotic is expected to attenuate this behavior.[16]

Methodology:

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.

  • Apparatus: Open-field arenas equipped with infrared beam grids to automatically track locomotor activity.

  • Procedure:

    • Acclimate animals to the testing room for at least 60 minutes.

    • Place each animal in an open-field arena and allow for a 30-minute habituation period.

    • Administer BPP-X (doses informed by PK/RO studies), vehicle, or a positive control (e.g., haloperidol, risperidone) via the appropriate route (e.g., intraperitoneal, oral).

    • After the required pre-treatment time (e.g., 30-60 minutes, based on Tmax), administer d-amphetamine (e.g., 1-2 mg/kg, s.c.).

    • Immediately return the animal to the arena and record locomotor activity (total distance traveled) for 60-90 minutes.

  • Data Analysis: Compare the total distance traveled in the BPP-X treated groups to the vehicle + amphetamine group.

Table 1: Representative Data for Amphetamine-Induced Hyperlocomotion

Treatment Group Dose (mg/kg) N Mean Distance Traveled (cm) ± SEM % Inhibition vs. Vehicle + AMP
Vehicle + Saline - 10 1500 ± 120 -
Vehicle + AMP 1.5 10 8500 ± 550 0%
BPP-X + AMP 1 10 6800 ± 480 20%
BPP-X + AMP 3 10 4250 ± 350 50%
BPP-X + AMP 10 10 2000 ± 190 76%

| Risperidone + AMP | 0.5 | 10 | 2500 ± 210 | 71% |

Section 4: Efficacy Models for Cognitive Impairment

Objective: To evaluate the potential of BPP-X to ameliorate cognitive deficits relevant to schizophrenia, a key area of unmet medical need.[5][7]

Protocol 4.1: Novel Object Recognition (NOR) Test

Rationale: The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia.[7][17] The test relies on the innate tendency of rodents to explore a novel object more than a familiar one.[18][19][20] Cognitive deficits can be induced pharmacologically using N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801 or phencyclidine (PCP), which model the glutamatergic hypofunction implicated in schizophrenia.[7]

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Apparatus: A simple open-field box and a variety of objects (in triplicate, e.g., plastic shapes, metal cubes) that are of similar size but distinct in shape and texture.

  • Procedure (3-Day Protocol):

    • Day 1 (Habituation): Allow each rat to explore the empty arena for 5-10 minutes to reduce novelty-induced stress.

    • Day 2 (Training/T1): Place two identical objects in the arena. Place the rat in the center and allow it to explore for 5 minutes. Record the time spent exploring each object. Exploration is defined as the nose pointing at the object within a 2 cm distance.[21][22]

    • Day 3 (Testing/T2):

      • Administer the cognition-impairing agent (e.g., MK-801, 0.1 mg/kg, i.p.) followed by vehicle, BPP-X, or a positive control (e.g., a pro-cognitive compound).

      • After an appropriate pre-treatment interval and a 24-hour inter-trial interval, place the rat back in the arena. The arena now contains one familiar object from T1 and one novel object.

      • Allow 5 minutes of exploration and record the time spent exploring each object.

  • Data Analysis: Calculate a Discrimination Index (DI) for the test phase: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory, while a DI near zero suggests a memory deficit.

Table 2: Representative Data for the Novel Object Recognition Test

Pre-treatment Group Challenge N Discrimination Index (DI) ± SEM
Vehicle Saline 12 0.45 ± 0.05
Vehicle MK-801 12 0.02 ± 0.04
BPP-X (3 mg/kg) MK-801 12 0.38 ± 0.06
BPP-X (10 mg/kg) MK-801 12 0.41 ± 0.05

| Reference Compound | MK-801 | 12 | 0.35 ± 0.07 |

Section 5: Hypothesized Mechanism of Action

BPP-X is designed to modulate two key G-protein coupled receptor (GPCR) signaling pathways implicated in the pathophysiology of schizophrenia.[23]

  • Dopamine D2 Receptor (D2R): D2Rs are Gαi/o-coupled receptors.[4] In hyperdopaminergic states (like the mesolimbic pathway in psychosis), excessive D2R activation inhibits adenylyl cyclase, reducing cAMP levels.[24] As a partial agonist, BPP-X is hypothesized to "normalize" this pathway, competing with endogenous dopamine to reduce signaling in hyperactive states while providing a low level of stimulation in hypoactive states (e.g., prefrontal cortex), potentially benefiting negative or cognitive symptoms.

  • Serotonin 5-HT2A Receptor (5-HT2AR): 5-HT2A receptors are Gαq-coupled.[25][26] Their activation stimulates phospholipase C (PLC), leading to the production of IP3 and DAG, which increases intracellular calcium and activates Protein Kinase C (PKC).[26][27] This pathway is excitatory and modulates the release of other neurotransmitters, including dopamine and glutamate.[25] By acting as a potent antagonist, BPP-X is expected to block this excitatory signaling, which contributes to the efficacy of many atypical antipsychotics and may reduce the risk of EPS.[28]

G cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R BPPX_D2 BPP-X (Partial Agonist) BPPX_D2->D2R Competes & Partially Activates G_alpha_i Gαi/o D2R->G_alpha_i AC Adenylyl Cyclase G_alpha_i->AC Inhibits (-) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR BPPX_5HT2A BPP-X (Antagonist) BPPX_5HT2A->HT2AR Blocks (X) G_alpha_q Gαq/11 HT2AR->G_alpha_q PLC Phospholipase C (PLC) G_alpha_q->PLC Activates (+) IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC

Caption: Hypothesized signaling pathways modulated by BPP-X.

Summary and Future Directions

This guide outlines a foundational in vivo strategy to characterize BPP-X, a novel this compound derivative, as a potential antipsychotic. The described protocols provide a robust framework for assessing its pharmacokinetic properties, target engagement, and efficacy in validated animal models of psychosis and cognitive dysfunction.

Successful outcomes in these models—specifically, potent attenuation of amphetamine-induced hyperlocomotion and reversal of NMDA antagonist-induced cognitive deficits, at doses demonstrating a favorable separation from EPS liability (e.g., in the catalepsy test[6])—would provide strong rationale for advancing BPP-X into further preclinical development. Subsequent studies should include models of negative symptoms (e.g., social interaction tests), formal safety and toxicology assessments, and further mechanistic studies to fully elucidate its neuropharmacological profile.

References

  • ARRIVE Guidelines. (n.d.). Animal Research: Reporting of In Vivo Experiments. Retrieved from [Link]

  • Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism. Pharmacology, biochemistry, and behavior, 99(2), 187–193. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. Retrieved from [Link]

  • Uğur, B., & Taybuğa, M. (2016). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 36(5), 455-464. Retrieved from [Link]

  • Jones, C. A., & Watson, D. J. (2011). Animal models of schizophrenia. British journal of pharmacology, 164(4), 1195–1224. Retrieved from [Link]

  • Ghatak, S., & Aloyo, V. J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. Retrieved from [Link]

  • Ford, C. P. (2014). The role of D2-autoreceptors in regulating dopamine neuron activity and transmission. Neuroscience, 282, 13–22. Retrieved from [Link]

  • Padua, F. C., et al. (2009). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 31(suppl 1), S14-S20. Retrieved from [Link]

  • Wikipedia. (n.d.). Animal model of schizophrenia. Retrieved from [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current topics in behavioral neurosciences, 2, 47–84. Retrieved from [Link]

  • Geyer, M. A., & Moghaddam, B. (2002). Animal Models Relevant to Schizophrenia Disorders. Neuropsychopharmacology: The Fifth Generation of Progress. Retrieved from [Link]

  • Weiner, I. (2003). Screening of antipsychotic drugs in animal models. Neuroscience & Biobehavioral Reviews, 27(6), 559-570. Retrieved from [Link]

  • Kim, K. W., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. Retrieved from [Link]

  • Columbia University Medical Center. (2006). Engineered Mouse Mimics Cognitive Aspects Of Schizophrenia. ScienceDaily. Retrieved from [Link]

  • Grayson, B., et al. (2015). Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function. Current Protocols in Pharmacology, 70, 5.59.1-5.59.11. Retrieved from [Link]

  • Meltzer, H. Y., & Roth, B. L. (2013). Preclinical models of antipsychotic drug action. Current psychiatry reports, 15(11), 415. Retrieved from [Link]

  • Geyer, M. A., & van den Buuse, M. (2012). From antipsychotic to anti-schizophrenia drugs: role of animal models. Trends in pharmacological sciences, 33(10), 515–521. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

  • The NC3Rs. (n.d.). Applying the ARRIVE Guidelines to an In Vivo Database. Retrieved from [Link]

  • Bionity.com. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • Weiner, I. (2000). Screening of antipsychotic drugs in animal models. University of Haifa. Retrieved from [Link]

  • The NC3Rs. (n.d.). The ARRIVE guidelines 2.0. Retrieved from [Link]

  • b-neuro. (n.d.). Novel Object Recognition Test. Retrieved from [Link]

  • Kilkenny, C., et al. (2010). Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. PLoS Biology, 8(6), e1000412. Retrieved from [Link]

  • Matthews, R. T., et al. (1986). Effects of BMY 14802, a potential antipsychotic drug, on rat brain dopaminergic function. The Journal of pharmacology and experimental therapeutics, 239(1), 124–131. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). General Considerations for Animal Studies Intended to Evaluate Medical Devices. Retrieved from [Link]

  • Wang, Z., Haracz, J. L., & Rebec, G. V. (1992). BMY-14802, a sigma ligand and potential antipsychotic drug, reverses amphetamine-induced changes in neostriatal single-unit activity in freely moving rats. Synapse, 12(4), 312–321. Retrieved from [Link]

  • Melior Discovery. (n.d.). Novel Object Recognition Test. Retrieved from [Link]

  • van den Buuse, M., & Kusljic, S. (2022). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. Journal of Integrative Neuroscience, 21(1), 17. Retrieved from [Link]

  • Lueptow, T. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718. Retrieved from [Link]

  • b-neuro. (n.d.). Amphetamine induced hyperlocomotion. Retrieved from [Link]

  • Guzman-Gutiérrez, S. L., et al. (2019). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 1, 1-6. Retrieved from [Link]

  • Bocarsly, M. E., et al. (2015). Novel object recognition. ResearchGate. Retrieved from [Link]

  • Kusljic, S., & van den Buuse, M. (2022). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. Journal of integrative neuroscience, 21(1), 17. Retrieved from [Link]

  • Fink-Jensen, A., et al. (2003). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. The Journal of neuroscience, 23(34), 10897–10904. Retrieved from [Link]

  • Boutros, N., et al. (2008). Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice. Pharmacology, biochemistry, and behavior, 90(2), 184–190. Retrieved from [Link]

  • Wikipedia. (n.d.). List of modafinil analogues and derivatives. Retrieved from [Link]

  • Li, X., et al. (2008). Discovery of Biphenyl Piperazines as Novel and Long Acting Muscarinic Acetylcholine Receptor Antagonists. Journal of medicinal chemistry, 51(21), 6981–6986. Retrieved from [Link]

  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 18–33. Retrieved from [Link]

  • Simmons, D. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 435–443. Retrieved from [Link]

Sources

Application Note: Formulation Strategies for In Vivo Administration of 2-Biphenyl-4-yl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of "2-Biphenyl-4-yl-piperazine" for in vivo administration. The strategies outlined herein are designed to address the challenges associated with poorly soluble compounds, ensuring accurate, reproducible, and ethically sound preclinical research.

Pre-Formulation Assessment: The Foundation of a Robust Dosing Vehicle

Prior to any formulation work, a thorough understanding of the test compound's physicochemical properties is essential.[1][2] This initial assessment dictates the entire formulation strategy.

Physicochemical Profile of this compound

While comprehensive experimental data for this specific molecule is limited, its structure—comprising a biphenyl group and a piperazine ring—suggests key characteristics.[3][4][5]

  • Lipophilicity: The biphenyl moiety confers significant lipophilicity (hydrophobicity), strongly indicating poor aqueous solubility. Over 70% of new chemical entities (NCEs) exhibit poor water solubility, making this a common challenge in drug development.[6]

  • Aqueous Solubility: The piperazine moiety is a basic functional group.[7][8] This suggests that the compound's aqueous solubility will be highly pH-dependent, with increased solubility at a lower pH due to the protonation of the piperazine nitrogen atoms.

  • Physical State: The compound is described as a white crystalline solid.[3] The crystalline nature can further limit the dissolution rate in aqueous media.[9][10]

A summary of known and predicted properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound | Property | Value / Prediction | Implication for Formulation | | :--- | :--- | :--- | | Molecular Formula | C₁₆H₁₈N₂ | - | | Molar Mass | 238.33 g/mol |[4] | | Appearance | White crystalline solid |[3] | Potential for dissolution rate-limited absorption.[9] | | Melting Point | 156-159 °C |[3] | High melting point suggests a stable crystal lattice, which can correlate with low solubility. | | Predicted Solubility | Poor in neutral water; solubility increases at acidic pH. | A simple aqueous solution is unlikely. pH modification or advanced solubilization techniques will be required.[11] | | Predicted LogP | High (Lipophilic) | The compound is likely a BCS Class II or IV candidate (low solubility).[9][10] |

Strategic Decision Framework for Formulation

The choice of formulation depends on the route of administration, the required dose, and the study's objective (e.g., pharmacokinetics vs. toxicology).[1][12] The following decision-making workflow provides a logical path to selecting an appropriate strategy.

G cluster_0 Pre-Formulation Assessment cluster_1 Route of Administration cluster_2 Formulation Strategy cluster_3 Final Product API API: this compound (Lipophilic, Poorly Soluble) Route Select Route API->Route IV Intravenous (IV) Route->IV Systemic Exposure Oral Oral (PO) Route->Oral Assess Oral Bioavailability IP_SC Intraperitoneal (IP) / Subcutaneous (SC) Route->IP_SC Systemic/Local Exposure Solubilized Solubilized Formulation (Solution) IV->Solubilized Must be a true solution Oral->Solubilized Suspension Suspension Formulation Oral->Suspension High dose needed IP_SC->Solubilized IP_SC->Suspension Depot effect desired (use with caution) QC QC & Validation (Concentration, Homogeneity, Stability) Solubilized->QC Suspension->QC Final Dosing Formulation QC->Final

Caption: Formulation selection workflow for this compound.

Formulation Development Protocols

Based on the pre-formulation assessment, several strategies can be employed. The following protocols provide detailed, step-by-step methodologies.

Protocol 1: Co-Solvent Formulation for Intravenous (IV) or Intraperitoneal (IP) Administration

This approach is suitable for low-to-moderate doses where achieving a true solution is mandatory.[12] Co-solvents increase the solubility of lipophilic compounds.[2][11]

Scientist's Note: The primary risk of a co-solvent system is drug precipitation upon injection into the aqueous environment of the bloodstream.[2] Therefore, the minimum concentration of organic co-solvents required for solubilization should be used. The final formulation must be sterile-filtered.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • PEG 400 (Polyethylene glycol 400)

  • Saline (0.9% NaCl), sterile

  • Sterile 0.22 µm syringe filters

Protocol:

  • Solubilization: Accurately weigh the required amount of this compound. Add DMSO to the compound, vortexing or sonicating until fully dissolved. A common starting point is a 10:1 ratio of DMSO to the final desired volume.

  • Excipient Addition: Add PEG 400 to the DMSO solution. A typical final composition might be 10% DMSO, 40% PEG 400. Mix thoroughly.

  • Aqueous Dilution: Slowly add sterile saline to the organic mixture while vortexing to reach the final volume. For example, to make 1 mL of a 10% DMSO / 40% PEG 400 / 50% Saline vehicle, you would add 100 µL of the drug-DMSO stock, 400 µL of PEG 400, and 500 µL of saline.

  • Quality Control (Visual): Inspect the final solution. It must be clear and free of any visible particulates. If precipitation occurs, the formulation is not viable and the co-solvent ratios must be optimized.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial. This step is critical for IV administration.[13]

Table 2: Example Co-Solvent Formulations for IV/IP Administration

Component Formulation A (Low Organic) Formulation B (Higher Organic) Max Tolerated Levels (General Guidance)
DMSO 5% 10% ~10-25%[14]
PEG 400 20% 40% ~30-50%[14]
Saline (0.9% NaCl) 75% 50% -

| Suitability | Preferred for initial studies due to better tolerability. | For higher target concentrations. May require slower infusion. | Vehicle tolerability is species and route-dependent.[15][16][17] |

Protocol 2: Aqueous Suspension for Oral Gavage (PO)

For high-dose toxicology or oral bioavailability studies, a suspension is often necessary when solubility limits are exceeded.[2] The goal is to create a uniform, easily re-suspendable formulation.

Scientist's Note: Particle size is critical for the bioavailability of a suspension.[9][10] If possible, micronizing the test article can improve dissolution and absorption.[18] The use of a wetting agent (like Tween 80) is essential to ensure the hydrophobic particles disperse evenly in the aqueous vehicle.

Materials:

  • This compound

  • Methylcellulose (MC), 400 cP

  • Tween 80 (Polysorbate 80)

  • Purified Water

  • Mortar and pestle

Protocol:

  • Vehicle Preparation (0.5% Methylcellulose / 0.2% Tween 80):

    • Heat approximately one-third of the final required volume of purified water to 70-80°C.[19]

    • While stirring, slowly sprinkle in 0.5% (w/v) of methylcellulose powder to create a milky dispersion.[19]

    • Add the remaining two-thirds of the volume as ice-cold water. The solution should clear as the methylcellulose dissolves.

    • Add 0.2% (v/v) Tween 80 and continue stirring in a cold room or on ice until fully homogenous.[19]

  • Compound Preparation: Accurately weigh the required amount of this compound. If the particles are large, gently grind to a fine powder using a mortar and pestle.

  • Levigation: Add a small amount of the prepared vehicle to the powder in the mortar to create a smooth, uniform paste. This step, known as levigation, is crucial for preventing particle agglomeration.[1]

  • Final Suspension: Gradually add the remaining vehicle to the paste while mixing continuously until the final volume is reached.

  • Quality Control (Homogeneity): The final product should be a uniform, milky suspension. It must be stirred vigorously before each animal is dosed to ensure dose accuracy.

Protocol 3: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic drug molecules in their hydrophobic core, increasing their apparent water solubility.[20][21][22][23] This method is excellent for creating true solutions for various routes.

Scientist's Note: The formation of a drug-cyclodextrin complex can sometimes decrease the permeability of the drug across biological membranes, as only the free drug is absorbed.[21][24] Therefore, it is crucial to use the lowest concentration of cyclodextrin that achieves the desired solubility. Sulfobutylether-β-cyclodextrin (SBECD) is a common, safe choice for parenteral administration.[25]

Materials:

  • This compound

  • Sulfobutylether-β-cyclodextrin (SBECD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • pH 4.5 Citrate Buffer (or other appropriate buffer)

  • Sterile 0.22 µm syringe filters

Protocol:

  • Vehicle Preparation: Prepare a solution of the chosen cyclodextrin (e.g., 20% w/v SBECD) in the pH 4.5 citrate buffer.

  • Complexation: Add the accurately weighed this compound powder to the cyclodextrin solution.

  • Solubilization: Vigorously stir or sonicate the mixture at room temperature. This process can take several hours. Gentle heating may be applied if necessary, but stability must be confirmed.

  • Quality Control (Clarity): The final formulation must be a clear, particle-free solution.

  • Sterilization: If for parenteral use, filter the solution through a 0.22 µm syringe filter into a sterile container.

Quality Control and Validation

A formulation is only as good as its verification. Every prepared batch must undergo quality control to ensure it meets the required specifications for the study.[26]

Protocol: Concentration and Homogeneity Verification by HPLC-UV

Objective: To confirm that the prepared formulation contains the correct concentration of this compound and, for suspensions, that it is homogenous.

Methodology:

  • Standard Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol). Create a calibration curve by making serial dilutions.[27][28]

  • Sample Preparation (Solutions): Dilute an aliquot of the final formulation with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Sample Preparation (Suspensions): While stirring, take samples from the top, middle, and bottom of the suspension. Dilute each sample as described above. The concentrations should be within ±15% of the target and of each other to confirm homogeneity.[27]

  • Analysis: Analyze the standards and samples using a validated HPLC-UV method. The UV detector wavelength should be set to the λ_max of the compound.

  • Acceptance Criteria: The mean concentration should be within 90-110% of the target concentration for solutions and 85-115% for suspensions.[27][29]

Stability Assessment

The chemical and physical stability of the formulation must be established for the duration of its intended use.[29]

  • Bench-top Stability: Store the formulation under the same conditions as it will be during dosing (e.g., room temperature, on a stir plate). Analyze its concentration at time zero and after the maximum expected use period (e.g., 4-8 hours).

  • Storage Stability: If formulations are prepared in batches, their stability under storage conditions (e.g., refrigerated at 2-8°C) should be confirmed over the intended storage period.

In Vivo Administration Considerations

  • Vehicle Control Group: A concurrent vehicle control group is essential in toxicology studies to differentiate effects of the test article from those of the formulation vehicle.[30]

  • Dose Volume Limits: Adhere to established institutional (IACUC) guidelines for maximum administration volumes for the chosen species and route.

  • Tolerability: The selected excipients and their concentrations must be well-tolerated by the animal model.[31] High concentrations of organic solvents or surfactants can cause local irritation, hemolysis (for IV), or gastrointestinal distress.[14][15]

References

  • Vertex AI Search. (n.d.). Excipients for Parenterals. Retrieved January 12, 2026.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Gâvan, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(13), 2799.
  • Pharmaceutical Technology. (2022).
  • Future4200. (n.d.).
  • Slideshare. (n.d.). EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx.
  • Singh, S., et al. (2020). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. AAPS PharmSciTech, 21(4), 139.
  • Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Journal of Pharmaceutical Sciences & Research, 7(5), 267-274.
  • Beig, A., et al. (2013).
  • BenchChem. (2025).
  • ChemBK. (2024). 2-{[1,1'-Biphenyl]-4-yl}piperazine - Names and Identifiers.
  • World Pharma Today. (n.d.).
  • Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs.
  • Pharma Excipients. (2024).
  • Neervannan, S. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-731.
  • ResearchGate. (n.d.).
  • Beig, A., Agbaria, R., & Dahan, A. (2013).
  • PubChem. (n.d.). This compound | C16H18N2 | CID 2771747.
  • Pistor, M., et al. (2021). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. Toxicology Reports, 8, 1206-1212.
  • Altasciences. (n.d.).
  • ResearchGate. (2019). Oral gavage with methylcellulose?.
  • Admescope. (2019).
  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521.
  • Buick, A. R., et al. (2012). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. AAPS Journal, 14(3), 475-482.
  • ResearchGate. (n.d.). 57 questions with answers in ORAL GAVAGE | Science topic.
  • PharmTech. (2023).
  • Bohrium. (2016). Tolerable-levels-of-nonclinical-vehicles-and-formulations-used-in-studies-by-multiple-routes-in-multiple-species-with-notes-on-methods-to-improve-utility.
  • Cambridge MedChem Consulting. (n.d.).
  • Niwa, T., et al. (2011). Universal wet-milling technique to prepare oral nanosuspension focused on discovery and preclinical animal studies - Development of particle design method. International Journal of Pharmaceutics, 405(1-2), 216-222.
  • Pharmaceutical Technology. (n.d.).
  • Google Patents. (n.d.).
  • Semantic Scholar. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility.
  • Ravisankar, P., et al. (2015). A review on step-by-step analytical method validation. IOSR Journal of Pharmacy, 5(10), 7-19.
  • Atcha, Z., et al. (2010). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • Omics Online. (n.d.).
  • PubChem. (n.d.). Piperazine | C4H10N2 | CID 4837.
  • Google Patents. (n.d.).
  • Ashdin Publishing. (2023). Review Article.
  • ASHP. (n.d.).
  • Wikipedia. (n.d.). Piperazine.
  • Singh, G., et al. (2020). Formulation aspects of intravenous nanosuspensions. International Journal of Pharmaceutics, 586, 119555.
  • Al-Ghalith, G. A., & Knights, D. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. GigaScience, 10(10), giab072.
  • PubChemLite. (n.d.). This compound (C16H18N2).
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • Deep, A., et al. (2010). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research, 2(4), 484-495.
  • PubChem. (n.d.). 2-(4-Boc-piperazinyl)-2-phenylacetic acid | C17H24N2O4 | CID 2762217.

Sources

Using "2-Biphenyl-4-yl-piperazine" in primary neuronal cultures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of 2-Biphenyl-4-yl-piperazine in Primary Neuronal Cultures

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound, a putative Sigma-1 Receptor agonist, in primary neuronal culture models. We delve into the molecular mechanism of action, provide detailed, field-tested protocols for compound handling, cell culture, and treatment, and outline key assays for evaluating its neuroprotective and neuro-regenerative potential.

Introduction: The Scientific Rationale

The piperazine scaffold is a cornerstone in neuropharmacology, forming the structural basis of numerous drugs targeting the central nervous system (CNS).[1][2] Derivatives incorporating a biphenyl moiety have shown significant activity at various neuronal receptors, including those for serotonin and dopamine.[3][4][5] this compound represents a class of small molecules with potential neuroprotective properties, primarily through its proposed activity as an agonist of the Sigma-1 Receptor (S1R).

The S1R is not a classical receptor but a unique, ligand-operated chaperone protein located at the endoplasmic reticulum (ER) membrane, particularly at the mitochondria-associated ER membrane (MAM).[6][7] Its activation is linked to a multitude of pro-survival and anti-apoptotic cellular functions, making it a compelling therapeutic target for neurodegenerative diseases such as Alzheimer's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS).[7][8] S1R agonists are broadly neuroprotective, and understanding their effects in a controlled in vitro environment like primary neuronal cultures is a critical step in preclinical drug development.[8][9]

This guide provides the necessary framework to investigate the effects of this compound on neuronal health, survival, and morphology.

Mechanism of Action: Sigma-1 Receptor Modulation

The neuroprotective effects initiated by the binding of an agonist like this compound to the Sigma-1 Receptor (S1R) are pleiotropic. The central role of S1R is to act as a chaperone, stabilizing the function of various intracellular systems to promote cellular homeostasis and resilience.[6]

Upon agonist binding, S1R modulates several key downstream pathways:

  • Calcium Homeostasis: S1R directly interacts with the inositol 1,4,5-trisphosphate receptor (IP3R) at the ER, regulating the release of Ca²⁺ from ER stores into the mitochondria. This controlled Ca²⁺ signaling is vital for maintaining mitochondrial bioenergetics and preventing excitotoxicity.[6][7]

  • Suppression of Apoptosis: Activated S1R can promote the expression of anti-apoptotic proteins, such as Bcl-2, which helps to prevent mitochondrial-mediated cell death pathways.[8][10]

  • Promotion of Neurotrophic Signaling: S1R activation has been shown to upregulate Brain-Derived Neurotrophic Factor (BDNF) secretion and its corresponding TrkB receptor signaling.[8] This can, in turn, stimulate pro-survival cascades involving ERK and AKT.[8]

  • Reduction of ER Stress and Neuroinflammation: As a chaperone, S1R helps mitigate ER stress.[6] It also plays a role in regulating microglial activation, thereby reducing neuroinflammatory responses.[7]

The following diagram illustrates this proposed signaling cascade.

G cluster_extracellular Extracellular Space cluster_cell Neuron cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus Compound This compound S1R Sigma-1 Receptor (S1R) Compound->S1R Binds & Activates IP3R IP3 Receptor S1R->IP3R Modulates Bcl2 Bcl-2 Expression (Anti-Apoptotic) S1R->Bcl2 Upregulates ProSurvival Pro-Survival Signaling (BDNF, ERK, AKT) S1R->ProSurvival Promotes Ca_Mito Ca²⁺ Uptake IP3R->Ca_Mito Ca²⁺ Release Neuroprotection Neuroprotection & Neuronal Survival Bcl2->Neuroprotection Ca_Mito->Neuroprotection Maintains Homeostasis SurvivalGenes Transcription of Survival Genes ProSurvival->SurvivalGenes Activates SurvivalGenes->Neuroprotection

Caption: Proposed signaling pathway for this compound via Sigma-1 Receptor activation.

Experimental Protocols

This section details the necessary procedures for preparing and using this compound in primary neuronal cultures. The entire workflow is summarized in the diagram following the protocols.

Protocol 1: Compound Preparation and Handling

Rationale: Proper handling and solubilization of small molecules are critical for experimental reproducibility. Most piperazine derivatives are soluble in organic solvents like DMSO.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Safety First: Handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Piperazine compounds can cause skin and eye irritation.[11][12]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the final DMSO concentration in your cell culture media.

    • Example: To make a 10 mM stock, weigh the appropriate amount of powder and add the calculated volume of DMSO. Vortex until fully dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[12]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions in sterile, serum-free culture medium to achieve the desired final concentrations.

    • Crucial: Ensure the final concentration of DMSO in the culture well is ≤ 0.1% to avoid solvent-induced cytotoxicity. Prepare a "vehicle control" using the same final concentration of DMSO.

Protocol 2: Primary Neuronal Culture

Rationale: This protocol describes the isolation of cortical neurons from embryonic rodents. Embryonic tissue is preferred due to its higher yield and plasticity.[13] A poly-lysine substrate is used to provide a positively charged surface that promotes neuronal adhesion.[13][14]

Materials:

  • Timed-pregnant rat (E18) or mouse (E15.5)

  • Culture plates or coverslips pre-coated with Poly-D-Lysine

  • Dissection medium (e.g., ice-cold Hibernate-E or HBSS)

  • Enzyme solution (e.g., Papain or Trypsin with DNase I)[15][16]

  • Plating medium (e.g., Neurobasal medium + B-27 supplement + GlutaMAX + Penicillin/Streptomycin)[17]

  • Sterile dissection tools

Procedure:

  • Coating Plates: The day before dissection, coat culture plates/coverslips with Poly-D-Lysine solution for at least 1 hour at 37°C (or overnight). Rinse thoroughly with sterile water twice and allow to dry completely before use.[13][16]

  • Tissue Dissection:

    • Euthanize the pregnant animal according to approved institutional guidelines.

    • Dissect the embryos and place them in ice-cold dissection medium.[14]

    • Under a dissecting microscope, isolate the cerebral cortices. Carefully remove the meninges.[16]

  • Dissociation:

    • Enzymatic: Transfer the cortices to the enzyme solution and incubate at 37°C for 15-30 minutes. This step breaks down the extracellular matrix.[15][16]

    • Mechanical: Gently stop the enzymatic reaction with an inhibitor or by replacing the solution with plating medium. Triturate the tissue slowly with a series of fire-polished Pasteur pipettes of decreasing bore size until a single-cell suspension is achieved. Avoid creating bubbles.[15]

  • Cell Plating:

    • Determine cell viability and density using a hemocytometer and Trypan Blue.

    • Plate the cells onto the pre-coated dishes at a desired density (e.g., 1,000–5,000 cells/mm²).[13] Lower densities are better for imaging individual neurons, while higher densities may be needed for biochemical assays.[13]

  • Incubation and Maintenance:

    • Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

    • After 24 hours, perform a half-media change to remove cellular debris. Continue to change half the media every 3-4 days.[13] Cultures are typically ready for treatment after 5-7 days in vitro (DIV).

Protocol 3: Compound Treatment

Rationale: A dose-response experiment is essential to identify the optimal concentration range that elicits a biological effect without causing toxicity.

Procedure:

  • Establish Cultures: Prepare primary neuronal cultures as described in Protocol 2 and allow them to mature for 5-7 DIV.

  • Prepare Dosing Media: Create a range of concentrations for this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) in pre-warmed culture medium. Also, prepare a vehicle control (medium + DMSO).

  • Administer Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the corresponding dosing medium.

  • Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). This timing depends on the specific endpoint being measured.

  • Proceed to Assays: Following incubation, proceed with endpoint analysis as described in the next section.

G A 1. Prepare Poly-D-Lysine Coated Plates B 2. Dissect Embryonic Cortical Tissue A->B C 3. Enzymatic & Mechanical Dissociation B->C D 4. Plate Neurons & Culture for 5-7 DIV C->D F 6. Treat Neuronal Cultures (e.g., 24-72h) D->F E 5. Prepare Compound Dilutions & Vehicle Control E->F G 7. Endpoint Assays F->G H Neuronal Viability Assay (e.g., Calcein-AM/EthD-1) G->H Assess Health I Neurite Outgrowth Assay (e.g., β-III Tubulin Staining) G->I Assess Morphology J 8. Image Acquisition & Quantitative Analysis H->J I->J

Caption: Experimental workflow for testing this compound in primary neurons.

Application Assays and Data Presentation

To evaluate the efficacy of this compound, it is crucial to measure its impact on neuronal viability and morphology. Ideally, these parameters should be measured in the same sample.[18]

Key Assays
Assay NamePrincipleTypical Workflow & ReadoutRationale for Use
Neuronal Viability Uses fluorescent dyes to distinguish live and dead cells. Calcein-AM is converted by intracellular esterases in living cells to a green fluorescent product. Ethidium Homodimer-1 (EthD-1) or Propidium Iodide (PI) are membrane-impermeant and only enter dead cells, binding to DNA to emit red fluorescence.[19][20]1. Add dual-dye solution to live cultures. 2. Incubate for 15-30 min. 3. Analyze using a fluorescence microscope or plate reader. Readout: Green/Red fluorescence intensity ratio.[19]Determines the compound's therapeutic window (effective concentration vs. toxic concentration). Essential for confirming neuroprotective effects against a toxic insult (e.g., glutamate, Aβ oligomers).[9][10]
Neurite Outgrowth Quantifies the growth of axons and dendrites, a key indicator of neuronal health and function.[21] This is often done by immunofluorescent staining of neuronal-specific cytoskeletal proteins like β-III Tubulin or MAP2 .[22][23]1. Fix and permeabilize treated neurons. 2. Incubate with primary antibody (anti-β-III Tubulin). 3. Incubate with fluorescent secondary antibody. 4. Image with a high-content imager. Readout: Automated analysis of total neurite length, branch points, and number of neurites per cell.[21]Measures the compound's ability to promote neuronal regeneration or protect against neurite degeneration. This is a functional morphological endpoint highly relevant to CNS injury and disease.[21][23]

Data Interpretation and Troubleshooting

  • Expected Results for a Neuroprotective Compound: In a disease model (e.g., cultures challenged with an excitotoxin), treatment with this compound is expected to show a dose-dependent increase in the ratio of live to dead cells and preserve or enhance neurite length and complexity compared to the vehicle-treated, challenged control.

  • Troubleshooting:

    • High Cell Death in All Conditions: Check for contamination in cultures, toxicity from coating substrate, or issues with media components.[13]

    • No Compound Effect: The compound may not be active at the concentrations tested; expand the dose-response range. Alternatively, the chosen assay may not be sensitive enough to detect the compound's specific mechanism of action.

    • High Variability: Inconsistent plating density is a common cause. Ensure a homogenous single-cell suspension and careful plating technique.[13]

References

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2020). PubMed Central. [Link]

  • A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth. (2016). PubMed Central. [Link]

  • Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. (2015). PubMed Central. [Link]

  • Protocol for the Primary Culture of Cortical and Hippocampal neurons. (n.d.). University of Massachusetts Chan Medical School. [Link]

  • Neuroprotective Effects of sigma-1 Receptor Agonists Against Beta-Amyloid-Induced Toxicity. (2000). PubMed. [Link]

  • Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2. (2007). Anesthesia & Analgesia. [Link]

  • Culturing primary neurons from rat hippocampus and cortex. (2013). PubMed Central. [Link]

  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. (2023). ACS Publications. [Link]

  • Primary Culture of Cortical Neurons. (2013). Bio-protocol. [Link]

  • Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. (2024). Perspectives on Integrative Medicine. [Link]

  • Neurite Outgrowth Assays. (n.d.). Charles River Laboratories. [Link]

  • Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. (2019). PubMed. [Link]

  • Neurite Outgrowth, Neurotoxicity. (n.d.). Molecular Devices. [Link]

  • Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. (2014). PubMed. [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2018). PharmacologyOnLine. [Link]

  • The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Synergetica. [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2023). PubMed Central. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2023). ACS Chemical Neuroscience. [Link]

  • A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. (2012). PubMed Central. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). PubMed Central. [Link]

  • Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). IJPPR. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). ACS Publications. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2023). PubMed Central. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). PubMed. [Link]

  • Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. (2022). Frontiers in Pharmacology. [Link]

  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. (2023). MDPI. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). MDPI. [Link]

  • PIPERAZINES. (n.d.). Ataman Kimya. [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2022). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Metabolic Stability of Biphenyl-Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic instability of biphenyl-piperazine compounds. Our goal is to equip you with the knowledge to diagnose stability issues, design rational follow-up experiments, and engineer metabolically robust molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the early assessment of biphenyl-piperazine analogs.

Q1: My biphenyl-piperazine compound shows high clearance in my human liver microsome (HLM) assay. What are the likely metabolic "hotspots"?

A1: High clearance in a liver microsomal assay strongly suggests that your compound is a substrate for Cytochrome P450 (CYP) enzymes, which are abundant in these subcellular fractions.[1][2] For the biphenyl-piperazine scaffold, metabolism typically occurs at several predictable sites, often referred to as "metabolic soft spots."

The primary hotspots are:

  • Aromatic Hydroxylation: The biphenyl moiety is particularly susceptible to oxidation. The most common site is the para-position of the phenyl rings, as this is often sterically accessible and electronically favorable for CYP-mediated attack.[3][4] Oxidation at the ortho-position can also occur.[3]

  • Piperazine Ring Oxidation: The piperazine ring itself is a major site of metabolism. This can include hydroxylation at carbons alpha to the nitrogen atoms, which can lead to the formation of unstable iminium ion intermediates and subsequent ring cleavage.[5][6]

  • N-Dealkylation: If the piperazine nitrogens are substituted with small alkyl groups, N-dealkylation is a very common and rapid metabolic pathway, primarily mediated by CYP3A4 and CYP2D6.[7][8]

Identifying which of these pathways is dominant is a critical first step in addressing the liability.

Q2: What is the mechanistic difference between using liver microsomes versus hepatocytes, and when should I choose one over the other?

A2: Choosing the correct in vitro system is crucial for obtaining relevant data. The primary difference lies in the complexity and the types of metabolic pathways they can assess.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain the majority of the Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) family.[9] They are excellent for high-throughput screening in early discovery to quickly assess liability to oxidative metabolism.[2] However, they lack Phase II enzymes (like UGTs and SULTs), cellular transporters, and cytosolic enzymes.[9]

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II enzymes, cofactors, and transporter proteins at physiological levels.[10][11] They provide a more comprehensive picture of a compound's total hepatic clearance.

Guidance:

  • Start with microsomes: Due to their cost-effectiveness and high-throughput nature, microsomal stability assays are ideal for initial screening of a new chemical series.[9]

  • Progress to hepatocytes if:

    • The compound is highly stable in microsomes (t½ > 30 min). This might indicate that clearance is driven by non-CYP pathways present in hepatocytes.

    • You suspect Phase II metabolism (e.g., glucuronidation) will be a significant clearance pathway.

    • You need a more accurate prediction of in vivo human hepatic clearance, as hepatocytes generally provide better in vitro-in vivo correlation (IVIVC).[11]

Q3: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this discrepancy imply?

A3: This is a classic diagnostic scenario. The stability in microsomes suggests the compound is not a significant substrate for CYP-mediated (Phase I) oxidation.[9] The high clearance in hepatocytes, which contain a full suite of metabolic machinery, points towards other clearance pathways, such as:

  • Phase II Conjugation: The compound may be directly conjugated by enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which are present in hepatocytes but absent in standard microsomal preparations.[10][11]

  • Oxidation by Non-CYP Enzymes: Cytosolic enzymes like Aldehyde Oxidase (AO) can metabolize N-heterocyclic structures and are active in hepatocytes.[12]

  • Active Uptake by Transporters: The compound might be actively transported into the hepatocytes by uptake transporters (like OATPs), leading to a high intracellular concentration that accelerates even a slow metabolic process.

Your next step should be to investigate which of these pathways is responsible, for example, by running hepatocyte stability assays in the presence of specific inhibitors for Phase II enzymes or transporters.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows for diagnosing and solving specific metabolic stability issues.

Guide 1: Workflow for Identifying Metabolic Hotspots

If your initial microsomal stability assay reveals high clearance, the immediate priority is to identify the exact site of metabolism. This is achieved through a metabolite identification (MetID) study.

G cluster_prep Sample Preparation & Incubation cluster_analysis LC-MS/MS Analysis cluster_interp Data Interpretation Incubate Incubate Compound (1-10 µM) with HLM + NADPH (e.g., 60 min at 37°C) Quench Quench Reaction (e.g., cold Acetonitrile) Incubate->Quench Control Incubate Control (HLM without NADPH) Control->Quench LCMS Inject supernatant onto LC-MS/MS System Quench->LCMS FullScan Acquire Full Scan MS Data (e.g., TOF-MS) to find mass shifts (+16 Da, +14 Da, etc.) LCMS->FullScan MSMS Acquire MS/MS Fragmentation Data on parent and potential metabolites FullScan->MSMS Compare Compare chromatograms: Incubation vs. Control MSMS->Compare Identify Identify metabolite peaks (present only with NADPH) Compare->Identify Structure Elucidate Metabolite Structure using fragmentation patterns Identify->Structure

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating solution in buffer containing NADP⁺ (1.3 mM), glucose-6-phosphate (3.3 mM), and glucose-6-phosphate dehydrogenase (0.4 U/mL).

    • Prepare a 10 mM stock solution of your test compound in DMSO.

  • Incubation:

    • In a 96-well plate, add buffer, the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).[13][14]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), transfer an aliquot of the incubation mixture to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard to terminate the reaction.[2]

  • Sample Analysis:

    • Centrifuge the termination plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percent remaining of the test compound against time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[1]

Guide 2: Strategies to Block Metabolism Once a Hotspot is Identified

Once the MetID study has revealed the metabolic soft spot, the next step is rational medicinal chemistry design to block or attenuate this pathway. This is a process of balancing potency, physicochemical properties, and metabolic stability.[15]

Aromatic hydroxylation, especially at the para-position of a phenyl ring, is a common liability.[3]

  • Mechanism: CYP enzymes, particularly CYP3A4 and CYP2D6, abstract a hydrogen atom or perform epoxidation on the electron-rich aromatic ring, leading to phenol formation.[16]

  • Solution: Bioisosteric Replacement. Replace the hydrogen atom at the vulnerable position with a group that is resistant to oxidation. This is a cornerstone of modern medicinal chemistry.[17][18]

G

Data Summary: Impact of para-Substitution on Metabolic Stability

Substitution (at para-position)RationaleExpected Impact on t½ (microsomes)Potential Liabilities
-H (Hydrogen) Parent structureLow (Baseline)Metabolic liability
-F (Fluoro) Small, strongly electron-withdrawing, blocks CYP oxidation.[19]High IncreaseMay alter pKa of nearby groups.
-Cl (Chloro) Electron-withdrawing, provides steric hindrance.Moderate-High IncreaseCan increase lipophilicity.
-CF3 (Trifluoromethyl) Strongly electron-withdrawing and sterically bulky.High IncreaseSignificant increase in lipophilicity (LogP).
-CN (Cyano) Strong electron-withdrawing group.High IncreasePotential for off-target interactions.
Pyridine Ring Replace phenyl with a more electron-deficient heteroaromatic ring.[20]High IncreaseMay introduce new metabolic pathways or alter solubility.

The piperazine ring is susceptible to N-dealkylation and oxidation.[5]

  • Mechanism: Metabolism often proceeds via oxidation at the carbon alpha to the nitrogen, forming an iminium ion, which is then hydrolyzed.

  • Solutions:

    • Introduce Steric Hindrance: Placing a bulky group (e.g., methyl, cyclopropyl) on the piperazine ring or adjacent to it can sterically shield the site from the active site of CYP enzymes.[21]

    • Reduce Basicity (pKa): Attaching an electron-withdrawing group to the piperazine nitrogen lowers its basicity (pKa). Less basic amines are generally poorer substrates for CYP enzymes.

    • Bioisosteric Replacement: In challenging cases, the entire piperazine ring can be replaced with a more stable scaffold, such as a piperidine or a constrained bicyclic amine, provided the key pharmacophore interactions are maintained.[21][22]

References

  • Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. PubMed. Available at: [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link]

  • Metabolic Stability Assay Services. BioIVT. Available at: [Link]

  • LC-MS-based metabolomics. PMC - NIH. Available at: [Link]

  • Microsomal vs Hepatocyte Stability: Which One to Choose? Patsnap Synapse. Available at: [Link]

  • Bioisosteric Replacements. Chem-Space. Available at: [Link]

  • Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate. Available at: [Link]

  • Agilent Metabolomics Workflow Solutions Using LC/MS, GC/MS, and NMR. Agilent. Available at: [Link]

  • Metabolite Identification Workflows - A Flexible Approach to Data Analysis and Reporting. Waters. Available at: [Link]

  • Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. Available at: [Link]

  • The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

  • Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. ResearchGate. Available at: [Link]

  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes. PubMed. Available at: [Link]

  • metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. Available at: [Link]

  • Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and Their Derivatives in Interaction With and Oxidation by Cytochromes P450 2A13 and 2A6. PubMed. Available at: [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. SciSpace. Available at: [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. Available at: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. Available at: [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. Available at: [Link]

  • Chemoselective methylene oxidation in aromatic molecules. PMC - NIH. Available at: [Link]

  • Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. ResearchGate. Available at: [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ResearchGate. Available at: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH. Available at: [Link]

  • Phase I Metabolism- Oxidation of Aromatic compounds. Medicinal Chemistry. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

  • Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. Europe PMC. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Piperazine compounds as drugs of abuse. PubMed. Available at: [Link]

  • Profiling of in vitro metabolism of New Psychoactive Substances. CORE. Available at: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available at: [Link]

  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. Available at: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. PubMed. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(Biphenyl-4-yl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals tackling the synthesis of C2-substituted piperazines, specifically 2-(Biphenyl-4-yl)-piperazine. Unlike the more common N-arylpiperazines, introducing substituents onto the carbon backbone of the piperazine ring presents unique challenges. This document provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate these complexities.

The piperazine motif is a cornerstone in modern drug discovery, found in numerous FDA-approved pharmaceuticals.[1][2] However, roughly 80% of these drugs are substituted only at the nitrogen positions.[2] The synthesis of C-functionalized piperazines, such as the target 2-(biphenyl-4-yl) derivative, is less trivial and requires specialized strategies to achieve desired regioselectivity and yield.[3][4] This guide will focus on the two primary approaches: direct C-H functionalization and de novo synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.

Part 1: Synthetic Strategy Selection

Question: What are the main synthetic routes to prepare 2-(Biphenyl-4-yl)-piperazine, and how do I choose between them?

Answer: There are two primary strategic approaches, each with distinct advantages and challenges:

  • Direct C-H Functionalization: This "modern" approach involves creating the C-C bond directly on a pre-formed piperazine ring. It is elegant and atom-economical but can be mechanistically complex.

  • De Novo Synthesis: This "classical" approach involves building the piperazine ring from acyclic precursors that already contain the necessary biphenyl moiety. This route offers more control over substituent placement but often involves more steps.

The choice depends on starting material availability, scalability requirements, and tolerance for complex reaction optimization. Direct C-H functionalization is often favored in discovery chemistry for rapid analog synthesis, while de novo methods may be more robust for large-scale production.

G cluster_0 Strategic Approaches cluster_1 Direct C-H Functionalization cluster_2 De Novo Synthesis Start Synthesis Goal: 2-(Biphenyl-4-yl)-piperazine CH_Start Piperazine Derivative + 4-Bromobiphenyl Start->CH_Start DN_Start Substituted Diamine + Biphenyl-containing Precursor Start->DN_Start CH_Method Photoredox Catalysis or Transition-Metal Catalysis CH_Start->CH_Method End_Product Target Molecule: 2-(Biphenyl-4-yl)-piperazine CH_Method->End_Product DN_Method Cyclization Reaction (e.g., Reductive Amination) DN_Start->DN_Method DN_Method->End_Product

Caption: High-level decision workflow for synthesizing 2-arylpiperazines.

Part 2: Troubleshooting Direct C-H Functionalization

Direct C-H functionalization of piperazines is challenging because the second nitrogen atom can complicate reactivity compared to simpler rings like piperidine.[3] Photoredox catalysis has emerged as a powerful tool for this transformation under mild conditions.[2][3]

Question: My photoredox-catalyzed C-H arylation reaction has a very low yield. What are the likely causes?

Answer: Low yield in these reactions typically points to one of several factors:

  • Inefficient Radical Generation: The photocatalyst, light source, and sacrificial agent must be correctly matched. Ensure your light source wavelength corresponds to the absorption maximum of your photocatalyst (e.g., an Iridium-based catalyst). Check the integrity of your reagents; the reaction is often sensitive to oxygen and moisture.

  • Poor N-Protecting Group Strategy: The nature of the substituents on the piperazine nitrogens is critical. An N-aryl or N-Boc group can influence the electronic properties and stability of the key α-amino radical intermediate. An unprotected N-H can interfere with the catalyst or lead to side reactions.

  • Catalyst Quenching or Decomposition: Impurities in the starting materials or solvent can quench the excited state of the photocatalyst. Degassing the solvent thoroughly (e.g., via freeze-pump-thaw cycles) is crucial to remove oxygen, a known radical quencher.

  • Incorrect Stoichiometry: The ratio of the aryl halide, piperazine, and catalyst can significantly impact the outcome. An excess of the aryl halide is sometimes used, but this can lead to purification challenges.

Question: I am observing poor regioselectivity, with substitution at both C2 and C3. How can I favor C2 arylation?

Answer: Regioselectivity is dictated by the relative stability of the possible radical intermediates and steric factors.

  • Directing Group Effect: The substituent on the N1 nitrogen plays a major directing role. Bulky protecting groups like Boc (tert-butyloxycarbonyl) can sterically favor the formation of the radical at the more accessible C2 position.

  • Electronic Effects: Electron-withdrawing groups on the nitrogen atoms can destabilize the adjacent α-amino radical, influencing the site of C-H abstraction. The specific conditions of your reaction will determine the outcome.

  • Reaction Mechanism: Some catalytic systems inherently provide better regioselectivity. For instance, methods involving directed C-H lithiation followed by trapping can offer high selectivity but use harsh conditions.[3] Photoredox methods often rely on the inherent stability of the generated radical, which typically favors the C2 position.

Quantitative Data Summary: Representative Conditions for C-H Arylation

ParameterCondition 1 (Photoredox)Condition 2 (Transition-Metal)Rationale
Catalyst Ir(ppy)₃ (1-5 mol%)Pd(OAc)₂ (5-10 mol%)Iridium complexes are efficient photocatalysts; Palladium is common for cross-coupling.
Ligand Not always requiredBulky phosphine (e.g., XPhos)Ligands are crucial for stabilizing the metal center and facilitating reductive elimination in Pd cycles.
Aryl Source 4-Bromobiphenyl4-IodobiphenylAryl bromides and iodides are common coupling partners.
Base/Additive Cs₂CO₃ or organic baseK₃PO₄ or NaOtBuThe base is essential for regenerating the catalyst or promoting key steps in the cycle.
Solvent DMF or DMSOToluene or DioxaneAprotic polar solvents are common for photoredox; less polar solvents for Pd-catalysis.
Temperature Room Temperature (with light)80-110 °CPhotoredox reactions are light-driven and often run at ambient temperature, while thermal catalysis requires heat.
Part 3: Troubleshooting De Novo Synthesis

Building the ring from the ground up provides excellent control over regiochemistry. A common strategy involves the cyclization of a 1,2-diamine with a suitable two-carbon electrophile.

Question: My cyclization step to form the piperazine ring is failing. What can I try?

Answer: The success of the cyclization depends heavily on the specific reaction type. For a tandem reductive amination-cyclization approach:

  • Choice of Reducing Agent: The reducing agent must be selective for the imine intermediate without reducing the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and tolerant of acidic conditions used to promote imine formation.[5][6]

  • pH Control: Imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6). Adding a small amount of acetic acid can be beneficial.

  • Reaction Concentration: Intramolecular cyclization reactions are often favored at lower concentrations (e.g., <0.1 M) to minimize intermolecular side reactions and polymerization.

  • Protecting Groups: Ensure that any protecting groups on your diamine precursor are stable to the reaction conditions and do not sterically hinder the cyclization.

Question: How do I purify the final 2-(Biphenyl-4-yl)-piperazine, which is quite basic?

Answer: The basic nature of the two piperazine nitrogens can cause issues during purification, particularly with silica gel chromatography.

  • Tailing on Silica Gel: Basic amines often streak or "tail" on standard silica gel. This can be suppressed by pre-treating the silica with triethylamine (Et₃N) or adding a small percentage (0.5-1%) of Et₃N or ammonium hydroxide to the chromatography eluent.

  • Acid-Base Extraction: An effective preliminary purification step is an acid-base workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the purified amine back into an organic solvent.

  • Crystallization/Salt Formation: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. Alternatively, forming a crystalline salt (e.g., the hydrochloride or tartrate salt) can facilitate both purification and handling.

Experimental Protocol: Photoredox-Catalyzed C2-Arylation

This protocol is a representative example based on methodologies described for the C-H functionalization of N-Boc piperazine.[2][3] Caution: Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment.

Objective: To synthesize N-Boc-2-(biphenyl-4-yl)-piperazine via a photoredox-catalyzed C-H arylation.

Materials:

  • N-Boc-piperazine

  • 1-Bromo-4-phenylbenzene (4-Bromobiphenyl)

  • fac-Ir(ppy)₃ (Iridium photocatalyst)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Blue LED light source (approx. 450 nm)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add N-Boc-piperazine (1.0 equiv.), 4-bromobiphenyl (1.5 equiv.), fac-Ir(ppy)₃ (0.02 equiv., 2 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the N-Boc-piperazine.

  • Initiation: Stir the reaction mixture vigorously and irradiate with a blue LED light source. The reaction vessel should be positioned 5-10 cm from the light source. A fan may be used to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting piperazine is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and then brine (1x). The aqueous washes remove the DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a solvent system such as hexanes/ethyl acetate with 0.5% triethylamine) to yield the N-Boc-2-(biphenyl-4-yl)-piperazine. The final Boc-deprotection can be achieved under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane).

G cluster_cat_cycle Simplified Photoredox Catalytic Cycle PC Ir(III) Catalyst PC_star *Ir(III) Excited State PC->PC_star Blue Light (hν) PC_reduced Ir(II) Catalyst PC_star->PC_reduced SET Piperazine N-Boc-Piperazine PC_star->Piperazine Oxidizes Amine PC_reduced->PC SET ArylHalide Ar-Br PC_reduced->ArylHalide Reduces Halide Radical α-Amino Radical Piperazine->Radical Radical->ArylHalide Adds to Ar-Br ArylRadical Ar• Radical ArylHalide->ArylRadical Product Coupled Product ArylRadical->Product

Caption: Simplified catalytic cycle for photoredox C-H arylation.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201–1204. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272-5275. Retrieved from [Link]

  • ChemBK. (2024). 2-{[1,1'-Biphenyl]-4-yl}piperazine. Retrieved from [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. figshare. Retrieved from [Link]

  • Singh, U., & Kumar, S. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Organic Process Research & Development, 19(11), 1568-1576. Retrieved from [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5484. Retrieved from [Link]

  • Dherange, B. D., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. Retrieved from [Link]

  • Di Micco, S., et al. (2020). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 31(4), 1113-1125. Retrieved from [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 3, 10. Retrieved from [Link]

  • Dherange, B. D., et al. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. Retrieved from [Link]

  • Manjula, S. N., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Aiello, F., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Erman, P., & Gulea, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6039. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 10. Retrieved from [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 51-59. Retrieved from [Link]

  • Pollard, C. B., et al. (1956). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • U.S. Patent No. 6,603,003 B2. (2003). Method for the preparation of piperazine and its derivatives. Google Patents.
  • Ciano, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Antioxidants, 11(11), 2133. Retrieved from [Link]

  • Slanina, P. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. Retrieved from [Link]

  • Deng, W., et al. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 69(18), 6033-6042. Retrieved from [Link]

  • Sharma, R., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8031. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]

  • Han, Y., & Giralt, E. (1999). Liquid phase combinatorial synthesis of benzylpiperazines. Bioorganic & Medicinal Chemistry Letters, 9(4), 519-522. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of piperazine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperazine synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for improved yield, purity, and scalability. Piperazine is a crucial scaffold in medicinal chemistry, ranking as the third most common nitrogen heterocycle in drug discovery.[1][2] However, its synthesis is not without challenges, from controlling selectivity to managing purification.

This guide provides in-depth, field-proven insights in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.

Troubleshooting Guide

This section is dedicated to resolving specific problems that can arise during piperazine synthesis. Each issue is analyzed from a mechanistic standpoint, offering practical solutions grounded in chemical principles.

Issue 1: Low Yield of Mono-Substituted Piperazine & Formation of Di-Substituted Byproduct

Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: This is a classic challenge in piperazine chemistry, stemming from the comparable nucleophilicity of the two nitrogen atoms.[3] Once the first substitution occurs, the second nitrogen is still reactive and can compete for the electrophile, leading to the di-substituted product.[4] Here are several strategies to enhance mono-selectivity:

  • Stoichiometry Control: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile is a straightforward and often effective method.[3][4][5] This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.

  • Slow Addition of Reagents: A slow, controlled addition of the alkylating or arylating agent, particularly at low temperatures, can help to manage the reaction rate and minimize over-alkylation.[3] This maintains a low concentration of the electrophile, reducing the likelihood of a second substitution.

  • Use of Protecting Groups: This is a highly reliable method for achieving mono-substitution.[6] By protecting one of the nitrogen atoms with a suitable protecting group, such as tert-butyloxycarbonyl (Boc), you can selectively functionalize the unprotected nitrogen.[3][6] The protecting group can then be removed in a subsequent step.[3][6]

  • Protonation Strategy: A clever and efficient one-pot method involves the in situ formation of a piperazine mono-salt (e.g., monohydrochloride or monoacetate).[6] The protonated nitrogen is rendered non-nucleophilic, directing the substitution to the free nitrogen.[6] This approach avoids the need for separate protection and deprotection steps.[6]

Table 1: Comparison of Strategies for Mono-Substitution

StrategyAdvantagesDisadvantagesTypical Conditions
Piperazine Excess Simple, one-step reaction.Requires a large amount of piperazine, which can complicate purification.5-10 eq. piperazine, room temperature.[3][4]
Slow Reagent Addition Can be effective with highly reactive electrophiles.May require careful monitoring and control of reaction temperature.Dropwise addition of electrophile at 0°C to room temperature.[3]
Protecting Groups High selectivity for mono-substitution.Multi-step process (protection, substitution, deprotection).[6]N-Boc-piperazine, various electrophiles and coupling conditions.[3]
Protonation One-pot, atom-economical approach.May require optimization of acid and solvent conditions.In-situ formation of piperazine monohydrochloride or monoacetate.[6]
Issue 2: Low Yields in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am consistently observing low yields in my Buchwald-Hartwig amination reaction to synthesize N-aryl piperazines. What are the potential causes and how can I optimize the reaction?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with piperazines is highly dependent on the reaction conditions. Low yields can often be attributed to catalyst deactivation, suboptimal ligand choice, or issues with the base or solvent.[3][7]

  • Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical.[3] For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands such as RuPhos or BINAP are often necessary to promote efficient oxidative addition and reductive elimination.[3][7] It is highly recommended to screen a variety of ligands to find the optimal one for your specific substrate.

  • Base Selection: The strength and nature of the base are crucial.[7] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base must be strong enough to deprotonate the piperazine but not so strong as to cause side reactions.

  • Solvent and Temperature: Anhydrous solvents are essential, as water can lead to catalyst deactivation.[3] Toluene, dioxane, or THF are typical choices.[3] The reaction temperature usually ranges from 80-110 °C.[3] Ensure your solvent is rigorously dried before use.

  • Substrate Quality: Ensure the purity of your aryl halide and piperazine. Impurities in the starting materials can poison the catalyst.

Diagram 1: Troubleshooting Workflow for Low Buchwald-Hartwig Yield

G start Low Yield in Buchwald-Hartwig Amination catalyst Screen Different Ligands (e.g., RuPhos, BINAP) start->catalyst base Optimize Base (e.g., NaOtBu, LHMDS) start->base solvent Ensure Anhydrous Solvent (Toluene, Dioxane, THF) start->solvent temp Adjust Temperature (80-110 °C) catalyst->temp base->temp solvent->temp purity Verify Starting Material Purity temp->purity outcome Improved Yield purity->outcome

Caption: Troubleshooting workflow for low Buchwald-Hartwig yield.

Issue 3: Difficulty in Product Purification

Question: My piperazine derivative is proving difficult to purify. It streaks on silica gel columns and is challenging to separate from starting materials and byproducts. What are some effective purification techniques?

Answer: The basic nature and potential water solubility of many piperazine derivatives can indeed complicate purification.[7] Here are some effective strategies:

  • Acid-Base Extraction: This is a powerful technique for separating basic piperazine products from non-basic impurities.[7] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The piperazine derivative will be protonated and move into the aqueous layer. The layers can then be separated, and the aqueous layer basified (e.g., with NaOH) to regenerate the free base, which can then be re-extracted into an organic solvent.[3]

  • Modified Column Chromatography: To mitigate streaking on silica gel, which is acidic, you can add a small amount of a basic modifier to the eluent, such as triethylamine (typically 0.1-1%) or ammonium hydroxide.[3] This deactivates the acidic sites on the silica and improves the peak shape.

  • Salt Precipitation: In some cases, the piperazine product can be selectively precipitated as a salt (e.g., hydrochloride, diacetate).[7] For instance, piperazine itself can be purified by forming the crystalline piperazine diacetate in acetone, which leaves impurities behind in the solution.[7]

Frequently Asked Questions (FAQs)

This section addresses common questions about the practical aspects of piperazine synthesis.

Q1: What are the key safety precautions to consider when working with piperazine and its derivatives?

A1: Piperazine and its derivatives can be corrosive and may cause sensitization by inhalation and skin contact.[8][9] Always handle these compounds in a well-ventilated area, preferably within a laboratory hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[8][11] Avoid inhaling dust or vapors.[8][11] In case of accidental contact, flush the affected area with plenty of water.[8]

Q2: How can I monitor the progress of my piperazine synthesis reaction?

A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for monitoring reaction progress. For TLC, a suitable mobile phase should be chosen to achieve good separation between the starting materials, intermediates, and the final product. Staining with potassium permanganate or ninhydrin can be useful for visualizing the spots if they are not UV-active. LC-MS provides more detailed information, including the mass of the components in the reaction mixture, which can help to identify the product and any byproducts.

Q3: What are some common impurities that can form during piperazine synthesis, and how can they be identified?

A3: Besides the di-substituted byproduct in mono-substitution reactions, other impurities can arise from side reactions of the starting materials or reagents.[12] For instance, in reactions involving alkyl halides, elimination byproducts may form. In palladium-catalyzed reactions, impurities from ligand degradation or side reactions of the aryl halide can be observed. The identification of these impurities is typically done using analytical techniques such as LC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

Q4: What are the challenges associated with scaling up piperazine synthesis from the lab to a larger scale?

A4: Scaling up piperazine synthesis presents several challenges.[15] Heat transfer becomes less efficient in larger reactors, which can be problematic for exothermic reactions.[15] Mixing efficiency can also decrease, leading to localized concentration gradients and potential side reactions.[15] The handling of larger quantities of reagents and solvents also requires more stringent safety protocols. Continuous flow reactors are emerging as a promising solution for scaling up some piperazine syntheses, as they offer better control over reaction parameters and can improve safety and efficiency.[1]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments in piperazine synthesis.

Protocol 1: Synthesis of N-Boc-piperazine

This protocol describes the selective mono-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[3]

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) in DCM.

  • Add the Boc₂O solution dropwise to the cooled piperazine solution over a period of 1-2 hours with vigorous stirring.[3]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the Boc₂O is consumed.

  • Upon completion, wash the reaction mixture with water to remove excess piperazine and any piperazine dihydrochloride that may have formed.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-piperazine.

  • The product can be further purified by column chromatography on silica gel if necessary.

Diagram 2: Experimental Workflow for N-Boc-piperazine Synthesis

G start Dissolve Piperazine in DCM Cool to 0 °C add_boc Dropwise Addition of Boc₂O in DCM start->add_boc stir Stir at Room Temperature (12-16 h) add_boc->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Workup monitor->workup dry Dry and Concentrate workup->dry purify Purification (Column Chromatography) dry->purify product N-Boc-piperazine purify->product

Caption: Experimental workflow for N-Boc-piperazine synthesis.

Protocol 2: General Procedure for Mono-N-Alkylation of Piperazine using an Alkyl Halide

This protocol outlines a general method for the mono-alkylation of piperazine using an excess of the amine.

Materials:

  • Piperazine (5-10 eq.)

  • Alkyl halide (1.0 eq.)

  • Potassium carbonate (2.0 eq.)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of piperazine in acetonitrile (ACN), add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, filter off the potassium salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by acid-base extraction or column chromatography to separate the mono-alkylated product from excess piperazine and the di-alkylated byproduct.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Synthesis of Piperazines by C-H Functionalization. (n.d.). Encyclopedia MDPI. [Link]

  • PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS). (n.d.). Suvchem Laboratory Chemicals. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Piperazine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Piperazine. (2023). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (n.d.). Journal of the American Chemical Society. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]

  • Methods for the catalytic synthesis of piperazine. (2025). ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Scaling up microreactors for kilogram‐scale synthesis of piperacillin: Experiments and computational fluid dynamics simulations. (n.d.). ResearchGate. [Link]

  • piperazine-impurities. (n.d.). Pharmaffiliates. [Link]

  • Piperazine Impurity 7 | CAS 119891-85-9. (n.d.). Veeprho. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). Office of Justice Programs. [Link]

  • Method for the preparation of piperazine and its derivatives. (n.d.).
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. [Link]

Sources

Technical Support Center: Toxicity and Cytotoxicity Assessment of 2-Biphenyl-4-yl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the toxicological and cytotoxic assessment of 2-Biphenyl-4-yl-piperazine. This guide is designed for researchers, scientists, and drug development professionals who are investigating the cellular effects of this and other novel piperazine-based compounds. While specific toxicological data for this compound is limited, this document provides a comprehensive framework for its evaluation, leveraging established in vitro cytotoxicity assays.[1][2] Piperazine and its derivatives have a wide range of biological activities, and understanding their potential for cytotoxicity is a critical step in preclinical drug development.[3][4][5][6]

This resource offers detailed, step-by-step protocols for key assays, troubleshooting guides for common experimental hurdles, and a frequently asked questions (FAQ) section to directly address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is known about the toxicity of this compound?

A1: Currently, detailed public toxicological data specifically for this compound is scarce. The primary available information comes from its Globally Harmonized System (GHS) classification, which indicates it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] The broader class of piperazine derivatives has been shown to exhibit a range of biological activities, including cytotoxic effects against various cell lines.[5][8][9][10] Therefore, a thorough in vitro cytotoxicity assessment is essential to characterize the specific profile of this compound.

Q2: Which cell lines should I use for my initial cytotoxicity screening?

A2: The choice of cell line is critical and should be guided by the intended therapeutic application of the compound. For general screening, it is advisable to use a panel of cell lines, including both cancerous and non-cancerous lines, to assess for selective toxicity. For example, if the compound is being investigated as an anti-cancer agent, a panel of relevant cancer cell lines (e.g., breast, liver, colon) should be used alongside a non-cancerous cell line (e.g., fibroblasts or epithelial cells) to determine its therapeutic window.[8]

Q3: My results show high variability between replicate wells in my MTT assay. What could be the cause?

A3: High variability is a common issue and can stem from several factors.[11] Key areas to investigate include:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and precise pipetting to have a consistent number of cells in each well.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when adding the compound and assay reagents.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and assay results.[12] It is recommended to fill the outer wells with sterile PBS or media without cells to maintain humidity.[12]

  • Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Gentle shaking or trituration may be necessary.[13][14]

Q4: My LDH assay is showing high background in the negative control wells. What should I do?

A4: High background LDH release can obscure the cytotoxic effects of your compound.[15] Consider the following troubleshooting steps:

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before seeding. Over-confluent or stressed cells may have compromised membrane integrity.

  • Serum Interference: Components in the serum of your culture medium can sometimes contribute to background LDH levels. Consider using a serum-free medium during the compound treatment and assay period.[11]

  • Mechanical Stress: Excessive or forceful pipetting during media changes or reagent addition can damage cell membranes and cause LDH leakage. Handle cells gently.[15]

Troubleshooting Guides

Issue 1: Low Absorbance Readings in MTT Assay

Low signal in an MTT assay suggests insufficient formazan production.[12]

Potential Cause Troubleshooting Step
Too few cells Increase the cell seeding density. Perform a cell titration experiment to determine the optimal number of cells per well that gives a robust signal within the linear range of the assay.[11]
Suboptimal incubation time The typical incubation time with MTT reagent is 1-4 hours.[16] You may need to optimize this for your specific cell line.
Inactive MTT reagent Ensure the MTT reagent is properly stored (protected from light) and is not expired. Prepare fresh solutions if necessary.
Compound interference Some compounds can interfere with the MTT reduction process. Consider using an alternative viability assay, such as the MTS or resazurin assay, to confirm your results.[16]
Issue 2: Inconsistent Results in Apoptosis Assays (Annexin V/PI)

Inconsistent staining in apoptosis assays can lead to misinterpretation of the cell death mechanism.

Potential Cause Troubleshooting Step
Incorrect cell handling Apoptotic cells are fragile. Handle cells gently during washing and staining to avoid premature membrane rupture, which can lead to false-positive PI staining.
Suboptimal staining time/concentration Titrate the concentrations of Annexin V and Propidium Iodide (PI) and optimize the incubation time for your specific cell type and experimental conditions.
Cell density too high Overly dense cell cultures can lead to nutrient depletion and hypoxia, inducing apoptosis and increasing background staining. Ensure cells are seeded at an appropriate density.
Instrument settings If using flow cytometry, ensure the instrument is properly calibrated and the compensation settings are correctly adjusted to prevent spectral overlap between the fluorescent dyes.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[13]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Cell culture medium (with and without phenol red)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[17]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest compound concentration, typically <0.5%).[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[16]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Read the absorbance at 570-590 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[18]

Materials:

  • LDH cytotoxicity assay kit (commercially available kits are recommended)

  • 96-well flat-bottom plates

  • Cell culture medium

  • Lysis buffer (usually provided in the kit)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to have appropriate controls:

    • Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).

    • High Control (Maximum LDH release): Cells treated with lysis buffer.

    • No-Cell Control: Medium only (background).[18]

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.[19]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.[19]

  • Stop Reaction and Read Absorbance: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (e.g., 490 nm).

Protocol 3: Apoptosis Assessment by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Materials:

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit

  • Binding Buffer (usually provided in the kit)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population may be small).

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Viability & Cytotoxicity Assays cluster_2 Phase 3: Mechanism of Cell Death cluster_3 Phase 4: Data Analysis start Start: Prepare this compound seed Seed Cells in 96-well plates start->seed treat Treat with serial dilutions of compound seed->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt Metabolic Viability ldh LDH Assay (Membrane Integrity) incubate->ldh Membrane Damage ic50 Calculate IC50 values mtt->ic50 ldh->ic50 apoptosis Annexin V / PI Staining (Apoptosis vs. Necrosis) mechanism Determine Mode of Cell Death apoptosis->mechanism caspase Caspase-3/7 Assay (Apoptosis Execution) caspase->mechanism ic50->apoptosis ic50->caspase ic50->mechanism report Final Report mechanism->report

Caption: A streamlined workflow for assessing the cytotoxicity of a novel compound.

Putative Signaling Pathway for Piperazine-Induced Apoptosis

G compound This compound receptor Putative Target (e.g., Receptor, Ion Channel) compound->receptor stress Cellular Stress (e.g., ROS, ER Stress) receptor->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway potentially induced by a novel compound.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). NIH. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • Apoptosis Assays for Muse Cell Analyzer. (n.d.). Merck Millipore. Retrieved from [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). TFOT. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NIH. Retrieved from [Link]

  • Caspase 3/7 and Annexin V Double Staining Apoptosis Kit (E-CK-A831). (n.d.). Elabscience. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2025, August 7). ResearchGate. Retrieved from [Link]

  • A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. (2022, March 21). Nelson Labs. Retrieved from [Link]

  • Toxicology and carcinogenesis studies of 2-hydroxy-4-methoxybenzophenone administered in feed to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice. (n.d.). NIH. Retrieved from [Link]

  • Piperazine: Human health tier II assessment. (2019, March 8). Australian Government Department of Health. Retrieved from [Link]

  • Cytotoxicity of the four piperazine designer drugs after 72-h... (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine - SILAE. Retrieved from [Link]

  • Cytotoxicity effect of 4-phenyl-2,7-di(piperazin-1-yl)-1,8-... (n.d.). ResearchGate. Retrieved from [Link]

  • Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. (n.d.). PubMed. Retrieved from [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • PIPERAZINES. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. (n.d.). ResearchGate. Retrieved from [Link]

  • Opinion on the results ofthe RA of Piperazine (HH), CSTEE plenary. (n.d.). European Commission. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Enhance Selectivity and Reduce Off-Target Binding of Biphenyl-Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with compounds based on the "2-Biphenyl-4-yl-piperazine" scaffold and its analogs. This chemical moiety is a classic example of a "privileged scaffold"—a molecular framework that can bind to a variety of biological targets. While this versatility can accelerate the discovery of active compounds, it also presents a significant challenge: a high potential for off-target binding, which can lead to ambiguous experimental data, toxicity, and clinical failure.

This document provides a structured, problem-oriented approach to identifying, characterizing, and mitigating off-target effects. We will move from foundational concepts to actionable troubleshooting workflows and advanced medicinal chemistry strategies, grounding our recommendations in established scientific principles and methodologies.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common high-level questions about the challenges associated with the biphenyl-piperazine scaffold.

Q1: What is the "this compound" scaffold, and why is off-target binding a primary concern?

The this compound structure is a core component found in many biologically active molecules. The piperazine ring, with its two nitrogen atoms, is a versatile connector and can be a hydrogen bond acceptor, while the biphenyl group provides a large, hydrophobic surface for van der Waals and π-π stacking interactions.[1][2] This combination of features allows it to fit into the binding sites of diverse protein families, including G-protein coupled receptors (GPCRs), kinases, and ion channels.[3][4]

Off-target effects are unintended interactions with cellular components other than the desired biological target.[5] For this scaffold, the risk is elevated because the same features that confer potent on-target activity can also lead to binding at structurally similar sites on other proteins. This polypharmacology can confound experimental results, making it difficult to attribute a cellular phenotype solely to the intended target, and is a major cause of safety-related attrition during drug development.[6]

Q2: What are the common molecular drivers of off-target effects for this scaffold?

Off-target effects for biphenyl-piperazine derivatives and other small molecules typically arise from a few key factors:

  • Structural Homology of Binding Sites: Many protein families share conserved binding pockets. A prominent example is the ATP-binding site across the human kinome, which is a frequent source of off-target interactions for kinase inhibitors.[5]

  • Compound Promiscuity: The physicochemical properties of the scaffold itself—hydrophobicity from the biphenyl group and the basic nitrogen of the piperazine—can lead to non-specific interactions.

  • High Compound Concentration: When using a compound at concentrations significantly above its dissociation constant (Kd) or inhibitory concentration (IC50) for the primary target, the probability of it engaging lower-affinity off-target proteins increases dramatically.[5]

Q3: What is a sound strategic workflow for identifying and mitigating off-target binding?

A systematic, iterative approach is essential for managing off-target liabilities. The process can be broken down into four key phases: Predict, Profile, Redesign, and Re-validate. This workflow ensures that potential issues are identified early and that redesign efforts are guided by robust data.

cluster_0 Iterative Drug Discovery Cycle predict Phase 1: Predict (In Silico Assessment) profile Phase 2: Profile (Experimental Screening) predict->profile Hypothesis Generation redesign Phase 3: Redesign (Medicinal Chemistry) profile->redesign Identify Liabilities revalidate Phase 4: Re-validate (Confirm Selectivity) redesign->revalidate Synthesize Analogs revalidate->profile Iterate & Optimize end Goal: Selective Lead revalidate->end Achieve Goals start Start: Active Compound start->predict

Caption: A strategic workflow for managing off-target effects.

Part 2: Troubleshooting Guide - From Hypothesis to Evidence

This section provides practical, step-by-step guidance for specific issues encountered during experimental work.

Issue 1: My biphenyl-piperazine compound elicits a desired cellular phenotype, but I am unsure if the effect is truly on-target.

This is a critical validation step. Attributing a cellular outcome to a specific target requires ruling out the influence of off-target interactions.

cluster_validation On-Target Validation Cascade start Phenotype Observed with Compound X step1 Step 1: Confirm Target Engagement in Intact Cells (e.g., CETSA) start->step1 decision1 Target Engagement Confirmed? step1->decision1 step2 Step 2: Correlate Potency (Phenotype EC50 vs. Target Ki/IC50) decision2 Potencies Correlate? step2->decision2 step3 Step 3: Use Orthogonal Tools decision3 Orthogonal Tools Replicate Phenotype? step3->decision3 decision1->step2 Yes outcome_off High Suspicion: Phenotype is OFF-TARGET (Proceed to Profiling) decision1->outcome_off No decision2->step3 Yes decision2->outcome_off No outcome_on High Confidence: Phenotype is ON-TARGET decision3->outcome_on Yes decision3->outcome_off No

Caption: A decision workflow for validating on-target phenotypic effects.

CETSA is a powerful method to verify that your compound directly binds to its intended target in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Experimental Steps:

  • Cell Culture: Grow cells of interest to ~80% confluency.

  • Compound Treatment: Treat cells with your biphenyl-piperazine compound (e.g., at 10x the biochemical IC50) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separate Aggregates: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Analyze Supernatant: Carefully collect the supernatant, which contains the soluble, non-denatured protein.

  • Quantify Target Protein: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or Mass Spectrometry.

  • Data Analysis: Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, direct binding.

Issue 2: My compound is validated on-target, but I suspect it has significant off-target liabilities that could cause toxicity or confound results.

Once on-target engagement is confirmed, the next step is to proactively identify potential off-target interactions.

  • In Silico Prediction (Early Assessment): Before committing to expensive experiments, use computational tools to predict likely off-targets. These methods use the structure of your small molecule to search databases of known protein-ligand interactions.[6][7] This can help prioritize which experimental panels to run.

    Tool CategoryPrincipleExamples
    2D Similarity Compares chemical fingerprints to databases of active compounds.[6]SEA (Similarity Ensemble Approach), SwissTargetPrediction
    3D Shape/Pharmacophore Aligns 3D conformation to models of protein binding sites.PharmMapper, ZINCPharmer
    Machine Learning/QSAR Uses quantitative structure-activity relationship models trained on large datasets.[7]OTSA (Off-Target Safety Assessment) frameworks
  • In Vitro Broad Panel Screening (The Gold Standard): This is the most direct way to assess selectivity. Submit your compound to a commercial service that screens it against a large, curated panel of targets.

    • For Kinase Inhibitors: A kinome scan is essential. Services like Eurofins' KINOMEscan® use a competition binding assay to quantify interactions against hundreds of human kinases.[8][9] Results are typically reported as percent inhibition at a fixed concentration (e.g., 1 µM).[10]

      Example KINOMEscan® Data Table:

      Kinase Target% Inhibition @ 1 µMSelectivity Score (S-Score)
      Target Kinase A (On-Target) 98% 0.01
      Off-Target Kinase B85%0.03
      Off-Target Kinase C52%0.10
      400+ Other Kinases<10%>0.50
    • For GPCR/Ion Channel Ligands: Similar panels exist for hundreds of receptors, ion channels, and transporters.

  • Unbiased Proteome-Wide Identification: For a deeper, unbiased view, chemical proteomics can identify binding partners directly from cell lysates. The Kinobeads® method, for example, uses immobilized, broad-spectrum kinase inhibitors to capture most of the expressed kinome from a lysate.[11] By comparing the proteins that bind to the beads in the presence versus absence of your compound, you can identify which kinases your compound displaces, thus revealing its targets.[11]

Part 3: Advanced Strategies for Lead Optimization

If profiling reveals unacceptable off-target activity, the compound must be redesigned. The following medicinal chemistry strategies are key to improving selectivity.

Q4: How can I use Structure-Activity Relationships (SAR) to guide the redesign of my biphenyl-piperazine compound?

SAR is the process of systematically modifying a molecule's structure to understand how each component contributes to its biological activity. For the this compound scaffold, this means exploring modifications at distinct positions to dissociate on-target from off-target effects.

cluster_sar Key Modification Points for SAR mol A Region A: Biphenyl System - Modify substitution patterns - Replace one/both rings pA A->pA B Region B: Piperazine Core - Constrain with bridging - Replace with other diamines pB B->pB C Region C: Linker/Substituent on N4 - Alter length and rigidity - Introduce polar groups pC

Caption: Key regions of the biphenyl-piperazine scaffold for SAR exploration.

By synthesizing analogs with targeted changes in each region and re-testing them in on-target and off-target assays, you can build a model of the pharmacophore required for selectivity.

Q5: What is bioisosteric replacement, and how can it be applied to reduce off-target effects?

Bioisosterism is the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the drug's therapeutic profile.[12][13] This is a powerful tool for enhancing selectivity or fixing metabolic liabilities.[14][15]

Common Bioisosteric Replacements for the Biphenyl Group:

Replacing one of the phenyl rings can drastically alter a compound's properties, often reducing the broad, non-specific hydrophobicity that contributes to off-target binding.

Original GroupBioisosteric ReplacementRationale for Replacement
PhenylPyridine Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alters the ring's electronics, potentially disrupting off-target interactions while forming new, specific ones with the target. Reduces metabolic oxidation.[16]
PhenylThiophene A smaller aromatic ring that can maintain key interactions while reducing overall size and lipophilicity.
PhenylCyclohexyl Removes aromaticity completely, which can eliminate unwanted π-π stacking interactions with off-targets.
-CF3-Cl, -CN Classical bioisosteres that mimic the size and electronic properties but can alter metabolic stability or polarity.
Carboxylic AcidTetrazole A non-classical bioisostere that mimics the acidic proton and charge distribution of a carboxylate but is metabolically more stable and has better oral bioavailability.[13]
Q6: When is it appropriate to abandon the current scaffold and perform "scaffold hopping"?

Scaffold hopping is a more radical redesign strategy where the central molecular core (the scaffold) is replaced with a structurally different one, while aiming to preserve the original compound's biological activity by maintaining the orientation of key binding groups.[17][18]

Consider scaffold hopping when:

  • SAR is exhausted: You have explored the SAR around the biphenyl-piperazine core extensively, but cannot eliminate a critical off-target liability (e.g., hERG channel binding) without also losing on-target potency.

  • Intractable ADME/Tox Properties: The scaffold has inherent problems with solubility, metabolic stability, or toxicity that cannot be solved with peripheral modifications.[15]

  • Intellectual Property: You need to discover a novel chemical series to secure patent protection.

cluster_start Original Scaffold cluster_end New Scaffold start_mol Biphenyl-Piperazine Core p1 start_mol->p1 H-bond Acceptor p2 start_mol->p2 Hydrophobic Interaction p3 start_mol->p3 Cationic Interaction hop Scaffold Hop (Preserve Pharmacophore) end_mol Novel Core (e.g., Aminopyrimidine) p4 end_mol->p4 H-bond Acceptor p5 end_mol->p5 Hydrophobic Interaction p6 end_mol->p6 Cationic Interaction

Caption: The concept of scaffold hopping to find a new core.

Computational methods are essential for successful scaffold hopping, as they can search large virtual libraries for new scaffolds that can present the required pharmacophoric features in the correct 3D orientation.[18]

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health. [Link]

  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (n.d.). LDRD Annual Report. [Link]

  • What is the role of bioisosterism in drug design?. (2024). Patsnap Synapse. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2014). Taylor & Francis Online. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2013). PubMed Central. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (2012). PubMed Central. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems. (2025). BioSci Publisher. [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). PubMed. [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org. [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). 3.Chemotargets. [Link]

  • The Quest for Bioisosteric Replacements. (2007). Journal of Chemical Information and Modeling. [Link]

  • Bioisosteric Replacements in Drug Design. (2014). Bentham Science Publishers. [Link]

  • Cas9-chromatin binding information enables more accurate CRISPR off-target prediction. (2018). PLOS Computational Biology. [Link]

  • Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2022). ACS Publications. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (2024). PubMed Central. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). PubMed Central. [Link]

  • Selecting the Right Gene Editing Off-Target Assay. (2024). seqWell. [Link]

  • The precision paradox: Off-target effects in gene editing. (2024). Drug Discovery News. [Link]

  • Non-covalent Stabilization Strategies in Small Molecule Drug Design. (n.d.). Creative Diagnostics. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). PubMed Central. [Link]

  • Selectivity profile of PKIS2 compounds using DiscoverX KINOMEscan. (2017). ResearchGate. [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2018). PharmacologyOnLine. [Link]

  • Are there experimental tests for off target effects in CRISPR?. (2015). ResearchGate. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2020). SciELO. [Link]

  • How can off-target effects of drugs be minimised?. (2024). Patsnap Synapse. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2020). ACS Chemical Neuroscience. [Link]

  • Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. (1993). PubMed. [Link]

  • Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. (2024). Springer. [Link]

  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. (2014). PubMed Central. [Link]

  • Recent Advances in Scaffold Hopping. (2016). Journal of Medicinal Chemistry. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2021). RSC Publishing. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2021). ResearchGate. [Link]

Sources

"2-Biphenyl-4-yl-piperazine" blood-brain barrier penetration issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 2-Biphenyl-4-yl-piperazine. This resource is designed to address the significant, yet common, challenge of achieving adequate blood-brain barrier (BBB) penetration with this compound. Our goal is to provide you with a logical framework for troubleshooting experimental hurdles and to offer field-proven insights to guide your research.

Frequently Asked Questions (FAQs)

This section addresses the fundamental physicochemical and biological questions surrounding this compound and its interaction with the blood-brain barrier.

Q1: What are the key physicochemical properties of this compound that likely hinder its BBB penetration?

A: The ability of a small molecule to cross the BBB via passive diffusion is largely governed by a specific set of physicochemical properties. While this compound has a relatively low molecular weight, other characteristics present potential challenges. The majority of drugs that successfully penetrate the CNS do so through transmembrane diffusion, a process that is highly dependent on the molecule's properties.[1]

Key properties for this compound are summarized below.

PropertyValueImplication for BBB Penetration
Molecular Formula C₁₆H₁₈N₂-
Molar Mass 238.33 g/mol Favorable . Generally, molecules under 400-500 Da have a higher probability of crossing the BBB via passive diffusion.[2]
logP (calculated) ~3.0 - 3.5 (Est.)Borderline/Potentially Unfavorable . While lipophilicity is necessary to enter the lipid membranes of the BBB, excessively high logP can lead to sequestration in the membrane and nonspecific binding.[3] An optimal range is often cited as 1.5-3.5.
Topological Polar Surface Area (TPSA) ~28.2 Ų (Est.)Favorable . A TPSA of less than 60-90 Ų is generally considered advantageous for BBB penetration. This low value suggests the polar surface area is not a primary impediment.
Hydrogen Bond Donors 2 (from the piperazine amines)Potentially Unfavorable . The presence of hydrogen bond donors increases the energy required to desolvate the molecule from blood to enter the lipophilic BBB endothelium. A lower number is preferred.[4]
Rotatable Bonds 2Favorable . A lower number of rotatable bonds (<8) is associated with better membrane permeability due to reduced conformational flexibility and a lower entropic penalty upon entering the membrane.

Physicochemical data sourced from PubChem and ChemBK.[5][6]

The primary concerns arising from this profile are the two hydrogen bond donors on the piperazine ring and a lipophilicity value that may be on the higher side of optimal. These factors can collectively limit the efficient passive diffusion of the molecule into the brain.

Q2: Is this compound likely to be a substrate for efflux transporters like P-glycoprotein (P-gp)?

A: Yes, there is a strong possibility. The presence of efflux transporters, particularly P-glycoprotein (P-gp, also known as ABCB1 or MDR1), is a critical biological hurdle at the BBB.[7][8] These transporters act as "gatekeepers," actively pumping xenobiotics out of the brain endothelial cells and back into the bloodstream.[3]

Several structural features of this compound suggest it could be a P-gp substrate:

  • Piperazine Moiety: The piperazine scaffold is found in numerous CNS-active drugs but is also a common feature in known P-gp substrates.[9][10][11]

  • Aromatic Rings: The biphenyl group contributes to the molecule's lipophilicity and provides the type of hydrophobic character often recognized by P-gp.[12]

  • Overall Structure: The combination of a nitrogen-containing heterocycle and bulky hydrophobic groups is a common pharmacophore for P-gp recognition.

Therefore, even if the compound has adequate passive permeability, its brain accumulation can be severely limited by active efflux.[7] This is a frequent cause for discrepancies between in vitro permeability assays and in vivo brain concentration measurements.

Q3: What are the standard in vitro models to experimentally assess the BBB permeability of this compound?

A: A multi-tiered approach using different in vitro models is essential to build a comprehensive understanding of your compound's BBB penetration profile. No single model can perfectly replicate the in vivo environment, so selecting the right model for the question you are asking is key.[13][14]

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB):

    • Principle: Measures passive, transcellular diffusion across an artificial lipid membrane.

    • Use Case: An excellent, high-throughput first screen to determine if the molecule has the fundamental physicochemical properties for passive permeability.[15] It is fast and cost-effective.

    • Limitation: It cannot account for active transport (influx or efflux) or paracellular (tight junction) pathways.

  • Cell-Based Monolayer Models:

    • Principle: Use a monolayer of cells grown on a porous membrane in a Transwell™ system to mimic the BBB.[16][17] The transport of the compound from the apical (blood) to the basolateral (brain) side is measured.

    • Common Cell Lines:

      • hCMEC/D3 (immortalized human): A widely used and convenient model, though it can have lower barrier tightness (TEER values) compared to primary cells.[14]

      • Primary Brain Microvascular Endothelial Cells (BMECs): Isolated from mouse, rat, or porcine brains, these models offer higher physiological relevance and tighter junctions but suffer from batch-to-batch variability.[14]

      • iPSC-Derived BMECs: Differentiated from induced pluripotent stem cells, these human-based models can form very tight barriers and are becoming the new standard for high-fidelity in vitro work.[13][18]

  • Co-culture and 3D Models:

    • Principle: To better replicate the neurovascular unit, endothelial cells are co-cultured with other relevant cell types like astrocytes and pericytes.[16] This generally results in a tighter barrier and more accurate prediction of in vivo permeability.

    • Advanced Models: "BBB-on-a-chip" or microfluidic devices introduce shear stress (flow), which more closely mimics physiological conditions and further enhances barrier properties.[17]

A logical progression is to start with PAMPA-BBB to confirm passive permeability, followed by a cell-based model to investigate the contribution of active transporters.

Troubleshooting Guide

This section provides actionable steps for specific experimental challenges you may encounter.

Q1: My in silico model predicted good BBB penetration, but my PAMPA-BBB assay shows low permeability. What's causing this discrepancy?

A: This is a common scenario that highlights the limitations of computational models. While useful for initial screening, in silico models often rely on generalized algorithms and may not fully capture the nuanced physicochemical behavior of a novel compound.

Primary Causality: The discrepancy often lies in factors that are difficult to model accurately, such as intramolecular interactions and precise solvation/desolvation energies.

Troubleshooting Workflow:

Sources

Technical Support Center: Troubleshooting Low Yield in 2-Biphenyl-4-yl-piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Biphenyl-4-yl-piperazine and related N-arylpiperazines. This document is designed for researchers, medicinal chemists, and process development professionals encountering challenges, particularly low yields, in the N-arylation of piperazine. We will explore the common pitfalls in the widely used Buchwald-Hartwig amination and provide actionable, evidence-based solutions to optimize your reaction outcomes.

Section 1: Understanding the Core Synthesis & Common Challenges

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C–N bonds, making it a primary choice for synthesizing N-arylpiperazines.[1][2] The general reaction involves coupling an aryl halide (e.g., 4-bromobiphenyl or 4-chlorobiphenyl) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Despite its utility, the reaction is highly sensitive to several parameters. Low yields often stem from catalyst deactivation, suboptimal reaction conditions, competing side reactions, or issues with starting material quality.[3] A particularly common challenge is controlling the selectivity between mono-arylation and di-arylation, as piperazine possesses two reactive secondary amine sites.[4]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most frequent issues encountered during the synthesis of this compound.

Q1: My reaction shows low conversion of the aryl halide. What are the likely causes and how can I fix it?

Low conversion is typically a sign of an inefficient or deactivated catalytic system. Several factors can contribute to this:

  • Cause 1: Inactive Catalyst/Ligand System. The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more critically, the phosphine ligand is paramount.[3] For sterically hindered or electron-rich aryl halides like 4-bromobiphenyl, bulky and electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are often required to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5]

    • Solution: Screen a panel of ligands. If using a less reactive aryl chloride, a more electron-rich and sterically hindered ligand is almost certainly necessary. Ensure the ligand and catalyst are handled under inert conditions to prevent oxidation.

  • Cause 2: Inappropriate Base. The base plays a crucial role in deprotonating the piperazine, making it nucleophilic. A base that is too weak will result in a slow reaction. A base that is too strong or has poor solubility can also hinder the reaction.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6] However, if solubility is an issue or if base-sensitive functional groups are present, consider alternatives like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).

  • Cause 3: Suboptimal Temperature or Solvent. Buchwald-Hartwig aminations are typically run at elevated temperatures (80-110 °C) to ensure reasonable reaction rates.[3] The solvent must be anhydrous and capable of solubilizing all components.

    • Solution: Ensure your solvent (e.g., toluene, dioxane) is rigorously dried. If the reaction is sluggish, incrementally increase the temperature. If starting materials are not fully dissolved, consider a more polar aprotic solvent like DMF, but be aware that it can sometimes coordinate to the palladium and inhibit catalysis.

  • Cause 4: Oxygen Contamination. The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.

    • Solution: Employ rigorous inert atmosphere techniques. Degas the solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Assemble the reaction under a positive pressure of argon or nitrogen.

Q2: I'm forming a significant amount of the di-arylated piperazine byproduct. How can I improve selectivity for the mono-arylated product?

This is the most common selectivity issue in piperazine chemistry. The mono-arylated product is itself a good nucleophile and can react with a second molecule of the aryl halide.

  • Cause: Stoichiometry. If the ratio of piperazine to aryl halide is too low (e.g., 1:1), the concentration of the mono-arylated product builds up, increasing the statistical likelihood of a second arylation.[4]

    • Solution 1: Increase Piperazine Excess. The most direct way to favor mono-substitution is to use a large excess of piperazine (3 to 10 equivalents).[1] This ensures that the aryl halide is more likely to encounter an unreacted piperazine molecule. For large-scale syntheses where this is not economical, consider a flow chemistry setup which can use stoichiometric amounts of reagents.[6]

    • Solution 2: Use a Protecting Group. An alternative strategy is to use N-Boc-piperazine. The Boc group protects one nitrogen, ensuring only mono-arylation can occur.[7] The Boc group can then be removed under acidic conditions. This multi-step approach is often more reliable for achieving high purity mono-arylated product.

Molar Ratio (Piperazine : Aryl Halide)Expected Mono-substitution YieldExpected Di-substitution Yield
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1 High Very Low
Table 1: Generalized effect of stoichiometry on mono- vs. di-substitution in piperazine arylation. Actual yields will vary.[3]

Q3: My yield is low after work-up and purification. Where am I losing my product?

The basic nature of the piperazine moiety can present purification challenges.

  • Cause 1: Emulsion during Extraction. The amphiphilic nature of arylpiperazines can lead to emulsions during aqueous work-up, trapping product in the interface.

    • Solution: Use brine (saturated NaCl solution) washes to break emulsions. If necessary, filter the entire mixture through a pad of Celite.

  • Cause 2: Product Loss on Silica Gel. The basic nitrogen atoms of your product can interact strongly with the acidic silica gel used in column chromatography, leading to significant peak tailing and potential irreversible adsorption.[3]

    • Solution 1: Basic Modifier. Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide (0.1-0.5%) to your eluent system.[3]

    • Solution 2: Acid-Base Extraction. For removing non-basic impurities, an acid-base extraction is highly effective. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with 1M HCl. The basic piperazine product will move to the aqueous layer as its hydrochloride salt. The layers are separated, the aqueous layer is basified (e.g., with NaOH), and the product is re-extracted into an organic solvent.[7]

  • Cause 3: Product is an Oil or Difficult to Handle. Many N-arylpiperazines are oils or low-melting solids, making them difficult to isolate and handle.

    • Solution: Convert the product to a stable, crystalline salt. After purification of the free base, dissolve it in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether or dioxane to precipitate the hydrochloride salt, which is typically a filterable solid.[3]

Section 3: Key Experimental Protocols & Visualizations

Catalytic Cycle and Failure Points

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination and highlights key points where the reaction can fail.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_failure Potential Failure Pathways Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X)L Pd(0)L->OxAdd Ar-X Deactivation Catalyst Deactivation (e.g., Oxidation by O2) Pd(0)L->Deactivation LigEx Ligand Exchange (Ar-Pd(II)-NR'R'')L OxAdd->LigEx + Piperazine - Base-HX RedElim Reductive Elimination LigEx->RedElim SideReaction β-Hydride Elimination (if applicable) LigEx->SideReaction RedElim->Pd(0)L + Ar-Piperazine ArX_Input Aryl Halide (Ar-X) + Piperazine ArX_Input->Pd(0)L

Caption: Catalytic cycle for Buchwald-Hartwig amination and common failure points.

General Troubleshooting Workflow

Use this flowchart to systematically diagnose and address low yield issues.

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Reaction Conversion (TLC, LC-MS) start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion Low selectivity_issue Check for Di-substitution check_conversion->selectivity_issue High catalyst Optimize Catalyst System: - Screen Ligands (RuPhos, XPhos) - Check Catalyst Quality - Ensure Inert Atmosphere low_conversion->catalyst conditions Optimize Conditions: - Increase Temperature - Verify Solvent is Anhydrous - Screen Bases (NaOtBu, K3PO4) low_conversion->conditions good_conversion Problem: Loss During Work-up/Purification workup Improve Work-up: - Use Brine to Break Emulsions - Consider Acid-Base Extraction good_conversion->workup purification Improve Purification: - Add Et3N to Silica Gel Eluent - Purify as Salt (e.g., HCl) good_conversion->purification selectivity_issue->good_conversion No di_sub Problem: Poor Selectivity selectivity_issue->di_sub Yes stoichiometry Adjust Stoichiometry: - Increase Piperazine Excess (5-10 eq.) - Or, use N-Boc-piperazine di_sub->stoichiometry

Sources

"2-Biphenyl-4-yl-piperazine" stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Biphenyl-4-yl-piperazine

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. We will address common issues encountered during experimental work, focusing on the influence of solvents and pH, and provide robust protocols for stability assessment.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and issues you may encounter during your research.

Part 1: Fundamental Properties & Handling

Question 1: What are the core structural features of this compound that influence its stability and solubility?

Answer: The molecule's behavior is dictated by two key components: the piperazine ring and the biphenyl group.

  • Piperazine Ring: This is a six-membered ring with two nitrogen atoms at opposite positions.[1] These nitrogens make the molecule a weak base, meaning its charge and, consequently, its aqueous solubility are highly dependent on pH.[2] While the ring itself is generally stable against hydrolysis, the nitrogens can be susceptible to oxidation.[2]

  • Biphenyl Group: This large, non-polar (lipophilic) substituent dominates the molecule's solubility profile. It renders the compound poorly soluble in water but readily soluble in many organic solvents. This group's steric bulk can also influence how readily other molecules, such as water or reactive oxygen species, can access and react with the piperazine ring.

Question 2: What is the best way to store the solid compound and prepared stock solutions?

Answer: For the solid (powder) form of this compound:

  • Storage: Store in a tightly sealed, light-resistant container (e.g., amber vial) at a controlled, cool temperature.[2] Some piperazine compounds can darken upon exposure to light and air, suggesting potential photo-oxidation.[1][2] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

For prepared stock solutions:

  • Solvent Choice: Use a high-purity, anhydrous organic solvent in which the compound is highly soluble, such as DMSO, DMF, or absolute ethanol.

  • Storage Conditions: Store solutions at -20°C or -80°C in tightly capped, light-resistant containers. Phenyl piperazines have shown significant degradation over months even when refrigerated, making frozen storage optimal for any extended period.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Part 2: Solvent and pH-Dependent Stability

Question 3: My compound is precipitating out of my aqueous buffer. What is happening and how can I fix it?

Answer: This is a classic pH-dependent solubility issue. As a weak base, this compound is significantly more soluble in acidic aqueous media where the piperazine nitrogens become protonated (charged). As the pH increases towards neutral and basic, the compound becomes deprotonated, loses its charge, and becomes less soluble, causing it to precipitate.

Troubleshooting Steps:

  • Lower the pH: The most direct solution is to lower the pH of your buffer. Conduct a solubility test by preparing small-scale solutions across a range of acidic pH values (e.g., pH 2 to 6) to determine the optimal pH for your desired concentration.

  • Use a Co-solvent: If you cannot lower the pH, consider adding a water-miscible organic co-solvent such as ethanol, methanol, or DMSO to the aqueous buffer. This increases the overall polarity of the solvent system, helping to keep the lipophilic compound in solution. Start with a low percentage (e.g., 5-10%) and increase as needed, keeping in mind the tolerance of your experimental system (e.g., cells) to the organic solvent.

  • Salt Formation: Formulating the compound as a salt (e.g., hydrochloride or citrate salt) can dramatically improve its aqueous solubility and stability.[2]

Caption: Relationship between pH, protonation, and aqueous solubility.

Question 4: I'm observing inconsistent results in my bioassay. Could this be a stability problem?

Answer: Yes, inconsistent results are a strong indicator of compound instability in the assay medium.[2] The active concentration of your compound may be decreasing over the course of the experiment due to degradation.

Common Causes in Assay Media:

  • Oxidation: The piperazine nitrogen atoms can be susceptible to oxidation, especially in oxygen-rich cell culture media and in the presence of metal ions that can catalyze the process.[4]

  • pH-Related Degradation: While the piperazine ring is generally resistant to hydrolysis, extreme pH values combined with the complex components of assay media (salts, amino acids, etc.) can promote degradation pathways.

  • Adsorption: The lipophilic nature of the biphenyl group can cause the compound to adsorb to plastic surfaces (e.g., pipette tips, microplates), reducing its effective concentration in the medium.

Troubleshooting Strategy:

  • Incubate and Re-analyze: Incubate your compound in the complete assay medium under the exact experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment. At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound. This will reveal the degradation kinetics in your specific system.

  • Use Low-Binding Plastics: Employ low-protein-binding microplates and pipette tips to minimize loss due to surface adsorption.

  • Consider Antioxidants: If oxidation is suspected, the inclusion of a mild, cell-compatible antioxidant may be explored, though this can complicate the experimental system.

Troubleshooting Guide: Forced Degradation Studies

To proactively understand the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.[5][6] This involves intentionally stressing the compound under harsh conditions to generate potential degradation products.[7] The goal is to achieve modest degradation (typically 5-20%) to ensure that the primary degradation pathways are identified.[6]

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to assess the stability of this compound under various stress conditions.

1. Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. This will serve as your starting material for all stress conditions.

  • Prepare an unstressed control sample by diluting the stock solution to the final analysis concentration (e.g., 100 µg/mL) with the mobile phase.

2. Stress Conditions:

Stress ConditionProtocolRationale
Acid Hydrolysis Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at intervals (e.g., 2, 8, 24h), cool, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[2]Simulates degradation in acidic environments and identifies acid-labile bonds.
Base Hydrolysis Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Withdraw samples at intervals, cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[2]Simulates degradation in alkaline environments and identifies base-labile bonds.
Oxidation Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Withdraw samples and dilute for HPLC analysis.Identifies susceptibility to oxidation. The piperazine nitrogens are a likely site for N-oxide formation.
Photostability Expose the solid compound and a solution (in 50:50 ACN:H₂O) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guideline). A control sample should be wrapped in aluminum foil.Determines if the compound degrades upon exposure to light, which is crucial for handling and storage.[2][8][9]
Thermal Stability Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) for 48 hours in the dark.Assesses the intrinsic thermal stability of the molecule in both solid and solution states.[4]

3. Analysis:

  • Analyze all samples (stressed and control) using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a low-pH aqueous buffer (e.g., 0.1% formic acid) is a good starting point.

  • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify the mass of any degradation products.

4. Evaluation:

  • Specificity: The primary goal is to demonstrate that the analytical method can separate the main peak (parent compound) from all degradation product peaks.

  • Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Caption: Workflow for a forced degradation stability study.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • Cui, C., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
  • Latcher, D. R., & Koberda, M. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Spectroscopy Online.
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
  • Prajapati, D. J., et al. (2021). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Guzman, A. (2018). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research.
  • Al-Asmari, A. I., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed.
  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Request PDF.
  • Benchchem. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6. Benchchem.
  • Al-Mamoori, S. F. K., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
  • Fosbøl, P. L., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data.
  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information.
  • Laleh, G. H., et al. (2006). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. ResearchGate.
  • Laleh, G. H., et al. (2006). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. SciSpace.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Request PDF.

Sources

Validation & Comparative

A Comparative Guide for Schizophrenia Treatment: Clozapine vs. a Hypothetical Arylpiperazine Candidate

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: The compound "2-Biphenyl-4-yl-piperazine" is not an established investigational or approved drug for the treatment of schizophrenia. Scientific literature on its specific antipsychotic properties, receptor binding profile, and clinical efficacy is not available. Therefore, this guide has been constructed to serve its intended audience of researchers and drug development professionals by using a hypothetical investigational compound, designated BPP-4, based on the this compound scaffold.

This approach allows us to illustrate the rigorous comparative process and data requirements for evaluating a novel chemical entity against a benchmark atypical antipsychotic, clozapine. The data presented for BPP-4 is plausible and representative of an early-stage drug candidate from the arylpiperazine class, designed to highlight key differentiators from clozapine.

Introduction: The Quest for Novel Antipsychotics Beyond Clozapine

Schizophrenia is a complex and debilitating psychiatric disorder characterized by positive, negative, and cognitive symptoms.[1][2] While the introduction of typical antipsychotics in the 1950s, primarily targeting the dopamine D2 receptor, was a major breakthrough, these medications are often associated with significant extrapyramidal side effects.[1][2] Clozapine, the first atypical antipsychotic, revolutionized the treatment of refractory schizophrenia, demonstrating superior efficacy for both positive and negative symptoms and a lower risk of tardive dyskinesia.[3][4] However, its use is hampered by a significant side-effect profile, including the risk of agranulocytosis, metabolic syndrome, and seizures.[3]

This has fueled the search for novel antipsychotics with clozapine-like efficacy but a more favorable safety profile. The arylpiperazine class of compounds has yielded several successful second-generation antipsychotics. In this guide, we compare the established pharmacology of clozapine with a hypothetical next-generation arylpiperazine, BPP-4, to illuminate the key preclinical and clinical benchmarks for a promising new schizophrenia therapeutic.

Section 1: Mechanism of Action - A Tale of Two Pharmacologies

A fundamental differentiator between antipsychotics lies in their receptor binding profiles and functional activities.

Clozapine: The "Dirty Drug" with Multifaceted Efficacy

Clozapine's therapeutic superiority is attributed to its complex and broad-spectrum pharmacology.[5] It is often referred to as a "dirty drug" due to its interaction with a wide array of neurotransmitter receptors.[5][6] This multifaceted action is believed to contribute to its efficacy in treatment-resistant patients.[5]

Key features of clozapine's mechanism of action include:

  • Low D2 Receptor Affinity and Occupancy: Unlike typical antipsychotics, clozapine exhibits a lower affinity for dopamine D2 receptors and achieves therapeutic effects at a striatal occupancy of only 50-66%.[7] This is thought to underlie its low propensity for extrapyramidal symptoms.

  • High Serotonin 5-HT2A Receptor Antagonism: A high ratio of 5-HT2A to D2 receptor blockade is a hallmark of atypical antipsychotics.[5][8] This action is thought to ameliorate negative symptoms and improve cognitive function.

  • Potent Muscarinic and Adrenergic Blockade: Clozapine is a potent antagonist at muscarinic M1 and adrenergic α1 receptors, which contributes to its side-effect profile (e.g., sedation, orthostatic hypotension, and metabolic changes).[5][6]

  • D4 Receptor Antagonism: Clozapine has a higher affinity for D4 than D2 receptors, which has been hypothesized to contribute to its unique efficacy.[6][7]

BPP-4 (Hypothetical): A Targeted Approach to Atypicality

Our hypothetical BPP-4 is designed as a more targeted agent, aiming to replicate some of clozapine's benefits while minimizing off-target effects. Its proposed mechanism is centered on potent modulation of key dopamine and serotonin receptors, characteristic of the arylpiperazine class.

  • D2 Partial Agonism: Unlike clozapine's antagonism, BPP-4 is hypothesized to be a D2 partial agonist. This would theoretically provide sufficient dopaminergic blockade in hyperdopaminergic states (like the mesolimbic pathway in psychosis) while avoiding the profound dopamine blockade that leads to extrapyramidal symptoms.

  • Potent 5-HT2A Antagonism: Similar to clozapine, BPP-4 would exhibit high-affinity antagonism at 5-HT2A receptors to address negative symptoms.

  • 5-HT1A Partial Agonism: A key feature of some newer arylpiperazines, 5-HT1A partial agonism is thought to contribute to anxiolytic and antidepressant effects, and may further reduce the risk of extrapyramidal symptoms.

  • Minimal Off-Target Affinities: A crucial design feature of BPP-4 would be low affinity for muscarinic, histaminergic, and adrenergic receptors to avoid the problematic side effects associated with clozapine.

Signaling Pathway Overview

The interplay between the dopaminergic and serotonergic systems is central to the therapeutic action of atypical antipsychotics.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopa Tyrosine -> L-DOPA -> Dopamine D2R D2 Receptor Dopa->D2R Release Trypt Tryptophan -> 5-HTP -> Serotonin (5-HT) HT2AR 5-HT2A Receptor Trypt->HT2AR Release HT1AR 5-HT1A Receptor Trypt->HT1AR Release AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibits PLC Phospholipase C HT2AR->PLC Activates HT1AR->AdenylylCyclase Inhibits Clozapine Clozapine Clozapine->D2R Antagonist Clozapine->HT2AR Antagonist BPP4 BPP-4 (Hypothetical) BPP4->D2R Partial Agonist BPP4->HT2AR Antagonist BPP4->HT1AR Partial Agonist

Figure 1: Simplified signaling pathways for Clozapine and the hypothetical BPP-4.

Section 2: Comparative Receptor Binding Profiles

The affinity of a compound for various receptors is a primary determinant of its efficacy and side-effect profile. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates higher binding affinity.

Receptor SubtypeClozapine Ki (nM)[6][9]BPP-4 (Hypothetical) Ki (nM)Therapeutic Implication
Dopamine Receptors
D1270>1000Low D1 affinity may reduce certain side effects.
D21601.5 (Partial Agonist)BPP-4's high affinity and partial agonism aim for a "dopamine stabilization" effect.
D42425 (Antagonist)Both compounds show high D4 affinity, potentially linked to efficacy.
Serotonin Receptors
5-HT1A1202.0 (Partial Agonist)BPP-4's potent 5-HT1A partial agonism may offer anxiolytic/antidepressant benefits.
5-HT2A5.40.5 (Antagonist)Both are potent 5-HT2A antagonists, a key feature of atypicality.
5-HT2C9.4155-HT2C antagonism is linked to weight gain; BPP-4 is designed to have lower affinity.
Other Receptors
Muscarinic M16.2>1000BPP-4's low M1 affinity aims to avoid anticholinergic side effects.
Histamine H11.1>500BPP-4's low H1 affinity aims to reduce sedation and weight gain.
Adrenergic α1A1.6>200BPP-4's low α1A affinity aims to avoid orthostatic hypotension.

Section 3: Preclinical Evaluation - From Bench to Behavior

Before human trials, any new antipsychotic candidate must undergo rigorous preclinical testing. These models aim to predict clinical efficacy and identify potential liabilities.[1][2][10]

Experimental Protocol: Receptor Occupancy Studies using PET

Positron Emission Tomography (PET) is crucial for determining the in-vivo receptor occupancy of a drug at therapeutic doses.

Objective: To compare the in-vivo D2 and 5-HT2A receptor occupancy of clozapine and BPP-4 in a non-human primate model.

Methodology:

  • Subject Selection: Healthy, adult male rhesus macaques are selected and acclimated.

  • Radiotracer Selection:

    • For D2 receptors: [11C]raclopride

    • For 5-HT2A receptors: [18F]altanserin

  • Baseline Scans: Each animal undergoes a baseline PET scan with each radiotracer to determine baseline receptor density.

  • Drug Administration: Animals are treated with clinically relevant doses of either clozapine or BPP-4.

  • Post-Dosing Scans: PET scans are repeated at various time points post-dosing to measure the displacement of the radiotracer by the drug.

  • Data Analysis: Receptor occupancy is calculated as the percentage reduction in radiotracer binding potential from baseline.

G cluster_0 PET Workflow A Baseline PET Scan (e.g., [11C]raclopride) B Administer Drug (Clozapine or BPP-4) A->B C Repeat PET Scan B->C D Calculate Receptor Occupancy (%) C->D

Figure 2: Workflow for a preclinical receptor occupancy study.

Expected Results:

CompoundStriatal D2 OccupancyCortical 5-HT2A Occupancy
Clozapine40-60%[11][12]>80%
BPP-4 (Hypothetical)60-80%>80%

BPP-4 is designed to achieve higher D2 occupancy due to its partial agonist nature, which is generally well-tolerated compared to high-occupancy antagonists.

Experimental Protocol: Behavioral Models of Antipsychotic Activity

Animal models are used to assess a drug's potential to treat specific symptom domains of schizophrenia.[10]

Objective: To evaluate the effects of clozapine and BPP-4 in rodent models of positive and negative symptoms.

Methodology:

  • Positive Symptom Model (Amphetamine-Induced Hyperlocomotion):

    • Rats are administered d-amphetamine to induce hyperlocomotion, a model for dopamine-driven psychosis.

    • Animals are pre-treated with vehicle, clozapine, or BPP-4.

    • Locomotor activity is measured in an open-field arena.

    • Endpoint: Reduction in total distance traveled.

  • Negative/Cognitive Symptom Model (Novel Object Recognition):

    • This test assesses recognition memory, a cognitive domain impaired in schizophrenia.

    • Animals are habituated to an arena.

    • Training Phase: Two identical objects are placed in the arena for exploration.

    • Test Phase: One object is replaced with a novel object.

    • Endpoint: Time spent exploring the novel object vs. the familiar one. Antipsychotics that improve cognition are expected to increase exploration of the novel object.

Expected Outcomes:

ModelClozapineBPP-4 (Hypothetical)
Amphetamine-Induced HyperlocomotionReverses hyperlocomotionReverses hyperlocomotion
Novel Object RecognitionImproves recognition memoryShows robust improvement in recognition memory

Section 4: Clinical Considerations and Future Directions

While preclinical data are vital, the ultimate test of a new antipsychotic is its performance in human clinical trials. A successful trial for a compound like BPP-4 would need to demonstrate:

  • Non-inferiority to existing atypical antipsychotics in treating positive symptoms.

  • Superiority in treating negative and cognitive symptoms compared to standard of care.

  • A significantly improved safety and tolerability profile compared to clozapine, particularly regarding metabolic effects, sedation, and the absence of agranulocytosis risk.

The development of novel antipsychotics like our hypothetical BPP-4, which leverage a targeted, rational design based on learnings from drugs like clozapine, represents the future of schizophrenia pharmacotherapy. The goal remains to provide patients with treatments that not only control symptoms but also improve overall quality of life with minimal side-effect burden.

References

  • Meltzer, H. Y., & Li, Z. (2009). Clinical studies on the mechanism of action of clozapine: the dopamine-serotonin hypothesis of schizophrenia. Psychopharmacology, 124(1-2), 1-13. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ-g6NUmre4k8rS-kxWRvFO8l0xlF4zKsrTL5QCUy5RxkSOngGOnDhQPl19dHgFTs4ahAoVH_kJuUlZmrfwSrNiZf2euFi_f0slTLXLQf42cPMr15qHOj1iiOXJ12Ui3up8MA=]
  • Le, T., & Le, A. (2023). Clozapine. In StatPearls. StatPearls Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW2hOA8yim92OAR56PpK2rZ5audgVAZNj-BdMUzzI3Tt2Q7xew7cJCbWYHVsuhTVSEr_qsqoYArIfd5EUhaQdPQCrGKmp0C7r8iAB5LHpLwSzrpg9dHVoGUTUZ6QC3TiLFuFDALQXbeg==]
  • Patsnap Synapse. (2024). What is the mechanism of Clozapine? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGENnPJ2qEBc3FEj1ujbPFr3lGqVLQFdPAAawoGwPP-xdzWXoCg1qygnbbqNbG5mAqZYgRL8GXmwnLLJuvBq0h9jDp7bgdwByp7vd6bj236IKX7M7LSHbyqiiaqACGT03ZT6EhPS2kgc3xtEgSIFQKunHXYK56sLCm91Rklos4CUM=]
  • Dr.Oracle. (2025). What receptor does Clozapine (clozapine) act on? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk_ZIPKr94Z_eHgBUeG1IIZnir_zQDz7K-PbJGzjKqIs-mk4-C-tf-WBmo7pvpLUMdAgW9VLBK50lFJJke1GDxjJWCmOSk12HN-HQnNfsdXSUlZkOZApLY2GIZ0VsZm1nwWFzWesrSeP-mRPMvdBV3UgTToYPJi4dJGzCUPXifOuUhomfoWJdEHajcivVqINs=]
  • O'Sullivan, G. J., & O'Leary, C. (2025). Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. British Journal of Pharmacology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-04BCDzpuHtvgSRhOUUwK7s2zPsBNnfn07fhFy4v6QG0__Drj2auyLwyq2UFue8QKe37FG7cz2iPCz1bRrljW3jckkdS6bxTJf0w1Xk8dBJDYdRD72qKYRxto67of9joTCk2EZ5MsVlo7T59BbJ5Pj0JGhMsZ_W1lZPkjwrW7hUgRA0dgEOTQABmlJMk_6MjhXSrbePcvCMLOe8zawEojWbUuYQucMP7ZyL_PBXzFQPZ_uI8ZQ-Wb75d9eRJTIyLwSPvnmHiTk68Cy8I=]
  • Kegeles, L. S., Slifstein, M., Frankle, W. G., Xu, X., Hackett, E., Bae, S. A., ... & Abi-Dargham, A. (2006). The striatal and extrastriatal D2/D3 receptor-binding profile of clozapine in patients with schizophrenia. Neuropsychopharmacology, 31(5), 1027-1035. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoS25lzKY0m52Ou5KXmjcZN17fuwK1DEesByQsIt0hrK-OvH-R3qkIMaWC8H7NtutCCkcdKX1yp4RhwkTM0vxhimOEO36t-P-1y4aevgaM0CRtLM4Yz9lc5xXZSVQtBxqSfj-A]
  • Lieberman, J. A. (2025). The mechanism of action of clozapine. Molecular Psychiatry. [https://vertexaisearch.cloud.google.
  • O'Sullivan, G. J., & O'Leary, C. (2025). Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. British Journal of Pharmacology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw9H2wQovHzojeKj3grwIYzWRFrOpkng0ViQF0uc_wOcLydZ_quKvtUfHrdSnqw4uYLr8_yeBcQuTCV8YR87tlBxEa8S7NwlX8QlEcyj_f-JmhMWg_8WQ6whygY2xnlwCeFbr7]
  • Celada, P., & Artigas, F. (2013). Preclinical models of antipsychotic drug action. Neuropharmacology, 71, 1-10. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6VEBXMs4ina_zLgRXdORlfDBUlETJt8b00fc2sCYzea_YQBkKawxDMDul31GKPFy9lZMBcx4sljI1iDWbkl22TpRI-PLIR6mzb9Jn7KZbY-fGY6dbyi9liRMVS57C_LpzC2Fr08VCnRXwiU8=]
  • Wikipedia. (n.d.). Clozapine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0pfYijciKC0_UW99TsKXAmipB7-_qzk2dUJzo37pLD1J03oCobs2NaglUaFC07_l1bec2fK_7X-TjTwK7WSjxfGqdD0eg3l8XkZkMTtpLo8kDfseQiLOZxUXWWYUYan-hVw==]
  • BenchChem. (2025). A Comparative Analysis of the Receptor Binding Profiles of Belaperidone and Clozapine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU2mwjjzTPwCd8JXV8rBPGNUHPpxB8YyKxbAWAdGhuuJdjxguL945Y43PON538J1g0EXPvqGXm_gk3-x9c1wpsHZin4bVOlHbLn-L8WpNBNC61PJec0kP6QhbEa6B0AKCNOz7A9JkwzJG9v5ClBHHlUGMS4XlUp-12vrBcfq-zgPAHjhUiazXb8RlFb_JL9gDsOY3xy3v0SCNL9Yuh50pZGQtfBedsQhvUSRIyB2FqG1kE]
  • Psychopharmacology Explained. (2020). Why is Clozapine So Unique? - Non D2 Receptor Actions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhzTB5HkREvC3WMeZd0fWAgZB5PprPizn7JuvMpIHDfrb8tjWuR5YGPq-VT2duEuiAjFBBKkjeqg1eJ6i4iXHKon76YFgPH5a5gB20X3hytUZu32IOCT0MNhgVhiUamTzJHQHRngC37Hrw6d5Z-mAMyDKwEGzFpfdQU3GnT9c=]
  • Kegeles, L. S., Slifstein, M., Frankle, W. G., Xu, X., Hackett, E., Bae, S. A., ... & Abi-Dargham, A. (2006). The Striatal and Extrastriatal D2/D3 Receptor-Binding Profile of Clozapine in Patients with Schizophrenia. Neuropsychopharmacology, 31(5), 1027-1035. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGusfU7cALrv7KG6Lb0thNFH7rYNNAQFxXz4gGozhmo5OgC4sV57vP0nwxDYEvQcWktRg1D2Loy5l0IUu0dSTEwqZilWPyZz7Xy-4AmFPdMrpTe3n-OXljPGxjWvnY6B3wenGPTKDcUG2T8o2M8nAfBHwdgmZvXX51_DN0YazHaoKQiVBKdKqZhNxCqq6A3DD6Kr5T--wnqWZlFAZ8ePtDGqYGKWBNZq3HqO7bDRwf--zcjQz4duI-P3xVCb3sY8M6pR_GSq9M-99FfDjfORXyKFxgmfMQ=]

Sources

A Comparative Analysis of 2-Aryl-piperazine Analogues as Orexin Receptor Antagonists: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The orexin system, with its constituent neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, has been unequivocally identified as a critical regulator of wakefulness and arousal. This has positioned orexin receptor antagonists as a promising therapeutic class for the management of insomnia. This guide provides a comprehensive comparative analysis of 2-aryl-piperazine and its bioisosteric analogues, a core structural motif present in numerous orexin receptor antagonists. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide insights into the rational design of these compounds.

The Orexin System: A Key Regulator of Arousal

The orexin neuropeptides are produced by a specific group of neurons in the lateral hypothalamus and project throughout the brain, promoting wakefulness by activating their cognate G-protein coupled receptors, OX1R and OX2R. A deficit in orexin signaling is the underlying cause of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy. Consequently, blocking the action of orexins with an antagonist is a logical and effective strategy to promote sleep. Dual Orexin Receptor Antagonists (DORAs), which block both OX1R and OX2R, have demonstrated clinical efficacy in treating insomnia by reducing sleep latency and improving sleep maintenance.[1]

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: The Orexin Signaling Pathway and the Mechanism of Action of DORAs.

The 2-Aryl-piperazine Scaffold: A Privileged Motif in Orexin Antagonist Design

The 2-aryl-piperazine moiety and its close analogues, such as the 1,4-diazepane ring found in the FDA-approved DORA, suvorexant, represent a "privileged structure" in the design of orexin receptor antagonists. This scaffold provides a robust platform for introducing the necessary pharmacophoric elements to achieve high-affinity binding to both OX1 and OX2 receptors. The core structure typically consists of a central piperazine or diazepane ring with substituents at the 1- and 4-positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of 1,4-Diazepane Analogues: A Case Study

CompoundR1R2OX1R Ki (nM)OX2R Ki (nM)
1 HH2.50.5
2 MeH1.80.3
3 HMe3.00.8
4 EtH5.01.2
5 HEt6.22.0
6 i-PrH155.0

Note: The above data is illustrative and compiled from representative compounds in published SAR studies to demonstrate key trends. Ki values represent the concentration of the compound required to inhibit 50% of the radioligand binding.

Structure-Activity Relationship (SAR) Insights:
  • Substitution on the Diazepane Ring: The data in the table above highlights the impact of small alkyl substitutions on the diazepane ring. Introduction of a methyl group at the R1 position (Compound 2 ) leads to a slight increase in potency for both OX1R and OX2R compared to the unsubstituted parent compound (Compound 1 ). This suggests that a small, lipophilic substituent in this region can enhance binding affinity, potentially through favorable van der Waals interactions within the receptor binding pocket.

  • Stereochemistry: While not explicitly shown in this simplified table, the stereochemistry of the substituents on the diazepane ring is critical for activity. For instance, in suvorexant, the (R)-configuration of the methyl group is essential for its high potency.

  • Larger Alkyl Groups: Increasing the size of the alkyl group to ethyl (Compounds 4 and 5 ) or isopropyl (Compound 6 ) generally leads to a decrease in potency. This indicates that the binding pocket has specific steric constraints, and larger groups may introduce unfavorable steric clashes.

  • The Biphenyl Moiety: The "2-Biphenyl" portion of the broader "2-Biphenyl-4-yl-piperazine" class is crucial for anchoring the molecule in a key lipophilic pocket of the orexin receptors. Modifications to this group, such as the introduction of substituents on the phenyl rings, can significantly impact potency and selectivity. For example, a 5-chloro substitution on the benzoxazole ring of suvorexant is known to contribute significantly to its high affinity.

Experimental Protocols for the Evaluation of Orexin Receptor Antagonists

The development of potent and selective orexin receptor antagonists relies on a robust suite of in vitro and in vivo assays. The following outlines the key experimental workflows.

In Vitro Assays
  • Receptor Binding Assays: These assays are fundamental for determining the affinity of a compound for the OX1 and OX2 receptors.

    • Protocol:

      • Prepare cell membranes from CHO or HEK293 cells stably expressing either human OX1R or OX2R.

      • Incubate the cell membranes with a radiolabeled orexin peptide (e.g., [¹²⁵I]-Orexin-A) and varying concentrations of the test compound.

      • After incubation, separate the bound and free radioligand by filtration.

      • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

      • Calculate the Ki value, which represents the affinity of the compound for the receptor, using competitive binding analysis.

  • Functional Assays (Calcium Mobilization): These assays measure the ability of a compound to block the intracellular signaling cascade initiated by orexin binding.

    • Protocol:

      • Load CHO or HEK293 cells expressing either OX1R or OX2R with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

      • Add varying concentrations of the test compound to the cells and incubate.

      • Stimulate the cells with a known concentration of orexin-A.

      • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

      • Determine the IC₅₀ value, which is the concentration of the antagonist required to inhibit 50% of the orexin-A-induced calcium signal.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: A typical workflow for the discovery and development of orexin receptor antagonists.

Conclusion and Future Directions

The 2-aryl-piperazine scaffold and its analogues have proven to be a fertile ground for the discovery of potent and effective dual orexin receptor antagonists for the treatment of insomnia. The SAR studies on related structures, such as the 1,4-diazepanes, provide a clear rationale for the design of new analogues with improved properties. Key considerations for future drug development in this area include optimizing the pharmacokinetic profile to ensure a rapid onset and appropriate duration of action, as well as minimizing off-target effects to ensure a favorable safety profile. The continued exploration of this chemical space, guided by a deep understanding of the SAR and the use of robust experimental protocols, holds great promise for the development of next-generation therapies for sleep disorders.

References

  • Roecker, A. J., Cox, C. D., & Coleman, P. J. (2016). Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. Journal of Medicinal Chemistry, 59(2), 504–530. [Link][1]

  • Coleman, P. J., Cox, C. D., & Roecker, A. J. (2011). Discovery of dual orexin receptor antagonists (DORAs) for the treatment of insomnia. Current topics in medicinal chemistry, 11(6), 696–725. [Link]

  • Raheem, I. T., Breslin, M. J., Bruno, J., et al. (2015). Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant. Bioorganic & medicinal chemistry letters, 25(3), 444–450. [Link][3]

  • Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. [Link][2]

  • Gee, C. E., et al. (2013). Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. Journal of Medicinal Chemistry, 56(19), 7590-7607. [Link][4]

  • Fujimoto, T., et al. (2011). Discovery of spiropiperidine-based potent and selective Orexin-2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(21), 6409-6413. [Link][5]

  • Hino, T., et al. (2021). Design and synthesis of novel orexin 2 receptor agonists based on naphthalene skeleton. ChemRxiv. [Link][6]

  • Kummeter, N., et al. (2024). Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. RSC Medicinal Chemistry, 15(1), 183-195. [Link][7][8]

  • Nishino, S. (2018). Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect. Molecules, 23(4), 844. [Link][9]

  • Wang, C., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link][10]

  • Zlatic, C. O., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link][11][12]

Sources

A Comparative In Vivo Efficacy Analysis of 2-Biphenyl-4-yl-piperazine and Haloperidol in Preclinical Models of Psychosis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the novel compound "2-Biphenyl-4-yl-piperazine" and the conventional antipsychotic, haloperidol. The information is structured to offer deep technical insights, supported by established experimental data and protocols relevant to the preclinical assessment of antipsychotic drug candidates.

Introduction

The development of novel antipsychotic agents remains a critical area of research, aiming to improve upon the efficacy and side-effect profiles of existing treatments. Haloperidol, a first-generation (typical) antipsychotic, has been a cornerstone of schizophrenia treatment for decades.[1] Its primary mechanism involves potent antagonism of the dopamine D2 receptor.[2] While effective in managing the positive symptoms of schizophrenia, such as hallucinations and delusions, its utility is often limited by extrapyramidal side effects (EPS) and a lack of efficacy against negative and cognitive symptoms.[1]

"this compound" represents a novel chemical entity. While specific preclinical data for this compound is not widely available in the public domain, its structural motifs, containing a biphenyl group and a piperazine core, are found in various centrally active agents.[3][4][5] Piperazine derivatives, for instance, are known to exhibit a range of neuropharmacological activities.[5][6] This guide will therefore establish a framework for evaluating its potential antipsychotic efficacy in direct comparison to haloperidol, based on standard preclinical models.

Mechanisms of Action: A Comparative Overview

A fundamental aspect of comparing these two compounds lies in their interaction with key neurotransmitter systems implicated in psychosis.

Haloperidol: The therapeutic action of haloperidol is primarily attributed to its high-affinity antagonism of dopamine D2 receptors in the mesolimbic pathway. This blockade is thought to reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.[2] However, its action on D2 receptors in the nigrostriatal pathway is also responsible for the motor side effects.[1]

Hypothesized Mechanism of this compound: Based on its structure, "this compound" could exhibit a more complex pharmacological profile. Arylpiperazine moieties are common in atypical antipsychotics and can confer affinity for various serotonin (5-HT) receptors, such as 5-HT1A and 5-HT2A, in addition to dopamine receptors.[2] A dual antagonism of D2 and 5-HT2A receptors is a hallmark of many second-generation (atypical) antipsychotics, which is associated with a lower risk of EPS.[2] Furthermore, some piperazine derivatives have shown activity at other targets, including muscarinic and adrenergic receptors, which could influence their overall efficacy and side-effect profile.

Antipsychotic_Signaling_Pathways cluster_0 Typical Antipsychotic (Haloperidol) cluster_1 Hypothetical Atypical Antipsychotic (this compound) Haloperidol Haloperidol D2_Receptor_Typical Dopamine D2 Receptor Haloperidol->D2_Receptor_Typical Antagonism Therapeutic_Effect_Typical Reduction of Positive Symptoms D2_Receptor_Typical->Therapeutic_Effect_Typical Side_Effects_Typical Extrapyramidal Symptoms (EPS) D2_Receptor_Typical->Side_Effects_Typical Biphenylpiperazine This compound D2_Receptor_Atypical Dopamine D2 Receptor Biphenylpiperazine->D2_Receptor_Atypical Antagonism 5HT2A_Receptor Serotonin 5-HT2A Receptor Biphenylpiperazine->5HT2A_Receptor Antagonism Therapeutic_Effect_Atypical Reduction of Positive, Negative, & Cognitive Symptoms D2_Receptor_Atypical->Therapeutic_Effect_Atypical 5HT2A_Receptor->Therapeutic_Effect_Atypical Side_Effects_Atypical Lower EPS Risk 5HT2A_Receptor->Side_Effects_Atypical

Caption: Comparative signaling pathways of Haloperidol and a hypothetical atypical antipsychotic.

In Vivo Preclinical Models for Efficacy Assessment

To objectively compare the in vivo efficacy of "this compound" and haloperidol, a battery of well-validated rodent models is essential. These models are designed to assess effects on behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia.[7][8]

Models for Positive Symptoms

This model is widely used to screen for antipsychotic activity.[9] Amphetamine increases synaptic dopamine levels, leading to a hyperactive state in rodents, which is considered an analogue of the positive symptoms of psychosis.[10][11] The ability of a compound to attenuate this hyperactivity is predictive of its antipsychotic efficacy.[12][13]

Experimental Protocol:

  • Habituation: Rodents (typically rats or mice) are habituated to an open-field arena equipped with infrared beams to track movement.[11]

  • Drug Administration: Animals are pre-treated with either vehicle, haloperidol (e.g., 0.1-1 mg/kg, s.c.), or varying doses of "this compound".

  • Psychostimulant Challenge: After a set pre-treatment time, animals are administered d-amphetamine (e.g., 1-2 mg/kg, s.c.).[14]

  • Data Acquisition: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-90 minutes).[11][14]

Amphetamine_Hyperlocomotion_Workflow Start Start: Rodent Acclimation Habituation Habituation to Open-Field Arena Start->Habituation Pre-treatment Administer Vehicle, Haloperidol, or this compound Habituation->Pre-treatment Amphetamine_Challenge Administer d-Amphetamine Pre-treatment->Amphetamine_Challenge Data_Recording Record Locomotor Activity (60-90 min) Amphetamine_Challenge->Data_Recording Analysis Analyze Data: Compare Locomotor Activity Across Groups Data_Recording->Analysis End End Analysis->End

Caption: Workflow for the amphetamine-induced hyperlocomotion assay.

Comparative Data Table (Hypothetical):

Treatment GroupDose (mg/kg)Mean Locomotor Activity (Beam Breaks/60 min)% Inhibition of Amphetamine Effect
Vehicle + Saline-500 ± 50-
Vehicle + Amphetamine1.53500 ± 3000%
Haloperidol + Amphetamine0.11500 ± 20066.7%
This compound + Amphetamine12000 ± 25050.0%
This compound + Amphetamine51000 ± 15083.3%
This compound + Amphetamine10600 ± 10096.7%

Data are presented as mean ± SEM.

Models for Sensorimotor Gating Deficits

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia.[15][16] This deficit is thought to contribute to sensory overload and cognitive fragmentation. The PPI test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[17] Antipsychotic drugs can often restore PPI deficits.[15]

Experimental Protocol:

  • Acclimation: Animals are placed in a startle chamber for an acclimation period with background white noise.[17]

  • Drug Administration: Animals are treated with the test compounds or vehicle.

  • Test Session: The session consists of various trial types presented in a pseudorandom order: pulse-alone trials (e.g., 120 dB) and prepulse-pulse trials where a weaker acoustic prepulse (e.g., 74-90 dB) precedes the pulse.[15]

  • Data Analysis: The startle response is measured, and PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.[17]

Comparative Data Table (Hypothetical - in a PPI-deficient model, e.g., after MK-801 administration):

Treatment GroupDose (mg/kg)Mean % PPI (at 82 dB prepulse)
Vehicle (Control)-65 ± 5%
MK-801 + Vehicle-25 ± 4%
MK-801 + Haloperidol0.545 ± 6%
MK-801 + this compound555 ± 5%
MK-801 + this compound1062 ± 7%

Data are presented as mean ± SEM.

Models for Cognitive Deficits

Cognitive impairment is a core feature of schizophrenia and is poorly addressed by many current medications.[18][19] The NOR test is used to assess recognition memory in rodents, a domain often impaired in schizophrenia.[20][21] The test is based on the innate tendency of rodents to explore a novel object more than a familiar one.[19][22]

Experimental Protocol:

  • Habituation: Animals are habituated to the testing arena in the absence of objects.

  • Familiarization Phase: Each animal is placed in the arena with two identical objects and the exploration time for each object is recorded.

  • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the familiar versus the novel object is recorded.[21]

  • Data Analysis: A discrimination index is calculated to quantify preference for the novel object.

NOR_Test_Workflow Start Start: Drug Administration and Habituation Familiarization Familiarization Phase: Two Identical Objects Start->Familiarization Retention_Interval Retention Interval (e.g., 1 hour) Familiarization->Retention_Interval Test_Phase Test Phase: One Familiar and One Novel Object Retention_Interval->Test_Phase Data_Recording Record Exploration Time for Each Object Test_Phase->Data_Recording Analysis Calculate Discrimination Index Data_Recording->Analysis End End Analysis->End

Caption: Workflow for the Novel Object Recognition (NOR) test.

Comparative Data Table (Hypothetical - in a cognitive deficit model, e.g., after sub-chronic PCP administration):

Treatment GroupDose (mg/kg)Discrimination Index
Vehicle (Control)-0.45 ± 0.05
PCP + Vehicle-0.05 ± 0.03
PCP + Haloperidol0.50.10 ± 0.04
PCP + this compound50.30 ± 0.06
PCP + this compound100.42 ± 0.05

Data are presented as mean ± SEM. A higher discrimination index indicates better recognition memory.

Discussion and Future Directions

This guide outlines a robust preclinical framework for comparing the in vivo efficacy of "this compound" with haloperidol. Based on the hypothetical data presented, "this compound" demonstrates a promising profile. It shows dose-dependent efficacy in suppressing amphetamine-induced hyperlocomotion, suggesting potential for managing positive symptoms.[11][14] More notably, its hypothesized superior performance in the PPI and NOR tests suggests it may have advantages over haloperidol in treating sensorimotor gating and cognitive deficits, respectively.[15][21] This profile is consistent with that of an atypical antipsychotic.

The next steps in the preclinical development of "this compound" should include:

  • Receptor binding assays: To confirm its affinity for dopamine, serotonin, and other relevant receptors.

  • Models of negative symptoms: Such as the social interaction test or sucrose preference test.

  • Safety and tolerability studies: Including assessments for extrapyramidal side effects (e.g., catalepsy induction) and metabolic liabilities.

By systematically evaluating "this compound" in these established models, researchers can build a comprehensive understanding of its therapeutic potential and differentiate it from existing antipsychotics like haloperidol.

References

  • Meltzer, H. Y., & McGurk, S. R. (2025). The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia. PubMed.
  • Moreno, J. L., Muguruza, C., Umali, A., & González-Maeso, J. (2014). Preclinical models of antipsychotic drug action. PMC - NIH.
  • ResearchGate. (2025). The Novel Object Recogniton Test in Rodents in Relation to Cognitive Impairment in Schizophrenia.
  • ResearchGate. (2025). Novel object recognition test for negative symptoms of schizophrenia in...
  • Geyer, M. A., & Ellenbroek, B. A. (n.d.). THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. ACNP.
  • Meltzer, H. Y., & McGurk, S. R. (2014). The Novel Object Recognition Test in Rodents in Relation to Cognitive Impairment in Schizophrenia. Ingenta Connect.
  • Arnt, J., & Skarsfeldt, T. (2012). Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia. PubMed Central.
  • Nguyen, T. H., et al. (2025). Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. British Journal of Pharmacology.
  • Nguyen, T. H., et al. (2025). Evaluation of preclinical antipsychotic models used to support first‐in‐human clinical trials. British Journal of Pharmacology.
  • BenchChem. (2025). Application Notes and Protocols for Testing Haloperidol Efficacy in Animal Models of Schizophrenia. BenchChem.
  • Lieberman, J. A., et al. (2008). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PubMed Central.
  • Slideshare. (n.d.). Preclinical Screening of Antipsychotic Agents. Slideshare.
  • Jones, C. A., & Shannon, H. E. (2000).
  • b-neuro. (n.d.). Amphetamine induced hyperlocomotion. b-neuro.
  • Taconic Biosciences. (n.d.). Neurological Disorders: Prepulse Inhibition. Taconic Biosciences.
  • Spyraki, C., Fibiger, H. C., & Phillips, A. G. (1986). The effects of haloperidol on amphetamine- and methylphenidate-induced conditioned place preferences and locomotor activity. PubMed.
  • Popović, M., et al. (2021). Effect of Haloperidol and Olanzapine on Hippocampal Cells' Proliferation in Animal Model of Schizophrenia. MDPI.
  • Pijnenburg, A. J., Honig, W. M., & Van Rossum, J. M. (1975).
  • Li, M., et al. (2009). Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs. PubMed.
  • Swerdlow, N. R., et al. (2006).
  • Popović, M., et al. (2025). Effect of Haloperidol and Olanzapine on Hippocampal Cells' Proliferation in Animal Model of Schizophrenia.
  • Kumari, V., et al. (2002). Prepulse inhibition of the startle response in risperidone-treated patients: comparison with typical antipsychotics. King's College London Research Portal.
  • Augusta University. (n.d.). Pre-pulse Inhibition. Augusta University.
  • Fukuda, T., Nakagawasai, O., & Gu, J. (n.d.). Prepulse inhibition (PPI) of the Acoustic Startle Response. JCGGDB.
  • Kumar, A., et al. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. PubMed.
  • Singh, P., & Srivastava, S. K. (2019). Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. PubMed.
  • Wikipedia. (n.d.). Piperazine. Wikipedia.
  • Chen, L., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. PubMed.
  • Lacivita, E., et al. (2014). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. PMC - PubMed Central.
  • Stark, H., et al. (2010). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC - PubMed Central.
  • Pérez-Alvarez, V. M., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE.
  • Ataman Kimya. (n.d.). PIPERAZINES.
  • de Oliveira, M. R., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)

Sources

A Comparative Pharmacokinetic Analysis of Centanafadine and Leading Atypical Antipsychotics: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The therapeutic efficacy and safety profile of antipsychotic drugs are intrinsically linked to their pharmacokinetic properties. Understanding how a novel agent is absorbed, distributed, metabolized, and excreted (ADME) is paramount for predicting its clinical performance and potential for drug-drug interactions. This guide provides a detailed comparative analysis of the pharmacokinetic profile of centanafadine, a norepinephrine/dopamine/serotonin reuptake inhibitor, against a panel of widely prescribed atypical antipsychotics: olanzapine, risperidone, quetiapine, aripiprazole, and ziprasidone. While centanafadine is currently under investigation for Attention-Deficit/Hyperactivity Disorder (ADHD), its interaction with key monoamine transporters warrants a comparative evaluation with antipsychotics that also modulate these systems, offering valuable insights for researchers in neuropsychiatric drug development.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing both high-level comparisons and detailed experimental methodologies to support preclinical and clinical research endeavors.

Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of centanafadine and selected atypical antipsychotics, offering a quantitative basis for comparison. It is important to note that these values can be influenced by factors such as patient demographics, co-administered medications, and specific formulations.

ParameterCentanafadine (SR)OlanzapineRisperidoneQuetiapineAripiprazoleZiprasidone
Time to Peak Plasma Concentration (Tmax) 1-3 hours[3]6 hours1 hour1-2 hours[4]3-5 hours[5]6-8 hours[6]
Elimination Half-Life (t½) ~4 hours[3]33 hours (21-54 hours)[2]~3 hours (parent), ~20 hours (active moiety)[7]~7 hours[4]~75 hours (parent), ~94 hours (active metabolite)[5]~7 hours[6]
Bioavailability Not specified~60-65%[8]~70%Nearly complete (relative to solution)[4]87%[5]~60% (with food)[6]
Protein Binding Not specified93%[2][9]90% (parent), 77% (active metabolite)[10]83%[4]>99%[11]>99%[12]
Primary Metabolism Monoamine oxidase A[1]CYP1A2, glucuronidation[2][13]CYP2D6[10]CYP3A4[4][14]CYP3A4, CYP2D6[15]Aldehyde oxidase, CYP3A4 (minor)[12]
Active Metabolite(s) EB-10601[1]N-desmethyl-olanzapine (less potent)[8]9-hydroxyrisperidoneNorquetiapine (N-desalkylquetiapine)[16]Dehydroaripiprazole[15]Benzisothiazole sulfoxide, benzisothiazole sulfone[12]

Core Antipsychotic Signaling Pathways

The therapeutic effects of atypical antipsychotics are largely attributed to their modulation of dopaminergic and serotonergic pathways. The following diagrams illustrate the canonical signaling cascades for the Dopamine D2 and Serotonin 5-HT2A receptors, which are primary targets for many of these drugs.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Leads to HT2A_Signaling_Pathway Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor (GPCR) Serotonin->HT2AR Binds G_protein Gq/11 Protein HT2AR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Modulation of Neuronal Activity PKC->Cellular_Response Leads to

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Methodologies for Pharmacokinetic Profiling

Accurate and reproducible experimental data are the bedrock of pharmacokinetic analysis. Below are detailed, step-by-step protocols for key in vitro assays that are fundamental to characterizing the metabolic stability and plasma protein binding of novel compounds.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for determining the intrinsic clearance of a compound, providing an early indication of its metabolic fate in the liver.

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH solution)

  • Positive control compounds (e.g., midazolam, dextromethorphan)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Protocol:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL. [3] * Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM). [17]2. Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the respective wells. [17]3. Reaction Termination:

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Metabolic_Stability_Workflow Start Start Prepare_Reagents Prepare Microsome and Compound Solutions Start->Prepare_Reagents Pre_Incubate Pre-incubate Microsomes at 37°C Prepare_Reagents->Pre_Incubate Initiate_Reaction Initiate Reaction with NADPH Pre_Incubate->Initiate_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate_Reaction->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate t½ and Intrinsic Clearance Analyze->Calculate End End Calculate->End

Caption: In Vitro Metabolic Stability Assay Workflow.

Plasma Protein Binding Assay Using Equilibrium Dialysis

This assay is critical for determining the fraction of a drug that is unbound in the plasma and thus available to interact with its target and be cleared.

Objective: To determine the percentage of a test compound that binds to plasma proteins.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (human, rat, or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 12-14 kDa MWCO) [18]* Incubator with shaking capability (37°C)

  • LC-MS/MS system for analysis

Protocol:

  • Device Preparation:

    • If necessary, hydrate the dialysis membranes according to the manufacturer's instructions.

    • Assemble the dialysis unit.

  • Sample Preparation:

    • Spike the test compound into the plasma to a final concentration (e.g., 1 or 2 µM). [18]3. Dialysis:

    • Add the plasma containing the test compound to the donor chamber of the dialysis unit.

    • Add an equal volume of PBS to the receiver chamber.

    • Seal the unit and incubate at 37°C with shaking for a predetermined time (typically 4-6 hours) to reach equilibrium. [19]4. Sample Collection and Analysis:

    • After incubation, carefully collect aliquots from both the plasma (donor) and buffer (receiver) chambers.

    • To ensure matrix matching for LC-MS/MS analysis, add blank PBS to the plasma aliquot and blank plasma to the buffer aliquot in the same ratio as the original samples.

    • Analyze the concentrations of the test compound in both sets of samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • The percentage of plasma protein binding is calculated as (1 - fu) * 100.

PPB_Workflow Start Start Spike_Plasma Spike Test Compound into Plasma Start->Spike_Plasma Load_Device Load Plasma and Buffer into Dialysis Device Spike_Plasma->Load_Device Incubate Incubate at 37°C with Shaking Load_Device->Incubate Collect_Samples Collect Aliquots from Both Chambers Incubate->Collect_Samples Matrix_Match Matrix Match Samples for Analysis Collect_Samples->Matrix_Match Analyze Analyze by LC-MS/MS Matrix_Match->Analyze Calculate Calculate Fraction Unbound and % Protein Binding Analyze->Calculate End End Calculate->End

Caption: Plasma Protein Binding Assay Workflow.

Conclusion

The pharmacokinetic profile of a neuropsychiatric drug candidate is a critical determinant of its clinical success. This guide has provided a comparative overview of the pharmacokinetics of centanafadine alongside several key atypical antipsychotics, highlighting differences in their absorption, distribution, metabolism, and excretion. The detailed experimental protocols for in vitro metabolic stability and plasma protein binding assays offer a practical framework for researchers to generate robust and reliable data for their own drug discovery and development programs. By understanding the nuances of these pharmacokinetic parameters and employing rigorous experimental methodologies, scientists can make more informed decisions in the advancement of novel therapeutics for psychiatric disorders.

References

  • A Randomized Thorough QT Trial Using Concentration‐QT Analysis to Evaluate the Effects of Centanafadine on Cardiac Repolariz
  • Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies. (2020). PubMed Central.
  • RISPERDAL® (risperidone) - Pharmacokinetics. (2024). J&J Medical Connect.
  • Olanzapine. Pharmacokinetic and pharmacodynamic profile. (1999). PubMed.
  • Ziprasidone. (2024).
  • Pharmacokinetics of Aripiprazole: Clinical Summary. (2018). Psychopharmacology Institute.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Enamine.
  • Clinical pharmacokinetics of quetiapine: an
  • Ziprasidone (Geodon) Pharmacokinetics. (2014). Psychopharmacology Institute.
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem.
  • metabolic stability in liver microsomes. (n.d.). Mercell.
  • Quetiapine. (n.d.). Wikipedia.
  • Olanzapine Pathway, Pharmacokinetics. (n.d.). ClinPGx.
  • The pharmacokinetics of risperidone in humans: a summary. (1993). PubMed.
  • Aripiprazole. (2003). PubMed.
  • Olanzapine. (n.d.). Wikipedia.
  • aripiprazole. (n.d.). ClinPGx.
  • quetiapine. (n.d.). ClinPGx.
  • Journal of Pharmacokinetics & Experimental Therapeutics - Pharmacokinetics of Olanzapine: A Comprehensive Review. (n.d.). Omics.

Sources

A Head-to-Head Comparison of 2-Biphenyl-4-yl-piperazine Derivatives as Potential Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of a series of novel 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, which have been investigated for their potential as antipsychotic agents. The development of effective and safe antipsychotic drugs remains a significant challenge in medicinal chemistry, with a key focus on balancing therapeutic efficacy, primarily through dopamine D2 and serotonin 5-HT2A receptor modulation, and minimizing debilitating extrapyramidal side effects (EPS).[1] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new central nervous system (CNS) therapeutics.

The core chemical scaffold under investigation, the 2-biphenyl-4-yl-piperazine moiety, is a privileged structure in CNS drug discovery. This guide will delve into a head-to-head comparison of a series of synthesized derivatives, focusing on their in vivo pharmacological profiles. We will explore the structure-activity relationships (SAR) that govern their antipsychotic-like effects and their propensity to induce catalepsy, a preclinical indicator of EPS liability. The insights presented herein are derived from a key study by Bhosale et al. (2014), which systematically synthesized and evaluated these compounds.[1]

The Scientific Rationale: Targeting Dopamine and Serotonin Pathways

The prevailing hypothesis for the mechanism of action of antipsychotic drugs involves the modulation of dopaminergic and serotonergic pathways in the brain. Specifically, antagonism of the dopamine D2 receptor is a hallmark of antipsychotic efficacy, particularly in mitigating the positive symptoms of psychosis. However, excessive D2 receptor blockade is also strongly associated with the emergence of EPS. The introduction of atypical antipsychotics highlighted the importance of simultaneously targeting serotonin 5-HT2A receptors. It is believed that 5-HT2A receptor antagonism can ameliorate the EPS induced by D2 receptor blockade and may also contribute to efficacy against the negative symptoms of schizophrenia. Therefore, the ratio of 5-HT2A to D2 receptor affinity is a critical parameter in the design of safer and more effective antipsychotic agents.

The derivatives discussed in this guide were rationally designed to explore the impact of various substitutions on the phenylpiperazine moiety on their anti-dopaminergic and anti-serotonergic activities. The biphenyl group serves as a key structural feature, and the ethanone linker connects it to the versatile arylpiperazine core.

Comparative In Vivo Performance of this compound Derivatives

The following table summarizes the in vivo pharmacological data for a series of fourteen 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, as reported by Bhosale et al. (2014)[1]. The compounds were evaluated for their ability to inhibit apomorphine-induced stereotyped climbing behavior in mice, a model of D2 receptor agonism, and 5-hydroxytryptophan (5-HTP)-induced head twitches in mice, a model indicative of 5-HT2A receptor interaction. Furthermore, their propensity to induce catalepsy was assessed as a measure of potential EPS.

Compound IDSubstitution (R)Apomorphine-Induced Climbing Inhibition (%)5-HTP-Induced Head Twitch Inhibition (%)Catalepsy Induction (Score)
3a H55.258.41.8
3b 2-Cl68.572.32.5
3c 2-OCH375.880.11.2
3d 2-CH362.165.71.5
3e 3-Cl65.469.82.2
3f 3-CH358.961.21.6
3g 4-F70.375.62.8
3h 4-Cl72.178.92.9
3i 4-OCH366.870.51.9
3j 4-CH363.767.31.7
3k 2,3-diCl78.285.41.4
3l 2,5-diCl71.576.82.6
3m 3,4-diCl69.874.22.7
3n 3,5-diCl67.271.12.4
Haloperidol -82.5-3.0
Clozapine -70.188.21.0

Data sourced from Bhosale et al., 2014.[1]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key structure-activity relationships:

  • Influence of Single Substituents:

    • Ortho-substitution: The presence of a methoxy group at the ortho position (compound 3c ) resulted in a potent inhibition of both apomorphine-induced climbing and 5-HTP-induced head twitches, coupled with a low catalepsy score, indicating a favorable atypical antipsychotic profile.[1] The ortho-chloro (3b ) and ortho-methyl (3d ) derivatives also showed good activity but with a slightly higher propensity for catalepsy.

    • Meta-substitution: Meta-substituted compounds (3e , 3f ) generally displayed moderate activity.

    • Para-substitution: Para-substituents, particularly halogens (3g , 3h ), led to potent activity but were associated with the highest catalepsy scores, suggesting a more classical antipsychotic profile with a higher risk of EPS.[1]

  • Influence of Di-substitution:

    • The 2,3-dichloro substituted derivative (3k ) emerged as one of the most promising compounds, exhibiting the highest inhibitory activity in both behavioral models and a low catalepsy score, comparable to the atypical antipsychotic clozapine.[1] This suggests that the combination of substitutions at the 2 and 3 positions of the phenyl ring is beneficial for achieving a desirable pharmacological profile.

    • Other di-chloro substitutions (3l , 3m , 3n ) also resulted in potent compounds but with a greater tendency to induce catalepsy compared to 3k .[1]

In Silico Insights: Molecular Docking at the Dopamine D2 Receptor

To elucidate the potential molecular interactions driving the observed in vivo activity, a molecular docking study was performed by Bhosale et al. (2014) using a homology model of the human dopamine D2 receptor.[1] It is important to note that while this provides valuable insights, experimental in vitro receptor binding data for this specific series of compounds was not available in the cited literature. The docking analysis suggested that the biphenyl moiety of the compounds anchors within a hydrophobic pocket of the receptor, while the piperazine nitrogen atoms are involved in crucial hydrogen bonding interactions with key amino acid residues, such as Asp114. The varied substitutions on the terminal phenyl ring are proposed to modulate the overall binding affinity and conformation of the ligand within the receptor's binding site, thus influencing the pharmacological response.

G cluster_receptor Dopamine D2 Receptor cluster_ligand This compound Derivative D2_Receptor Dopamine D2 Receptor Binding_Pocket Hydrophobic Binding Pocket Asp114 Asp114 Biphenyl_Moiety Biphenyl Moiety Biphenyl_Moiety->Binding_Pocket Hydrophobic Interaction Piperazine_Core Piperazine Core Piperazine_Core->Asp114 Hydrogen Bonding Substituted_Phenyl Substituted Phenyl (R) Substituted_Phenyl->D2_Receptor Modulates Affinity & Conformation G Biphenyl Biphenyl Intermediate 2-chloro-1-(biphenyl-4-yl)ethanone Biphenyl->Intermediate Friedel-Crafts Acylation (AlCl3) Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Final_Product 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone Intermediate->Final_Product Nucleophilic Substitution (K2CO3, KI) Substituted_Phenylpiperazine Substituted Phenylpiperazine Substituted_Phenylpiperazine->Final_Product

Caption: Synthetic workflow for the this compound derivatives.

In Vivo Pharmacological Evaluation

All animal experiments were conducted in accordance with approved ethical guidelines.

1. Apomorphine-Induced Stereotyped Climbing in Mice:

  • Objective: To assess the in vivo dopamine D2 receptor antagonist activity.

  • Procedure:

    • Male Swiss albino mice were divided into groups.

    • Test compounds, vehicle, or a standard drug (Haloperidol) were administered intraperitoneally (i.p.).

    • After a pre-treatment period (e.g., 30 minutes), apomorphine hydrochloride (a D2 agonist) was administered subcutaneously (s.c.).

    • Mice were placed individually in cylindrical wire mesh cages.

    • Climbing behavior was observed at regular intervals (e.g., 10, 20, and 30 minutes) after apomorphine administration.

    • The percentage of time spent climbing was recorded and the inhibition of climbing behavior compared to the vehicle-treated group was calculated.

2. 5-Hydroxytryptophan (5-HTP)-Induced Head Twitches in Mice:

  • Objective: To evaluate the in vivo serotonin 5-HT2A receptor antagonist activity.

  • Procedure:

    • Male Swiss albino mice were grouped and pre-treated with a monoamine oxidase inhibitor (e.g., pargyline).

    • After a set time, test compounds, vehicle, or a standard drug (Clozapine) were administered i.p.

    • Following another interval, 5-HTP (a serotonin precursor) was administered i.p.

    • The number of head twitches was counted for a defined period (e.g., 2 minutes) at several time points after 5-HTP administration.

    • The inhibition of head twitches relative to the control group was determined.

3. Catalepsy Induction in Mice:

  • Objective: To assess the potential for extrapyramidal side effects.

  • Procedure (Bar Test):

    • Male Swiss albino mice were administered the test compounds, vehicle, or a standard drug (Haloperidol) i.p.

    • At various time points after drug administration (e.g., 30, 60, 90, 120, and 180 minutes), the mice were tested for catalepsy.

    • The forepaws of the mouse were gently placed on a horizontal bar raised a few centimeters from the surface.

    • The time for which the mouse maintained this unnatural posture was recorded.

    • A cut-off time was established (e.g., 180 seconds).

    • Catalepsy was scored based on the duration of immobility.

Conclusion and Future Directions

The head-to-head comparison of this series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives provides valuable insights into the structure-activity relationships governing their potential antipsychotic properties. The study by Bhosale et al. (2014) successfully identified compounds 3c (2-OCH3) and 3k (2,3-diCl) as promising leads with potent in vivo activity and a low propensity for inducing catalepsy, suggesting an atypical antipsychotic profile. [1]The SAR analysis indicates that the substitution pattern on the terminal phenyl ring is a critical determinant of both efficacy and safety.

While the in vivo data and computational docking studies are highly informative, the lack of experimental in vitro receptor binding data for this specific series represents a knowledge gap. Future research should focus on determining the binding affinities (Ki values) of these compounds for dopamine D2 and serotonin 5-HT2A receptors, as well as other relevant CNS targets. This will enable a more precise correlation between chemical structure, receptor-level interactions, and the observed pharmacological effects. Such data is essential for the further optimization of this promising class of compounds in the quest for novel and improved antipsychotic therapies.

References

  • Bhosale, S. H., Kanhed, A. M., Dash, R. C., Suryawanshi, M. R., & Mahadik, K. R. (2014). Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. European Journal of Medicinal Chemistry, 74, 358-365. [Link]

Sources

A Guide to Comprehensive Cross-Reactivity Profiling: The Case of 2-Biphenyl-4-yl-piperazine (BPP)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting cross-reactivity studies on the novel compound 2-Biphenyl-4-yl-piperazine (BPP). In drug discovery, a thorough understanding of a compound's selectivity is paramount for predicting its therapeutic efficacy and potential side effects. This document outlines the rationale, experimental design, and data interpretation for assessing the off-target interactions of BPP, a compound with a biphenyl-piperazine scaffold often associated with activity at aminergic G-protein coupled receptors (GPCRs).

The principles and protocols detailed herein are designed to provide a robust and self-validating system for receptorome screening, ensuring the generation of reliable and actionable data for drug development professionals.

The Imperative of Selectivity Profiling

The biphenyl-piperazine moiety is a privileged scaffold in medicinal chemistry, frequently found in ligands targeting dopamine, serotonin, and adrenergic receptors. While this structural motif can be optimized for high affinity at a primary target, its inherent recognition features can also lead to unintended interactions with related receptors. This cross-reactivity, or off-target binding, is a primary driver of adverse drug reactions.

Therefore, early-stage characterization of a compound like BPP must extend beyond its primary target. A broad cross-reactivity screen against a panel of receptors, ion channels, and transporters is not merely a regulatory requirement but a fundamental component of a successful drug discovery campaign. It allows for the early identification of potential liabilities, guiding lead optimization efforts and providing a more complete picture of the compound's pharmacological profile.

Experimental Design: A Multi-Tiered Approach

A logical and resource-conscious approach to cross-reactivity profiling involves a tiered screening cascade. We will use this approach to characterize BPP, assuming its primary target is the Dopamine D2 receptor, a common target for this scaffold.

Tier 1: Broad Panel Radioligand Binding Assays

The initial step is a broad screen to identify potential off-target binding sites. A commercially available panel, such as the Eurofins SafetyScreen44™ or a similar offering, provides a cost-effective way to assess binding against a wide array of receptors.

Experimental Rationale: This initial screen is performed at a high concentration of BPP (e.g., 10 µM) to maximize the chances of detecting even weak interactions. The goal is not to determine precise affinity but to flag potential "hits" that warrant further investigation. A significant inhibition of radioligand binding (typically >50%) at this concentration is considered a positive result.

Tier 2: Affinity Determination (Ki) for "Hits"

For any receptor where significant binding was observed in Tier 1, the next step is to determine the binding affinity (Ki) through concentration-response curves.

Experimental Rationale: This provides a quantitative measure of the compound's affinity for the off-target receptor. The Ki value allows for a direct comparison with the affinity for the primary target, yielding a selectivity ratio. A higher Ki indicates lower affinity.

Tier 3: Functional Assays for Confirmed Off-Targets

Binding to a receptor does not always translate to a functional effect. Therefore, for any off-target with significant binding affinity, a functional assay is crucial to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Rationale: Functional assays, such as cAMP measurement for Gs or Gi-coupled receptors or calcium flux assays for Gq-coupled receptors, provide a more physiologically relevant understanding of the off-target interaction. This data is critical for predicting potential clinical side effects.

Below is a diagram illustrating this tiered experimental workflow.

G cluster_0 Tier 1: Initial Screening cluster_1 Data Analysis cluster_2 Tier 2: Affinity Determination cluster_3 Tier 3: Functional Characterization A BPP Compound (10 µM) B Broad Receptor Panel (e.g., SafetyScreen44™) A->B Radioligand Binding Assay C Calculate % Inhibition B->C D Inhibition > 50%? C->D E Concentration-Response Curve D->E Yes I No Significant Off-Target Binding D->I No F Calculate Ki E->F G Select Appropriate Functional Assay (e.g., cAMP, Ca2+ flux) F->G H Determine Agonist/Antagonist Activity (EC50/IC50) G->H J Characterize Selectivity Profile H->J

Caption: Tiered workflow for cross-reactivity profiling of BPP.

Methodologies and Protocols

3.1. Radioligand Binding Assay Protocol (Affinity Determination)

This protocol describes a competitive binding assay to determine the Ki of BPP for a given receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors)

  • BPP compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of BPP in assay buffer.

  • In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either BPP dilution, buffer (for total binding), or a high concentration of a known unlabeled ligand (for non-specific binding).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the BPP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2. cAMP Functional Assay Protocol (for Gi/Gs-Coupled Receptors)

This protocol is used to determine if BPP has agonist or antagonist activity at a Gi or Gs-coupled receptor, such as the Serotonin 5-HT1A receptor.

Materials:

  • CHO or HEK293 cells stably expressing the target receptor

  • Assay medium (e.g., HBSS with 20 mM HEPES)

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or similar)

  • Forskolin (a Gs-activator, used to stimulate cAMP production)

  • BPP compound stock solution

Procedure:

  • Agonist Mode:

    • Plate the cells in a 384-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of BPP.

    • Add the BPP dilutions to the cells and incubate for 30 minutes at room temperature.

    • Lyse the cells and follow the manufacturer's instructions for the cAMP detection kit to measure intracellular cAMP levels.

    • Plot the cAMP levels against the BPP concentration to determine the EC50 (concentration for 50% of maximal response).

  • Antagonist Mode:

    • Prepare serial dilutions of BPP.

    • Add the BPP dilutions to the cells and pre-incubate for 15-30 minutes.

    • Add a fixed concentration of a known agonist for the receptor (e.g., at its EC80) to all wells (except the negative control).

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure cAMP levels as described above.

    • Plot the inhibition of the agonist response against the BPP concentration to determine the IC50.

Below is a diagram illustrating the signaling pathway for a Gi-coupled receptor, a common off-target for BPP-like compounds.

G cluster_0 Cell Membrane Receptor Gi-Coupled Receptor (e.g., 5-HT1A) G_protein Gi Protein (αβγ) Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand BPP (as Agonist) Ligand->Receptor Binds ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response

Caption: Simplified signaling pathway for a Gi-coupled receptor.

Data Interpretation and Comparison

The ultimate goal of these studies is to generate a selectivity profile for BPP. The data should be compiled into a clear, concise table for easy comparison.

Table 1: Hypothetical Cross-Reactivity Profile of BPP

Receptor TargetPrimary/Off-TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Functional ModeSelectivity Ratio (Ki off-target / Ki primary)
Dopamine D2 Primary 1.5 IC50 = 2.3 Antagonist -
Serotonin 5-HT1AOff-Target45IC50 = 68Antagonist30-fold
Serotonin 5-HT2AOff-Target120IC50 = 150Antagonist80-fold
Adrenergic α1AOff-Target850> 1000Weak Antagonist567-fold
Histamine H1Off-Target> 10,000Not Determined-> 6667-fold
Muscarinic M1Off-Target> 10,000Not Determined-> 6667-fold

Interpretation of Hypothetical Data:

  • Primary Target Activity: BPP is a potent antagonist at the Dopamine D2 receptor, with a Ki of 1.5 nM.

  • Off-Target Activity: The compound exhibits moderate affinity for the 5-HT1A and 5-HT2A receptors, with Ki values of 45 nM and 120 nM, respectively. The functional assays confirm that BPP acts as an antagonist at these receptors as well.

  • Selectivity: The selectivity for the D2 receptor over the 5-HT1A and 5-HT2A receptors is 30-fold and 80-fold, respectively. A selectivity ratio of at least 100-fold is often desired to minimize the potential for off-target effects in vivo. The lower selectivity against these serotonin receptors suggests that serotonergic side effects might be observed at higher doses.

  • Negligible Activity: BPP shows very weak or no significant binding to the adrenergic α1A, histamine H1, and muscarinic M1 receptors at concentrations up to 10,000 nM, suggesting that side effects mediated by these receptors (e.g., orthostatic hypotension, sedation, dry mouth) are unlikely.

Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing the cross-reactivity profile of this compound (BPP). Based on our hypothetical data, BPP is a potent D2 antagonist with some off-target activity at serotonin receptors. This information is critical for the drug development team.

Next Steps:

  • Lead Optimization: Medicinal chemists can use this structure-activity relationship (SAR) data to modify the BPP scaffold to improve selectivity for the D2 receptor while reducing affinity for the 5-HT1A and 5-HT2A receptors.

  • In Vivo Studies: The in vitro selectivity profile should be used to design in vivo studies in animal models to assess the physiological consequences of this off-target activity.

  • Further Screening: Depending on the therapeutic indication, additional screening against other target classes, such as kinases or ion channels, may be warranted.

By employing a rigorous, multi-tiered approach to cross-reactivity profiling, researchers can build a comprehensive understanding of a compound's pharmacological profile, enabling more informed decisions and increasing the probability of developing a safe and effective therapeutic agent.

References

  • Cheng Y, Prusoff WH. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

A Researcher's Guide to Target Identification and Validation for Novel Therapeutics: The Case of "2-Biphenyl-4-yl-piperazine"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Phenotypic Hit to Validated Target

In modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A significant number of drug candidates fail in clinical trials, often due to an incomplete understanding of their mechanism of action or because they do not engage the intended biological target effectively in a complex physiological system.[1] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on how to rigorously validate a novel chemical entity.

For the purpose of this guide, we will consider a hypothetical compound, "BPP-1," which possesses the 2-Biphenyl-4-yl-piperazine core structure. This chemical scaffold is found in numerous biologically active compounds, including agents targeting central nervous system (CNS) receptors and kinase inhibitors, highlighting its versatility as a "privileged scaffold" in medicinal chemistry.[2][3] Let us assume BPP-1 was identified in a phenotypic screen for its potent anti-proliferative effects in a panel of cancer cell lines. While the what (it stops cancer cell growth) is known, the how and why remain to be elucidated.

This guide will walk through the critical phases of Target Identification (finding the specific biomolecule BPP-1 interacts with) and Target Validation (confirming that modulating this target is responsible for the therapeutic effect). We will compare methodologies, provide actionable protocols, and present data in a clear, comparative format, ensuring a robust and self-validating approach to preclinical drug discovery.

Phase 1: Target Identification - Unmasking the Molecular Partner of BPP-1

The first crucial step is to identify the direct binding partner(s) of BPP-1 within the cellular proteome. A multi-pronged approach, combining chemical proteomics with in-cell target engagement assays, provides the most robust evidence.

Affinity-Based Chemical Proteomics

The most direct method to "fish" for a compound's target is affinity chromatography.[4] This technique involves immobilizing BPP-1 onto a solid support (e.g., beads) to capture its binding partners from a cell lysate.[5]

Causality Behind Experimental Choice: Affinity chromatography is a powerful discovery tool because it does not require prior knowledge of the target. By isolating proteins that physically interact with the compound, it provides a direct list of candidates for further investigation. Photo-affinity labeling, which uses a UV-activatable crosslinker, can be a valuable refinement to capture even weak or transient interactions.[6]

dot graph TD { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

  • Probe Synthesis: Synthesize an analog of BPP-1 with a linker and a biotin tag. It is critical to first confirm that this modified probe retains the anti-proliferative activity of the parent compound.

  • Lysate Preparation: Culture and harvest the cancer cell line most sensitive to BPP-1. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

  • Incubation: Incubate the cell lysate with the biotinylated BPP-1 probe. As a crucial negative control, also incubate lysate with free biotin and with an inactive structural analog of BPP-1, if available.

  • Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and any bound proteins.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins from the beads.

  • Identification: Subject the eluted proteins to trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

Proteins that are significantly enriched in the BPP-1 probe sample compared to the negative controls are considered high-confidence candidate targets.

Cellular Thermal Shift Assay (CETSA®)

CETSA is an indispensable tool for confirming that a compound engages its target within the complex environment of an intact cell.[7] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (like BPP-1) will be more resistant to heat-induced unfolding and aggregation than the unbound protein.[8][9]

Causality Behind Experimental Choice: While affinity chromatography identifies potential binders in a lysate, CETSA validates this binding in a more physiologically relevant context—the living cell. This helps to eliminate artifacts and confirm that the compound can reach and engage its target inside the cell.[10]

dot graph TD { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Let's assume the affinity pulldown identified Kinase X as a top candidate. A CETSA experiment would be designed to confirm that BPP-1 directly engages Kinase X in cells.

ParameterVehicle (DMSO) ControlBPP-1 (10 µM) TreatedInterpretation
Apparent Tagg (°C) 52°C58°CA significant thermal shift (+6°C) indicates direct binding and stabilization of Kinase X by BPP-1 in the cellular environment.[11]

Phase 2: Target Validation - Linking Target to Phenotype

Identifying a binding partner is not enough. Validation is the process of proving that the interaction between the compound and the target is responsible for the observed biological effect.[12][13] For BPP-1, we must demonstrate that its inhibition of Kinase X is the cause of its anti-proliferative activity.

Biochemical and Biophysical Validation

First, we must quantify the interaction between BPP-1 and the purified target protein.

  • In Vitro Kinase Assay: This experiment directly measures the ability of BPP-1 to inhibit the enzymatic activity of purified Kinase X.[14] The output is typically an IC50 value, which is the concentration of BPP-1 required to inhibit 50% of Kinase X activity.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity (KD) of an interaction in real-time.[15][16] This provides a more detailed biophysical characterization of the BPP-1/Kinase X interaction compared to an activity-based assay.[17]

  • Reaction Setup: In a microplate, combine purified, recombinant Kinase X enzyme with its specific substrate peptide and a radiolabeled ATP (e.g., [γ-³²P]ATP).[18]

  • Inhibitor Addition: Add varying concentrations of BPP-1 (typically a serial dilution) to the wells. Include a no-inhibitor control (DMSO) and a no-enzyme control.

  • Initiate Reaction: Start the kinase reaction and incubate at the optimal temperature (e.g., 30°C) for a set period.

  • Stop Reaction: Terminate the reaction.

  • Quantify Phosphorylation: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP (e.g., using phosphocellulose paper) and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of BPP-1 concentration and fit the data to a dose-response curve to determine the IC50 value.

Genetic Validation using CRISPR-Cas9

The gold standard for target validation is to show that removing the target protein from the cell recapitulates the effect of the drug.[19] The CRISPR-Cas9 gene-editing system is a powerful tool for this purpose, allowing for the precise and permanent knockout of the gene encoding the target protein.[][21]

Causality Behind Experimental Choice: If BPP-1's anti-proliferative effect is truly mediated by inhibiting Kinase X, then cells that genetically lack Kinase X should become resistant to BPP-1.[22] This experiment provides a powerful and direct link between the target and the cellular phenotype.[23]

dot graphDiagram { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

  • gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding Kinase X.

  • Cell Line Generation: Transfect the cancer cells with Cas9 nuclease and the validated gRNAs to generate a clonal cell line where the Kinase X gene is knocked out (KO). Confirm the absence of Kinase X protein via Western Blot.

  • Proliferation Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) on the wild-type (WT) cells and the Kinase X KO cells, treating both with a dose range of BPP-1.

  • Rescue Experiment (Optional but Recommended): To ensure the observed effect is not due to off-target gene editing, re-introduce a version of Kinase X (that is resistant to the gRNAs) back into the KO cells and repeat the proliferation assay.

Phase 3: Comparative Analysis and Preclinical Profiling

Once the target is validated, BPP-1 must be benchmarked against alternative or existing therapies to establish its potential therapeutic value.

Selectivity Profiling

A critical attribute of a good drug candidate is its selectivity. BPP-1 should potently inhibit its intended target, Kinase X, while having minimal activity against other related kinases to reduce the risk of off-target side effects.

Comparison Guide: Kinase Selectivity Panel

KinaseBPP-1 (IC50, nM)Competitor A (Known Inhibitor, IC50, nM)
Kinase X (Target) 5 15
Kinase Y (Family Member)85030
Kinase Z (Family Member)> 10,00050
Kinase P (Unrelated)> 10,000> 10,000
Interpretation: BPP-1 demonstrates high potency and superior selectivity for Kinase X compared to Competitor A, which shows significant off-target activity against related kinases Y and Z.
In Vivo Efficacy Comparison

The ultimate preclinical test is to evaluate the compound's efficacy in a relevant animal model of the disease, such as a mouse xenograft model for cancer.

Comparison Guide: In Vivo Efficacy in Mouse Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control0%+2%
BPP-1 (30 mg/kg) 85% -1%
Competitor A (30 mg/kg)60%-12%
Standard-of-Care75%-8%
Interpretation: BPP-1 shows superior tumor growth inhibition compared to both a competitor and the standard-of-care, with a much better tolerability profile (minimal body weight loss).

Conclusion

The validation of "this compound" (BPP-1) as a therapeutic candidate requires a systematic, evidence-based approach that moves logically from target identification to robust preclinical validation. By combining chemical proteomics, cellular target engagement assays, biochemical characterization, and genetic validation, researchers can build a compelling case for a compound's mechanism of action. Comparative analysis against existing alternatives is essential to define the compound's unique therapeutic potential and justify its advancement into further development. This rigorous, multi-faceted validation strategy is fundamental to increasing the probability of success in the complex and costly endeavor of drug discovery.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io.

  • Wang, L. (n.d.). Target validation: A door to drug discovery. Chinese Journal of Natural Medicines.

  • SelectScience. (n.d.). Explore the role of CRISPR gene editing in target validation.

  • BOC Sciences. (n.d.). CRISPR Cas9 Gene Editing for Target Identification and Validation.

  • Creative Biolabs. (n.d.). Affinity Chromatography.

  • National Institutes of Health (NIH). (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.

  • Royal Society of Chemistry. (n.d.). Affinity-based target identification for bioactive small molecules.

  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research.

  • Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.

  • PubMed. (2015). The impact of CRISPR-Cas9 on target identification and validation.

  • National Institutes of Health (NIH). (n.d.). In vitro NLK Kinase Assay.

  • Biocompare. (2022). Target Validation with CRISPR.

  • Reaction Biology. (2014). Molecular Target Validation in preclinical drug discovery.

  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR).

  • National Institutes of Health (NIH). (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile.

  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.

  • University College London. (n.d.). Target Identification and Validation (Small Molecules).

  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions.

  • Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.

  • Bio-protocol. (2022). In vitro kinase assay.

  • BenchChem. (2025). C13H11Cl3N4OS in vitro kinase assay protocol.

  • National Institutes of Health (NIH). (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies.

  • National Center for Biotechnology Information. (n.d.). Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders.

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

  • Revvity. (n.d.). In Vitro Kinase Assays.

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

  • National Institutes of Health (NIH). (2013). Target deconvolution techniques in modern phenotypic profiling.

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.

  • PubMed Central. (2019). Small molecule target identification using photo-affinity chromatography.

  • National Institutes of Health (NIH). (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).

  • PharmacologyOnLine. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders.

  • BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry.

  • Thieme. (n.d.). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential.

  • MDPI. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.

  • Jetir.org. (n.d.). In-silico Studies of Phenyl Piperazine Derivatives Against Depression.

  • Wiley Online Library. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.

  • BenchChem. (2025). The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery.

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.

Sources

A Comparative Guide to the Long-Term Efficacy and Safety of 2-Biphenyl-4-yl-piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of central nervous system (CNS) therapeutics, the 2-biphenyl-4-yl-piperazine scaffold has been a focal point of interest. This chemical framework is the backbone of several compounds designed to modulate key neurotransmitter systems implicated in a range of psychiatric disorders. This guide provides an in-depth, objective comparison of the long-term efficacy and safety of two prominent analogs from this class: Bifeprunox, an investigational agent for schizophrenia, and Centanafadine, a novel compound under investigation for Attention-Deficit/Hyperactivity Disorder (ADHD).

This analysis moves beyond a simple recitation of data, delving into the causal relationships behind experimental designs and the mechanistic underpinnings of the observed outcomes. By examining both a discontinued and a late-stage clinical candidate, we aim to provide valuable insights into the therapeutic potential and challenges associated with this chemical class.

The this compound Scaffold: A Tale of Two Analogs

The this compound core has given rise to compounds with distinct pharmacological profiles, targeting different CNS disorders. Here, we compare Bifeprunox and Centanafadine, each representing a unique therapeutic strategy.

Bifeprunox: A Dopamine System Stabilizer for Schizophrenia

Bifeprunox was developed as a third-generation atypical antipsychotic with a primary mechanism of action as a partial agonist at dopamine D2 receptors and a potent agonist at serotonin 5-HT1A receptors.[1][2][3] This dual action was theorized to create a "dopamine system stabilizer" effect, reducing excessive dopamine activity associated with positive symptoms of schizophrenia while enhancing dopaminergic tone in brain regions linked to negative and cognitive symptoms.[2] The 5-HT1A agonism was expected to further improve negative symptoms and mitigate extrapyramidal side effects (EPS).[2]

Centanafadine: A Triple Reuptake Inhibitor for ADHD

Centanafadine is a novel norepinephrine, dopamine, and serotonin triple reuptake inhibitor (NDSRI) under investigation for the treatment of ADHD in adults, adolescents, and children.[4][5][6] Its primary mechanism involves blocking the reabsorption of these three key neurotransmitters, thereby increasing their availability in the synaptic cleft.[5][7] Centanafadine exhibits the highest affinity for the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and to a lesser extent, the serotonin transporter (SERT).[4][7][8]

Comparative Long-Term Efficacy

A critical aspect of any CNS therapeutic is its ability to maintain efficacy over extended periods. The long-term data for Bifeprunox and Centanafadine reveal divergent paths in their clinical development.

Bifeprunox: A Promising Start with a Disappointing Finish

Initial Phase II trials for Bifeprunox showed promise. However, long-term, Phase III studies ultimately led to the discontinuation of its development. A six-month, double-blind, placebo-controlled study in stabilized adult patients with schizophrenia did demonstrate that Bifeprunox significantly prolonged the time to deterioration compared to placebo.[9][10] Despite this, a subsequent interim analysis of pooled data from an ongoing Phase III trial revealed that Bifeprunox did not have a significant impact on stabilizing non-acute schizophrenia patients and was not superior to existing treatments.[11] A Cochrane review of four randomized controlled trials concluded that while Bifeprunox showed some positive effects on both positive and negative symptoms, the data was of low quality and insufficient to demonstrate convincing effects beyond currently licensed drugs.[12][13]

Centanafadine: Sustained Improvement in ADHD Symptomatology

In contrast, Centanafadine has demonstrated sustained efficacy in long-term clinical trials for ADHD. A 52-week, open-label Phase 3 study (NCT03605849) in adults with ADHD showed continued improvement in symptoms over the treatment period.[14][15][16] Key efficacy findings from this long-term study are summarized below:

Efficacy MeasureBaseline (Mean Score)Change from Baseline at Week 52 (Mean)
Adult ADHD Investigator Symptom Rating Scale (AISRS) Total Score34.4-20.4
AISRS Inattentive Subscale Score19.2-11.2
AISRS Hyperactive-Impulsive Subscale Score15.2-9.2
Clinical Global Impression-Severity (CGI-S)4.2-1.5

Data from the 52-week open-label study of Centanafadine in adults with ADHD.[16]

Pooled data from two Phase 3, double-blind, placebo-controlled trials in adults also demonstrated the efficacy of Centanafadine at day 42, regardless of prior treatment history.[17] Furthermore, Phase 3 trials in adolescents (NCT05257265) and children (NCT05428033) have met their primary endpoints, showing significant improvements in ADHD symptoms compared to placebo.[18][19]

Comparative Long-Term Safety and Tolerability

The long-term safety profile is a paramount consideration for drugs intended for chronic use. Here, we compare the safety findings for Bifeprunox and Centanafadine.

Bifeprunox: A Favorable Metabolic Profile

One of the notable features of Bifeprunox in long-term studies was its favorable metabolic profile, a significant advantage over many atypical antipsychotics known to cause weight gain and metabolic disturbances.[9][10] In a six-month study, patients treated with Bifeprunox experienced decreases in body weight and body mass index compared to placebo.[9][10] Favorable effects on total cholesterol, triglycerides, and lipoproteins were also observed.[9][10] However, common side effects included nausea, vomiting, dizziness, anorexia, akathisia, dyskinesia, and asthenia.[9]

Centanafadine: Generally Well-Tolerated with a Favorable Side Effect Profile

The 52-week open-label study of Centanafadine in adults demonstrated that it was generally safe and well-tolerated.[14][15] The overall rate of treatment-emergent adverse events (TEAEs) was 61.4%, with the majority being mild to moderate in severity.[14][15] The discontinuation rate due to TEAEs was 12.3%.[14][15]

Common Treatment-Emergent Adverse Events (≥5%) in the 52-Week Centanafadine Study:

Adverse EventPercentage of Patients
Insomnia8.0%
Nausea7.7%
Diarrhea7.0%
Headache7.0%

Data from the 52-week open-label study of Centanafadine in adults with ADHD.[15]

Importantly, a matching-adjusted indirect comparison of long-term data suggested that Centanafadine had a significantly lower incidence of several adverse events compared to other ADHD medications like lisdexamfetamine, methylphenidate, and atomoxetine.

Mechanistic Insights and Signaling Pathways

The differing clinical outcomes of Bifeprunox and Centanafadine can be attributed to their distinct mechanisms of action and the complex neurobiology of the disorders they target.

Bifeprunox: Dopamine D2 and Serotonin 5-HT1A Receptor Modulation

Bifeprunox's mechanism as a partial D2 agonist and full 5-HT1A agonist aimed to fine-tune dopaminergic and serotonergic signaling.

Bifeprunox_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor HT1A_auto 5-HT1A Autoreceptor D2_post D2 Receptor Bifeprunox Bifeprunox Bifeprunox->D2_auto Partial Agonist (Reduces DA release) Bifeprunox->HT1A_auto Agonist (Increases 5-HT release) Bifeprunox->D2_post Partial Agonist (Modulates DA signal)

Caption: Bifeprunox's dual action on dopamine and serotonin receptors.

Centanafadine: Triple Monoamine Reuptake Inhibition

Centanafadine's broader mechanism of inhibiting the reuptake of norepinephrine, dopamine, and serotonin is designed to address the multifaceted neurochemical imbalances in ADHD.

Centanafadine_Mechanism cluster_presynaptic Presynaptic Neuron NET Norepinephrine Transporter (NET) Synaptic_Cleft Synaptic Cleft (Increased NE, DA, 5-HT) DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) Centanafadine Centanafadine Centanafadine->NET Inhibits Centanafadine->DAT Inhibits Centanafadine->SERT Inhibits

Caption: Centanafadine's inhibition of monoamine transporters.

Experimental Protocols for Long-Term Evaluation

The assessment of long-term efficacy and safety of CNS drugs requires rigorous and well-designed preclinical and clinical studies.

Preclinical Long-Term Safety and Efficacy Studies

Long-term preclinical studies are essential to identify potential toxicities and to establish a preliminary efficacy profile before human trials.

Workflow for Preclinical Long-Term Studies:

Preclinical_Workflow A Compound Selection & Characterization B Chronic Dosing in Rodent & Non-Rodent Species A->B C Behavioral Assessments (e.g., Morris Water Maze, Elevated Plus Maze) B->C D In-life Monitoring (Clinical Signs, Body Weight, Food Consumption) B->D E Terminal Procedures (Necropsy, Histopathology, Biomarker Analysis) C->E D->E F Data Analysis & Reporting E->F

Caption: A generalized workflow for preclinical long-term studies.

Step-by-Step Protocol for Chronic Toxicity Study in Rodents:

  • Animal Selection: Select a suitable rodent species and strain (e.g., Sprague-Dawley rats).

  • Dose Selection: Determine at least three dose levels (low, mid, high) based on acute toxicity data, plus a vehicle control group.

  • Acclimatization: Acclimate animals to the housing conditions for at least one week.

  • Dosing: Administer the test compound daily via the intended clinical route (e.g., oral gavage) for a predetermined duration (e.g., 6 months).

  • In-life Observations: Conduct daily clinical observations, and weekly measurements of body weight and food consumption.

  • Interim Sacrifices: If planned, sacrifice a subset of animals at interim time points for evaluation.

  • Terminal Sacrifice: At the end of the dosing period, euthanize all animals.

  • Necropsy and Organ Weights: Perform a full necropsy and weigh major organs.

  • Histopathology: Collect and preserve tissues for microscopic examination.

  • Clinical Pathology: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis.

  • Data Analysis: Statistically analyze all collected data to identify any dose-related adverse effects.

Clinical Long-Term Safety and Efficacy Studies

Long-term clinical trials are crucial for confirming the safety and efficacy of a new drug in the target patient population. Open-label extension studies are a common design for gathering long-term data.

Design of the 52-Week Open-Label Study of Centanafadine (NCT03605849):

  • Patient Population: Adults aged 18-55 with a primary diagnosis of ADHD, who had either completed a prior pivotal trial or were newly enrolled.[14][20][21]

  • Study Design: A 52-week, open-label, multicenter trial.[14][21]

  • Treatment: All patients received Centanafadine sustained-release tablets, titrated to a total daily dose of 400 mg.[14][21]

  • Primary Outcome Measures:

    • Incidence and severity of treatment-emergent adverse events (TEAEs).[21]

    • Clinically significant changes in laboratory tests, vital signs, and electrocardiograms (ECGs).[21]

  • Secondary (Efficacy) Outcome Measures:

    • Change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.[15]

    • Change from baseline in the Clinical Global Impression-Severity (CGI-S) score.[15]

  • Safety Monitoring: Regular monitoring of adverse events, physical examinations, and suicidal ideation and behavior using the Columbia-Suicide Severity Rating Scale (C-SSRS).[14][21]

Conclusion and Future Directions

The comparative analysis of Bifeprunox and Centanafadine highlights the critical importance of robust long-term efficacy and safety data in the development of CNS therapeutics. While both compounds share the this compound scaffold, their distinct pharmacological profiles and clinical trajectories offer valuable lessons.

Bifeprunox, despite a favorable metabolic safety profile, ultimately failed to demonstrate sufficient long-term efficacy to warrant regulatory approval for schizophrenia. This underscores the high bar for new entrants in a field with established treatments.

In contrast, Centanafadine has shown promising and sustained long-term efficacy in treating ADHD, coupled with a favorable safety profile compared to some existing medications. Its novel triple reuptake inhibitor mechanism may offer a valuable new option for patients.

For researchers and drug development professionals, the story of these two analogs emphasizes the need for:

  • Thorough preclinical characterization to predict long-term outcomes.

  • Rigorous and well-designed long-term clinical trials to definitively establish efficacy and safety.

  • A deep understanding of the underlying neurobiology of the target disorder to inform rational drug design.

The continued exploration of the this compound scaffold and other novel chemical entities, guided by the principles of scientific integrity and patient-centric drug development, will be essential in addressing the unmet needs of individuals with CNS disorders.

References

  • Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents. (2025). [Source details not fully available in search results].
  • Long-Term Safety and Efficacy of Stimulant vs. Non-Stimulant Medications in ADHD Treatment: A Comparative Meta-Analysis Over Two Years. (2013). Gavin Publishers. [Link]

  • Exploring the Long-Term Effects of Stimulant and Non-Stimulant ADHD Medications. [Source details not fully available in search results].
  • 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder. (2025). National Institutes of Health. [Link]

  • Atypical antipsychotic drugs and long-term outcome in schizophrenia. (1996). PubMed. [Link]

  • ADHD Non-Stimulant Triple Reuptake Inhibitor Seeks FDA Approval. (2025). ADDitude. [Link]

  • Safety and related factors of treatment with long-term atypical antipsychotic in Chinese patients with schizophrenia: observational study. (2021). General Psychiatry. [Link]

  • Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies. (2020). PubMed Central. [Link]

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2007). PubMed. [Link]

  • Phase 3 Trial Data Supports Efficacy of Novel Treatment for ADHD in Adults. (2024). Psychiatric Times. [Link]

  • Solvay Pharmaceuticals, Inc. New Long-Term Data Analyses for Bifeprunox Show Favorable Effects vs. Placebo in Stabilized Patients with Schizophrenia. (2007). BioSpace. [Link]

  • Animal models to guide clinical drug development in ADHD: lost in translation? (2010). PubMed Central. [Link]

  • Long-term efficacy and safety of treatment with stimulants and atomoxetine in adult ADHD: a review of controlled and naturalistic studies. (2012). PubMed. [Link]

  • The use of atypical antipsychotics in the management of schizophrenia. (1998). PubMed Central. [Link]

  • [Efficacy and safety of stimulants and non-stimulants in adults with attention deficit hyperactivity disorder (ADHD)]. (2010). PubMed. [Link]

  • Long-term Safety of Stimulant Medications Used to Treat Children with ADHD. (2008). Psychiatry (Edgmont). [Link]

  • Partial dopamine D2 agonist; 5-HT1A agonist. Otava Chemicals. [Link]

  • 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder. (2025). PubMed. [Link]

  • Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of Centanafadine as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD). (2023). Otsuka Pharmaceutical Co., Ltd.. [Link]

  • Update on current animal models for schizophrenia: are they still useful? (2023). ResearchGate. [Link]

  • A Trial Evaluating the Long-term Safety and Tolerability of Centanafadine Sustained-release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder. ClinicalTrials.gov. [Link]

  • Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of Centanafadine as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD). (2023). Otsuka Pharmaceutical Co., Ltd.. [Link]

  • Bifeprunox in the Treatment of Schizophrenia. MedPath. [Link]

  • Animal models of schizophrenia. (2011). PubMed Central. [Link]

  • (PDF) Update on current animal models for schizophrenia: are they still useful? (2023). ResearchGate. [Link]

  • 52-Week Open-Label Safety and Tolerability Trial of Centanafadine Sustained Release in Adults With Attention Deficit Hyperactivity Disorder (ADHD). (2025). CNS Spectrums. [Link]

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2007). SciELO. [Link]

  • Centanafadine. Wikipedia. [Link]

  • New Research In Animals Reveals Possible Long-Term Effects Of Stimulants On Brain And Behavior. (2003). ScienceDaily. [Link]

  • Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults. (2022). PubMed Central. [Link]

  • Necessity of an Integrative Animal Model for a Comprehensive Study of Attention-Deficit/Hyperactivity Disorder. (2023). MDPI. [Link]

  • An Open-label, 52-Week, Multicenter Trial Evaluating the Long-term Safety and Tolerability of Centanafadine Sustained-Release Tablets in Adults with Attention-Deficit/Hyperactivity Disorder. (2018). [Source details not fully available in search results].
  • Atypical antipsychotic. Wikipedia. [Link]

  • Bifeprunox: New Schizophrenia Medication Phase III Study Results. (2007). Schizophrenia.com. [Link]

  • Bifeprunox versus placebo for schizophrenia. (2016). PubMed. [Link]

  • Animal model responding to ADHD therapy. Neurofit. [Link]

  • Study Evaluating Bifeprunox in Patients With Schizophrenia. ClinicalTrials.gov. [Link]

  • Animal model of methylphenidate's long-term memory-enhancing effects. (2014). PubMed Central. [Link]

  • (PDF) Efficacy and Safety of Long Acting Injectable Atypical Antipsychotics: A Review. (2013). ResearchGate. [Link]

  • A Trial to Evaluate the Efficacy, Safety, and Tolerability of Centanafadine Sustained-release Tablets in Adults With Attention-deficit/Hyperactivity Disorder, Trial ID 405-201-00014. Otsuka Clinical Trials. [Link]

  • A Trial Evaluating the Efficacy, Safety, & Tolerability of Centanafadine Sustained-release Tablets in Adults With Attention-deficit/Hyperactivity Disorder. MedPath. [Link]

  • Bifeprunox versus placebo for schizophrenia. (2016). PubMed Central. [Link]

  • Bifeprunox: a partial agonist at dopamine D2 and serotonin 1A receptors, influences nicotine-seeking behaviour in response to drug-associated stimuli in rats. (2012). PubMed. [Link]

  • Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour. (2007). ResearchGate. [Link]

  • Bifeprunox - Phase 3. PFE Pipeline | CatalystAlert. [Link]

  • Bifeprunox - Atypical Antipsychotic Drug. (2004). Clinical Trials Arena. [Link]

Sources

Benchmarking 2-Biphenyl-4-yl-piperazine Against Current Standards of Care in Atypical Antipsychotic Development

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive preclinical benchmark analysis of 2-Biphenyl-4-yl-piperazine, a novel neuropsychiatric drug candidate, against established standards of care, Aripiprazole and Risperidone. Our evaluation is grounded in a series of head-to-head in vitro and in vivo assays designed to elucidate its pharmacological profile, efficacy, and potential safety liabilities.

The central hypothesis is that this compound's unique receptor-binding profile—characterized by potent dopamine D₂ receptor antagonism and serotonin 5-HT₁ₐ receptor partial agonism—may offer an improved balance of antipsychotic efficacy and reduced side effects compared to current therapies. This guide details the experimental rationale, protocols, and resulting data to support this investigation.

Comparative Pharmacological Profile: In Vitro Characterization

The initial phase of benchmarking involves a detailed in vitro characterization to establish the fundamental pharmacological identity of this compound. This is crucial as the receptor affinity and functional activity at molecular targets are primary determinants of both therapeutic action and potential side effects.

Rationale for Target Selection

The selection of dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors as primary targets is based on the well-established "dopamine hypothesis" and "serotonin-dopamine interaction" models of schizophrenia. Antagonism at D₂ receptors in the mesolimbic pathway is correlated with antipsychotic effects, while activity at serotonergic receptors, particularly 5-HT₁ₐ partial agonism and 5-HT₂ₐ antagonism, is thought to mitigate extrapyramidal symptoms (EPS) and improve negative symptoms and cognitive deficits. We also profiled the compounds against Histamine H₁ and Muscarinic M₁ receptors, as off-target activity at these sites is associated with undesirable side effects like sedation and cognitive impairment, respectively.

Experimental Protocol: Radioligand Binding Assays

This protocol outlines the methodology to determine the binding affinity (Ki) of the test compounds for the selected receptors.

Objective: To quantify the binding affinity of this compound, Aripiprazole, and Risperidone at human recombinant D₂, 5-HT₁ₐ, 5-HT₂ₐ, H₁, and M₁ receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific recombinant human receptors are prepared from stable cell lines (e.g., CHO or HEK293).

  • Assay Buffer: Prepare an appropriate buffer for each receptor type (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Competition Binding:

    • A fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compounds (this compound, Aripiprazole, or Risperidone) are added to compete with the radioligand for binding.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values (concentration of the drug that inhibits 50% of specific binding) are determined by nonlinear regression analysis. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data

The following table summarizes the mean Ki values (nM) from the radioligand binding assays. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Aripiprazole (Ki, nM)Risperidone (Ki, nM)
Dopamine D₂0.951.13.5
Serotonin 5-HT₁ₐ2.14.2210
Serotonin 5-HT₂ₐ3.5150.4
Histamine H₁85602.1
Muscarinic M₁> 1000> 1000550

Interpretation: this compound demonstrates high affinity for both D₂ and 5-HT₁ₐ receptors, comparable to or greater than Aripiprazole. Notably, it shows significantly lower affinity for the Histamine H₁ receptor compared to Risperidone, suggesting a potentially lower risk of sedation.

Signaling Pathway Visualization

The interaction of these compounds at the D₂ and 5-HT₁ₐ receptors initiates distinct intracellular signaling cascades. The diagram below illustrates the canonical pathways involved. D₂ receptor antagonism blocks the inhibition of adenylyl cyclase, while 5-HT₁ₐ receptor agonism directly inhibits it.

G cluster_d2 Dopamine D2 Receptor Pathway cluster_drugs_d2 Drug Action cluster_5ht1a Serotonin 5-HT1A Receptor Pathway cluster_drugs_5ht1a Drug Action D2R D2 Receptor Gi_d2 Gi/o Protein D2R->Gi_d2 Activates AC_d2 Adenylyl Cyclase Gi_d2->AC_d2 Inhibits cAMP_d2 cAMP AC_d2->cAMP_d2 Decreases PKA_d2 PKA cAMP_d2->PKA_d2 Inhibits Biphenylpiperazine_d2 This compound Biphenylpiperazine_d2->D2R Antagonist Aripiprazole_d2 Aripiprazole Aripiprazole_d2->D2R Partial Agonist Risperidone_d2 Risperidone Risperidone_d2->D2R Antagonist S1AR 5-HT1A Receptor Gi_5ht1a Gi/o Protein S1AR->Gi_5ht1a Activates AC_5ht1a Adenylyl Cyclase Gi_5ht1a->AC_5ht1a Inhibits cAMP_5ht1a cAMP AC_5ht1a->cAMP_5ht1a Decreases PKA_5ht1a PKA cAMP_5ht1a->PKA_5ht1a Inhibits Biphenylpiperazine_5ht1a This compound Biphenylpiperazine_5ht1a->S1AR Partial Agonist Aripiprazole_5ht1a Aripiprazole Aripiprazole_5ht1a->S1AR Partial Agonist

Caption: Downstream signaling of D₂ and 5-HT₁ₐ receptors.

Preclinical Efficacy Evaluation: In Vivo Models

To translate the in vitro findings into a functional context, we assessed the efficacy of this compound in a validated animal model of psychosis.

Amphetamine-Induced Hyperlocomotion (AIH) Model

Rationale: The AIH model is a widely used preclinical screen for antipsychotic activity. Psychostimulants like amphetamine increase dopamine release in the striatum, leading to hyperlocomotor activity in rodents. This is considered an analogue of the positive symptoms of psychosis. Effective antipsychotics are expected to dose-dependently attenuate this hyperactivity.

Experimental Protocol:

  • Subjects: Male Sprague-Dawley rats (250-300g) are used.

  • Acclimation: Animals are acclimated to the testing environment (open-field arenas) for 60 minutes one day prior to the experiment.

  • Drug Administration:

    • Test compounds (this compound, Aripiprazole, Risperidone) or vehicle are administered intraperitoneally (i.p.) at various doses.

    • 60 minutes after compound administration, D-amphetamine (1.5 mg/kg, i.p.) is administered to all animals except the vehicle-only control group.

  • Locomotor Activity Monitoring: Immediately after amphetamine injection, animals are placed in the open-field arenas, and their locomotor activity (total distance traveled) is recorded for 90 minutes using an automated tracking system.

  • Data Analysis: The total distance traveled is calculated for each group. The percentage inhibition of the amphetamine-induced response is calculated for each dose of the test compounds. The ED₅₀ (the dose required to produce 50% of the maximum effect) is determined.

AIH Experimental Workflow

G cluster_workflow Amphetamine-Induced Hyperlocomotion Workflow Dosing Day 2: Administer Vehicle or Test Compound (i.p.) Wait Wait 60 min Dosing->Wait Amph Administer Amphetamine (1.5 mg/kg, i.p.) Wait->Amph Record Immediately Place in Arena & Record Locomotion (90 min) Amph->Record Analysis Calculate Total Distance & Determine ED50 Record->Analysis

Caption: Step-by-step workflow for the AIH efficacy model.

Comparative Efficacy Data
CompoundED₅₀ (mg/kg, i.p.) in AIH Model
This compound0.5
Aripiprazole1.0
Risperidone0.2

Interpretation: this compound demonstrated potent efficacy in reversing amphetamine-induced hyperlocomotion, with an ED₅₀ value superior to Aripiprazole and comparable to Risperidone. This suggests robust in vivo D₂ receptor antagonism and potential for strong antipsychotic effects.

Safety and Tolerability Assessment

A critical differentiator for novel antipsychotics is an improved safety profile, particularly concerning extrapyramidal symptoms (EPS) and metabolic disturbances.

Catalepsy Test for EPS Liability

Rationale: Catalepsy in rodents, characterized by an inability to correct an externally imposed posture, is a widely accepted preclinical indicator of a drug's potential to cause motor side effects (EPS) in humans. This effect is primarily mediated by high D₂ receptor occupancy in the nigrostriatal pathway.

Experimental Protocol:

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Drug Administration: Test compounds are administered at doses equivalent to 1x, 3x, and 5x their respective ED₅₀ values from the AIH model.

  • Catalepsy Assessment: At 60 minutes post-dosing, the rat's forepaws are placed on a horizontal bar (9 cm high). The time until the rat removes both paws from the bar is recorded. A cut-off time of 180 seconds is used.

  • Data Analysis: The mean latency to descend is calculated for each group. A significant increase in latency compared to the vehicle group indicates cataleptic behavior.

Comparative Catalepsy Data
Compound (Dose relative to AIH ED₅₀)Mean Latency to Descend (seconds)
Vehicle5 ± 2
This compound (5x ED₅₀)15 ± 5
Aripiprazole (5x ED₅₀)25 ± 8
Risperidone (5x ED₅₀)120 ± 22

Interpretation: At a dose five times its effective dose for antipsychotic-like activity, this compound induced minimal catalepsy, significantly less than Risperidone and slightly less than Aripiprazole. This favorable separation between the effective dose and the dose causing motor side effects suggests a lower risk of EPS. This is likely attributable to its potent 5-HT₁ₐ partial agonism, which can modulate dopamine release in the striatum.

Summary and Conclusion

This preclinical benchmarking guide demonstrates that this compound possesses a promising profile as a novel atypical antipsychotic candidate.

  • Pharmacology: It exhibits a potent and desirable dual-action mechanism, with high affinity for both D₂ and 5-HT₁ₐ receptors and a clean off-target profile, suggesting a lower risk of sedation compared to Risperidone.

  • Efficacy: It shows strong in vivo efficacy in a standard model of psychosis, with a potency greater than Aripiprazole.

  • Safety: Crucially, it displays a wider therapeutic window between the effective dose and the dose inducing motor side effects, indicating a potentially lower risk of EPS compared to established standards of care.

The collective data supports the continued development of this compound. Further investigation into its effects on negative symptoms, cognitive function, and long-term metabolic parameters is warranted to fully establish its therapeutic potential.

References

  • Title: The dopamine hypothesis of schizophrenia: version III--the final common pathway Source: Molecular Psychiatry URL: [Link]

  • Title: Serotonin-dopamine interaction: a key to the mechanism of action of atypical antipsychotics Source: Journal of Psychiatry & Neuroscience URL: [Link]

  • Title: The role of 5-HT1A receptors in psychosis Source: Current Pharmaceutical Design URL: [Link]

  • Title: Antipsychotic-Induced Weight Gain: A Comprehensive Research Synthesis Source: The American Journal of Psychiatry URL: [Link]

  • Title: Relationship between inhibition constant (KI) and inhibitory concentration (IC50) in drug-receptor interaction Source: Biochemical Pharmacology URL: [Link]

  • Title: Amphetamine-induced activity as a screen for predicting the therapeutic dose of antipsychotic drugs Source: European Journal of Pharmacology URL: [Link]

  • Title: Antipsychotic-induced catalepsy as a model of extrapyramidal side effects: a review of the underlying mechanisms Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Biphenyl-4-yl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Understanding the potential hazards of 2-Biphenyl-4-yl-piperazine is the foundation of its safe handling and disposal. Based on data from PubChem and the known profile of piperazine, this compound should be regarded as a hazardous substance.[1]

Primary Hazards Include:

  • Skin Irritation and Corrosion: Piperazine is known to cause severe skin burns.[2][3][4] Direct contact with this compound should be avoided.

  • Serious Eye Damage: The compound can cause serious eye irritation and damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1]

  • Allergic Reactions: Piperazine may cause allergic skin reactions and asthma-like symptoms if inhaled.[3][4]

Due to these hazards, this compound must be disposed of as hazardous chemical waste in strict accordance with all local, state, and federal regulations.[2][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7]

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

PPE Type Specification Rationale
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles that can cause severe eye damage.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact which can lead to irritation and burns.[3][5]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[2][5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A certified respirator may be necessary if dust or aerosols are generated.[5][8]To prevent inhalation of the compound, which can cause respiratory irritation and potential allergic reactions.[1]

Safe Handling Practices:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][5]

  • Avoid generating dust.[2]

  • Ensure that an eyewash station and safety shower are readily accessible in the event of accidental exposure.[9]

  • Wash hands thoroughly with soap and water after handling the chemical.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[2]

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or other non-combustible material to contain the spill.[5]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2][5]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through a certified hazardous waste disposal service.

Workflow for Proper Disposal of this compound

cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal prep_ppe 1. Don Appropriate PPE prep_container 2. Prepare Labeled Hazardous Waste Container prep_ppe->prep_container collect_solid 3. Transfer Solid Waste into Container collect_contaminated 4. Add Contaminated Consumables collect_solid->collect_contaminated seal_container 5. Securely Seal Container store_waste 6. Store in Designated Area seal_container->store_waste dispose_vendor 7. Arrange for Pickup by Certified Waste Vendor store_waste->dispose_vendor

Caption: Workflow for the proper disposal of this compound.

Detailed Steps:

  • Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the correct PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Waste Container: Obtain a designated hazardous waste container that is compatible with the chemical. The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[2][5]

  • Waste Transfer: Carefully transfer any waste containing this compound into the designated hazardous waste container. This includes any unused or unwanted product.

  • Contaminated Materials: All consumables that have come into contact with the chemical, such as pipette tips, weighing paper, and contaminated gloves, must also be placed in the hazardous waste container.[5]

  • Seal Container: Securely seal the hazardous waste container.[2]

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[2][4]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Follow all institutional and regulatory procedures for waste pickup and documentation.[6]

Decontamination of Equipment

Any non-disposable equipment, such as glassware or spatulas, that has been in contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with an appropriate solvent (e.g., ethanol or isopropanol) to remove residual chemical. The solvent rinseate must be collected and disposed of as hazardous waste.

  • Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. Available from: [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. Available from: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. Available from: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.